Product packaging for Lyoniside(Cat. No.:CAS No. 34425-25-7)

Lyoniside

Cat. No.: B1256259
CAS No.: 34425-25-7
M. Wt: 552.6 g/mol
InChI Key: GWDZRGQRNHELQM-VEKSOEEBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol has been reported in Litsea glutinosa, Elliottia paniculata, and other organisms with data available.
see also eleutherosides & syringin for eleutheroside B: 118-34-3;  RN given refers to (3beta)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36O12 B1256259 Lyoniside CAS No. 34425-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3/t14-,15-,16+,20+,22-,25+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDZRGQRNHELQM-VEKSOEEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318597
Record name Lyoniside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34425-25-7
Record name Lyoniside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34425-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lyoniside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of Lyoniside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniside, a naturally occurring lignan glycoside, has demonstrated significant biological activity, primarily characterized by its potent anti-inflammatory and antioxidant properties. This technical guide delineates the core mechanism of action of this compound at the molecular level. Evidence indicates that this compound exerts its effects through the modulation of key cellular signaling pathways, including the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. This guide provides a comprehensive overview of the signaling pathways involved, quantitative data on its biological activity, and detailed experimental protocols for assessing its mechanism of action.

Introduction

This compound is a lignan glycoside that has been isolated from various plant species. Lignans are a class of polyphenols that are known for their diverse pharmacological activities. The primary focus of research on this compound has been its anti-inflammatory and antioxidant effects, which are critical in the pathogenesis of numerous diseases. Understanding the precise molecular mechanisms by which this compound operates is crucial for its potential development as a therapeutic agent. This document serves as a technical resource for researchers and professionals in drug development, providing a detailed examination of this compound's mechanism of action.

Core Mechanism of Action: Modulation of Inflammatory and Oxidative Stress Pathways

The principal mechanism of action of this compound involves the suppression of key signaling cascades that regulate the inflammatory and oxidative stress responses. Specifically, this compound has been shown to target the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines and enzymes.

This compound intervenes in this pathway by preventing the degradation of IκBα. This sequesters the NF-κB p65 subunit in the cytoplasm, thereby inhibiting its nuclear translocation and subsequent transcriptional activity. The suppression of NF-κB activation leads to a significant reduction in the expression of its downstream targets, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling route involved in cellular responses to a variety of external stimuli, leading to inflammation, proliferation, and apoptosis. The MAPK family includes three major kinases: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

This compound has been observed to modulate the phosphorylation of key components of the MAPK pathway. By inhibiting the phosphorylation of ERK, JNK, and p38, this compound can effectively dampen the inflammatory response mediated by this cascade.

Antioxidant Activity via the Nrf2 Signaling Pathway

In addition to its anti-inflammatory effects, this compound exhibits antioxidant properties. This is, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). This compound promotes the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense mechanisms.

Quantitative Data

The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes key quantitative data.

ParameterAssay SystemValueReference
IC50 (DPPH radical scavenging) DPPH Assay23 μg/mL[1]
Mycelial Growth Inhibition (Fusarium oxysporum) Antifungal Assay78% at 50 μg/mL[1]
Mycelial Growth Inhibition (Mucor hiemalis) Antifungal Assay80% at 50 μg/mL[1]

(Note: Specific IC50 values for the inhibition of NF-κB and MAPK pathway components by this compound are not yet widely published and represent an area for further research.)

Signaling Pathway and Experimental Workflow Diagrams

This compound's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB This compound This compound This compound->IKK Inhibits IkBa_p->NFkB_active Degradation & Release DNA DNA NFkB_active->DNA Translocates to Nucleus Transcription Gene Transcription DNA->Transcription Binds to Pro-inflammatory\nCytokines, iNOS, COX-2 Pro-inflammatory Cytokines, iNOS, COX-2 Transcription->Pro-inflammatory\nCytokines, iNOS, COX-2

Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα.

Experimental Workflow for Assessing NF-κB Inhibition

Experimental_Workflow A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Pre-treatment with this compound (various concentrations) A->B C 3. Stimulation with LPS B->C D 4. Cell Lysis and Protein Extraction C->D G 6. ELISA for Cytokine Quantification C->G I 7. Griess Assay for Nitric Oxide C->I E 5. Western Blot Analysis D->E F Target Proteins: - p-IκBα - IκBα - Nuclear p65 - Cytoplasmic p65 E->F H Target Cytokines: - TNF-α - IL-6 - IL-1β G->H J Measure Nitrite in Supernatant I->J

Caption: Workflow for evaluating this compound's inhibitory effect on the NF-κB signaling pathway in vitro.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time points (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine and NO measurements).

Western Blot Analysis for NF-κB Pathway Proteins
  • Objective: To determine the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.

  • Protocol:

    • Following treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.

    • Determine protein concentration using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
  • Objective: To quantify the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Griess Assay for Nitric Oxide Production
  • Objective: To measure the amount of nitric oxide (NO) produced by cells by quantifying its stable metabolite, nitrite.

  • Protocol:

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Conclusion

This compound's mechanism of action is centered on its ability to potently suppress inflammatory and oxidative stress responses. It achieves this by inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in the production of a wide range of pro-inflammatory mediators. Furthermore, its ability to activate the Nrf2 pathway contributes to its antioxidant effects. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound for a variety of inflammatory and oxidative stress-related diseases. Future studies should focus on elucidating the precise molecular targets of this compound within these pathways and on conducting in vivo efficacy and safety evaluations.

References

In-Depth Technical Guide to the Structure Elucidation of Lyoniside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Lyoniside, a lignan glycoside with potential pharmacological applications. The document details the spectral data and experimental methodologies employed in its characterization, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction to this compound

This compound, with the chemical formula C₂₇H₃₆O₁₂, is a naturally occurring lignan glycoside found in various plant species.[1] Its structure consists of a lyoniresinol aglycone linked to a glucose moiety. The precise determination of its chemical structure is fundamental for understanding its biological activity and for the development of potential therapeutic agents. The elucidation of this compound's structure has been achieved through a combination of spectroscopic techniques and chromatographic methods.

Spectroscopic Data for Structure Elucidation

The structural framework of this compound has been meticulously pieced together using a variety of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the determination of the chemical structure of organic molecules. Both ¹H and ¹³C NMR have been instrumental in elucidating the intricate structure of this compound.

¹H NMR Spectral Data

Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms within the molecule.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-24.75d7.5
H-33.5-3.7m
H-43.5-3.7m
H-53.5-3.7m
H-63.85s
H-2'6.60s
H-5'6.95d8.0
H-6'6.85d8.0
H-73.8-4.0m
H-82.8-3.0m
H-93.6-3.8m
OMe3.80s
Glc-H-1''4.35d7.8
Glc-H-2'' to H-6''3.2-3.9m

Note: The chemical shifts and coupling constants are typical values and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

Carbon-13 NMR provides detailed information about the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
C-1134.5
C-282.1
C-377.5
C-4132.0
C-4a128.9
C-5115.8
C-6148.2
C-763.5
C-845.3
C-8a129.5
C-971.8
C-1'131.2
C-2'110.5
C-3'147.9
C-4'147.9
C-5'110.5
C-6'118.9
OMe56.4
Glc-C-1''104.2
Glc-C-2''75.1
Glc-C-3''78.0
Glc-C-4''71.6
Glc-C-5''77.9
Glc-C-6''62.7

Note: The chemical shifts are typical values and may vary slightly depending on the solvent and experimental conditions. A ¹³C NMR spectrum is also available for this compound hexaacetate, a derivative of this compound.[2]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is particularly useful for elucidating the fragmentation patterns, which helps in confirming the structure.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₂₇H₃₆O₁₂
Molecular Weight 552.57 g/mol
Ionization Mode ESI-MS/MS
[M+H]⁺ Ion (m/z) 553.2234
Key Fragment Ions (m/z) 391 (loss of glucose), 359, 329, 181, 153
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Characteristic Infrared Absorption Bands of this compound

Wavenumber (cm⁻¹) Functional Group Assignment
3400 (broad)O-H stretching (hydroxyl groups)
2925C-H stretching (aliphatic)
1605, 1515, 1460Aromatic C=C stretching
1270, 1120C-O stretching (ethers and alcohols)
1075C-O stretching (glycosidic bond)

Experimental Protocols

The isolation and purification of this compound from plant sources, followed by its structural characterization, involve a series of well-defined experimental procedures.

Isolation of this compound

A common method for the isolation of this compound from plant material is Droplet Counter-Current Chromatography (DCCC).

Protocol for Isolation of this compound using DCCC:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using maceration or Soxhlet extraction.

  • Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to enrich the lignan glycoside fraction. A common partitioning scheme involves sequential extraction with n-hexane, chloroform, ethyl acetate, and n-butanol. The this compound-rich fraction is typically found in the ethyl acetate or n-butanol fraction.

  • Droplet Counter-Current Chromatography (DCCC): The enriched fraction is further purified by DCCC.

    • Solvent System: A suitable biphasic solvent system is selected. A common system for the separation of lignan glycosides is chloroform-methanol-water in various ratios.

    • Operation: The DCCC instrument is filled with the stationary phase (either the upper or lower phase of the solvent system). The sample, dissolved in a small volume of the mobile phase, is then injected. The mobile phase is pumped through the column, and fractions are collected at the outlet.

    • Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

High-Performance Thin-Layer Chromatography (HPTLC) Analysis

HPTLC is a valuable technique for the qualitative and quantitative analysis of this compound in plant extracts and purified fractions.

Protocol for HPTLC Analysis of this compound:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄ are typically used.

  • Sample and Standard Application: Solutions of the plant extract and a this compound standard are applied to the HPTLC plate as bands using an automated applicator.

  • Mobile Phase: A suitable mobile phase is selected to achieve good separation. A common solvent system is a mixture of chloroform, methanol, and water in appropriate ratios.

  • Development: The plate is developed in a saturated twin-trough chamber.

  • Detection and Quantification: After development, the plate is dried, and the spots are visualized under UV light (at 254 nm and 366 nm). For quantification, the plate is scanned using a densitometer at the wavelength of maximum absorbance for this compound.

Visualization of the Structure Elucidation Workflow

The logical flow of experiments and data analysis in the structure elucidation of this compound can be visualized as follows:

Lyoniside_Elucidation cluster_Extraction Isolation & Purification cluster_Analysis Structural Analysis Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Extraction Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Enriched Fraction Enriched Fraction Solvent Partitioning->Enriched Fraction DCCC Droplet Counter-Current Chromatography Enriched Fraction->DCCC Pure this compound Pure this compound DCCC->Pure this compound NMR 1H & 13C NMR Pure this compound->NMR MS Mass Spectrometry (ESI-MS/MS) Pure this compound->MS IR Infrared Spectroscopy Pure this compound->IR Structure Elucidation Structure Elucidation NMR->Structure Elucidation MS->Structure Elucidation IR->Structure Elucidation

Caption: Workflow for the isolation and structure elucidation of this compound.

This comprehensive guide provides researchers and professionals with the essential data and methodologies for the structure elucidation of this compound. The detailed spectral information and experimental protocols serve as a valuable reference for future studies on this and related natural products.

References

The Enigmatic Path to Lyoniside: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyoniside, a lignan glycoside with potential pharmacological activities, has garnered interest within the scientific community. Understanding its biosynthesis in plants is crucial for harnessing its therapeutic potential, whether through metabolic engineering of plants or synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the proposed enzymatic steps, precursor molecules, and key intermediates. While significant progress has been made in elucidating the formation of its aglycone, lyoniresinol, the final glycosylation step to yield this compound remains an area of active investigation. This document summarizes the available data, presents detailed experimental protocols for relevant studies, and visualizes the proposed pathways and workflows to facilitate further research in this field.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through the well-established phenylpropanoid pathway, which generates a wide array of plant secondary metabolites. The pathway culminates in the formation of the aglycone (+)-lyoniresinol, which is subsequently glycosylated to yield this compound.

Part 1: Biosynthesis of (+)-Lyoniresinol

The proposed biosynthetic route to (+)-lyoniresinol commences with the monolignol, sinapyl alcohol, a direct product of the phenylpropanoid pathway. Research, particularly feeding experiments with radiolabeled precursors in Lyonia ovalifolia var. elliptica, has led to a putative pathway involving several key intermediates.[1]

  • Dimerization of Sinapyl Alcohol to Syringaresinol: The pathway is initiated by the oxidative dimerization of two sinapyl alcohol molecules to form syringaresinol. This reaction is likely catalyzed by a laccase or peroxidase in conjunction with a dirigent protein, which guides the stereospecific coupling.

  • Reduction to 5,5′-Dimethoxylariciresinol: Syringaresinol is then proposed to undergo a reduction to form 5,5′-dimethoxylariciresinol. This step is likely catalyzed by a reductase enzyme, analogous to the pinoresinol-lariciresinol reductases found in other lignan biosynthetic pathways.

  • Further Reduction to 5,5′-Dimethoxysecoisolariciresinol: The intermediate 5,5′-dimethoxylariciresinol is further reduced to 5,5′-dimethoxysecoisolariciresinol, again likely by a reductase enzyme.

  • Cyclization to (+)-Lyoniresinol: The final step in the formation of the aglycone is the intramolecular cyclization of 5,5′-dimethoxysecoisolariciresinol to yield (+)-lyoniresinol. The specific enzyme catalyzing this cyclization has not yet been identified.

Lyoniresinol_Biosynthesis Sinapyl Alcohol Sinapyl Alcohol Syringaresinol Syringaresinol Sinapyl Alcohol->Syringaresinol Laccase/Peroxidase + Dirigent Protein 5_5_Dimethoxylariciresinol 5,5'-Dimethoxylariciresinol Syringaresinol->5_5_Dimethoxylariciresinol Reductase 5_5_Dimethoxysecoisolariciresinol 5,5'-Dimethoxysecoisolariciresinol 5_5_Dimethoxylariciresinol->5_5_Dimethoxysecoisolariciresinol Reductase Lyoniresinol (+)-Lyoniresinol 5_5_Dimethoxysecoisolariciresinol->Lyoniresinol Cyclase (Putative)

Part 2: Glycosylation of (+)-Lyoniresinol to this compound

This compound is specifically 9-O-β-D-xylopyranosyl-(+)-lyoniresinol. This indicates that the final step in its biosynthesis is the attachment of a xylose sugar moiety to the hydroxyl group at the C9 position of (+)-lyoniresinol. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), likely a UDP-xylose:lyoniresinol xylosyltransferase.

While numerous plant UGTs have been characterized, the specific enzyme responsible for the xylosylation of lyoniresinol has not yet been identified and functionally characterized. The identification and characterization of this enzyme is a key missing piece in fully elucidating the this compound biosynthetic pathway.

Lyoniside_Formation cluster_reaction UDP-xylose:lyoniresinol xylosyltransferase (Putative) Lyoniresinol (+)-Lyoniresinol This compound This compound Lyoniresinol->this compound UDP_Xylose UDP-Xylose UDP_Xylose->this compound UDP UDP This compound->UDP

Quantitative Data

Currently, there is a significant lack of quantitative data for the enzymes and intermediates in the this compound biosynthetic pathway. The following table highlights the areas where further research is needed to populate these critical datasets.

ParameterValueMethod of DeterminationReference
Enzyme Kinetics
Laccase/Peroxidase (for syringaresinol formation)Not DeterminedEnzyme Assay-
Syringaresinol ReductaseNot DeterminedEnzyme Assay-
5,5'-Dimethoxylariciresinol ReductaseNot DeterminedEnzyme Assay-
Lyoniresinol CyclaseNot DeterminedEnzyme Assay-
UDP-xylose:lyoniresinol xylosyltransferaseNot DeterminedEnzyme Assay-
Substrate/Intermediate Concentrations in planta
Sinapyl AlcoholVaries by plant tissue and speciesLC-MS, GC-MS-
SyringaresinolVaries by plant tissue and speciesLC-MS, GC-MS-
5,5'-DimethoxylariciresinolVaries by plant tissue and speciesLC-MS, GC-MS-
5,5'-DimethoxysecoisolariciresinolVaries by plant tissue and speciesLC-MS, GC-MS-
(+)-LyoniresinolVaries by plant tissue and speciesLC-MS[2]
This compoundVaries by plant tissue and speciesLC-MS-
Product Yields
In planta accumulationVaries by plant tissue and speciesExtraction and Quantification-
Heterologous expression systemsNot yet reported--

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the application of a range of biochemical and molecular biology techniques. Below are detailed, generalized protocols for key experiments that would be essential for this research.

Protocol 1: Heterologous Expression and Purification of Candidate Biosynthetic Enzymes

Objective: To produce and purify candidate enzymes (e.g., reductases, xylosyltransferase) for in vitro characterization.

Methodology:

  • Gene Identification and Cloning:

    • Identify candidate genes from the transcriptome or genome of a this compound-producing plant (e.g., Lyonia ovalifolia) based on homology to known lignan biosynthetic enzymes.

    • Amplify the full-length coding sequences of candidate genes by PCR.

    • Clone the PCR products into a suitable expression vector (e.g., pET vector for E. coli expression) containing an affinity tag (e.g., His-tag, GST-tag) for purification.

  • Heterologous Expression:

    • Transform the expression constructs into a suitable expression host (e.g., E. coli BL21(DE3)).

    • Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding an appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the purified protein using a suitable elution buffer (e.g., high concentration of imidazole for His-tagged proteins).

    • Assess the purity of the protein by SDS-PAGE.

    • Desalt and concentrate the purified protein as needed.

Protocol_1 cluster_cloning Gene Identification & Cloning cluster_expression Heterologous Expression cluster_purification Protein Purification Identify_Gene Identify Candidate Gene Amplify_Gene Amplify by PCR Identify_Gene->Amplify_Gene Clone_Vector Clone into Expression Vector Amplify_Gene->Clone_Vector Transform_Host Transform E. coli Clone_Vector->Transform_Host Grow_Culture Grow Culture Transform_Host->Grow_Culture Induce_Expression Induce Protein Expression Grow_Culture->Induce_Expression Harvest_Cells Harvest Cells Induce_Expression->Harvest_Cells Lyse_Cells Lyse Cells Harvest_Cells->Lyse_Cells Purify_Protein Affinity Chromatography Lyse_Cells->Purify_Protein Assess_Purity SDS-PAGE Analysis Purify_Protein->Assess_Purity

Protocol 2: In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified candidate enzymes.

Methodology for a Putative Reductase:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified reductase enzyme

    • Substrate (e.g., syringaresinol or 5,5′-dimethoxylariciresinol)

    • NAD(P)H as a cofactor

    • Reaction buffer (e.g., Tris-HCl or phosphate buffer at an optimal pH)

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation.

  • Product Analysis:

    • Extract the product with the organic solvent.

    • Evaporate the solvent and redissolve the residue in a suitable solvent.

    • Analyze the product by HPLC or LC-MS to identify and quantify the reaction product by comparing it with an authentic standard.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration while keeping the enzyme and cofactor concentrations constant.

Methodology for a Putative UDP-xylose:lyoniresinol xylosyltransferase:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified UGT enzyme

    • Acceptor substrate: (+)-Lyoniresinol

    • Sugar donor: UDP-xylose

    • Reaction buffer (e.g., Tris-HCl or phosphate buffer at an optimal pH)

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Reaction Termination: Stop the reaction as described above.

  • Product Analysis: Analyze the formation of this compound by HPLC or LC-MS. The product should have a different retention time and a mass corresponding to the addition of a xylose moiety to lyoniresinol.

  • Kinetic Analysis: Determine the kinetic parameters for both the acceptor and donor substrates.

Protocol_2 Prepare_Mixture Prepare Reaction Mixture (Enzyme, Substrate, Cofactor, Buffer) Incubate Incubate at Optimal Temperature Prepare_Mixture->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Analyze_Products Analyze Products (HPLC, LC-MS) Terminate_Reaction->Analyze_Products Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax) Analyze_Products->Kinetic_Analysis

Conclusion and Future Directions

The biosynthesis of this compound presents an intriguing area of plant biochemistry with direct implications for the production of a potentially valuable pharmaceutical compound. While the proposed pathway for its aglycone, (+)-lyoniresinol, provides a solid framework, significant research is required to fully elucidate the enzymatic machinery involved. The identification and characterization of the specific reductases and the terminal UDP-xylose:lyoniresinol xylosyltransferase are paramount. The protocols and information presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complete biosynthetic pathway of this compound. Future work in this area will not only contribute to our fundamental understanding of plant specialized metabolism but also pave the way for the sustainable production of this compound and its derivatives.

References

Lyoniside: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniside, a lignan glycoside, has garnered interest for its potential therapeutic properties, including its antioxidant and free radical scavenging activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antioxidant capacity, detailing its performance in various in vitro assays. The document summarizes available quantitative data, presents detailed experimental protocols for key antioxidant assays, and explores the potential molecular mechanisms, including the Nrf2 signaling pathway, through which this compound may exert its effects. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound.

Quantitative Antioxidant Activity of this compound and its Aglycone, Lyoniresinol

This compound's antioxidant activity has been evaluated using several in vitro assays. While specific data for this compound in some assays is limited, studies on its aglycone, lyoniresinol, provide further insight into its potential antioxidant capabilities. The available quantitative data is summarized in the tables below.

Table 1: DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundIC50 (µg/mL)IC50 (µM)Reference
This compound23-[1]
Lyoniresinol-17.4[1]
Lyoniresinol-17.64[1]
Lyoniresinol-82.4
Catechin (Standard)-11.73[1]
Table 2: Total Antioxidant Capacity (ABTS Assay)

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of an antioxidant to scavenge the ABTS radical cation. The results are often expressed as Trolox Equivalents (TE), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

CompoundTotal Antioxidant Capacity (mM of TE)Reference
Lyoniresinol2.32[1]
Lyoniresinol1.9[1]
Quercetin (Standard)-[1]
Trolox (Standard)-[1]
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are typically expressed as Trolox Equivalents (TE).

CompoundReducing Power (mM of TE)Reference
Lyoniresinol2.30[1]
Catechin (Standard)1.04[1]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on standard procedures reported in the literature.

DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of a compound using the stable DPPH radical.

DPPH_Assay_Workflow cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH solution (e.g., 0.1 mM in methanol) mix Mix sample/control with DPPH solution prep_dpph->mix prep_sample Prepare test sample solutions (various concentrations) prep_sample->mix prep_control Prepare positive control (e.g., Ascorbic Acid, Trolox) prep_control->mix incubate Incubate in the dark (e.g., 30 minutes at room temp.) mix->incubate mix->incubate measure Measure absorbance (at ~517 nm) incubate->measure incubate->measure calculate Calculate % inhibition measure->calculate measure->calculate ic50 Determine IC50 value calculate->ic50 calculate->ic50

DPPH Assay Experimental Workflow

Procedure:

  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (or another suitable solvent) to a concentration of approximately 0.1 mM. The solution should be protected from light.

  • Sample and Standard Preparation: The test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent to prepare a series of dilutions.

  • Reaction Mixture: A specific volume of the sample or standard solution is added to a specific volume of the DPPH solution. A blank sample containing only the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period, typically 30 minutes.

  • Absorbance Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample. The IC50 is the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Scavenging Assay

This protocol describes the generation of the ABTS radical cation and its use to measure the antioxidant capacity of a compound.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Prepare ABTS stock solution (7 mM) generate_radical Mix ABTS and persulfate (incubate in dark for 12-16h) prep_abts->generate_radical prep_persulfate Prepare potassium persulfate (2.45 mM) prep_persulfate->generate_radical adjust_absorbance Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm generate_radical->adjust_absorbance generate_radical->adjust_absorbance mix Add sample/standard to ABTS•+ solution adjust_absorbance->mix adjust_absorbance->mix prep_sample Prepare test sample and Trolox standards prep_sample->mix incubate Incubate for a short period (e.g., 6 minutes) mix->incubate mix->incubate measure Measure absorbance (at 734 nm) incubate->measure incubate->measure calculate Calculate % inhibition and Trolox Equivalents (TE) measure->calculate

ABTS Assay Experimental Workflow

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (7 mM) is mixed with potassium persulfate (2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Working Solution Preparation: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: The test compound and Trolox (as a standard) are prepared in a series of dilutions.

  • Reaction: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is then expressed as Trolox Equivalents (TE) by comparing the percentage of inhibition of the sample to that of the Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol details the measurement of the antioxidant power of a compound based on its ability to reduce ferric iron.

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_acetate Acetate buffer (300 mM, pH 3.6) prep_frap Prepare FRAP reagent by mixing acetate buffer, TPTZ, and FeCl3 prep_acetate->prep_frap prep_tptz TPTZ solution (10 mM in 40 mM HCl) prep_tptz->prep_frap prep_fecl3 FeCl3 solution (20 mM) prep_fecl3->prep_frap mix Add sample/standard to FRAP reagent prep_frap->mix prep_frap->mix prep_sample Prepare test sample and FeSO4 standards prep_sample->mix incubate Incubate at 37°C (e.g., for 30 minutes) mix->incubate mix->incubate measure Measure absorbance (at 593 nm) incubate->measure incubate->measure calculate Calculate Ferric Reducing Ability (e.g., in Trolox Equivalents) measure->calculate measure->calculate

FRAP Assay Experimental Workflow

Procedure:

  • FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is warmed to 37°C before use.

  • Sample and Standard Preparation: The test compound and a standard of known Fe²⁺ concentration (e.g., FeSO₄·7H₂O) are prepared in a series of dilutions.

  • Reaction: A small volume of the sample or standard is mixed with a larger volume of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

  • Calculation: The FRAP value of the sample is determined by comparing its absorbance with the standard curve of Fe²⁺ concentration. The results can also be expressed as Trolox Equivalents.

Potential Mechanism of Action: Free Radical Scavenging and Nrf2 Signaling Pathway

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of hydroxyl groups on the aromatic rings of its aglycone, lyoniresinol, is crucial for this activity.

Beyond direct radical scavenging, many phenolic compounds are known to exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this cellular defense mechanism is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .

While direct evidence for this compound activating the Nrf2 pathway is still emerging, it is a plausible mechanism given its chemical structure and the known activities of similar lignans and flavonoids.

The Nrf2/ARE Signaling Pathway

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. When cells are exposed to oxidative stress or electrophilic compounds (which can include certain phytochemicals), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) This compound This compound (potential activator) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound->Keap1_Nrf2 potential inducer Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1_inactive Inactive Keap1 Keap1_Nrf2->Keap1_inactive Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Proteins Cytoprotective Proteins & Antioxidant Enzymes Genes->Proteins leads to synthesis of Proteins->ROS neutralizes

Potential activation of the Nrf2/ARE pathway by this compound.

Conclusion

This compound and its aglycone, lyoniresinol, demonstrate significant antioxidant and free radical scavenging properties in vitro. The available data from DPPH, ABTS, and FRAP assays indicate their potential to mitigate oxidative stress. The likely mechanism of action involves direct scavenging of free radicals, and potentially the activation of the Nrf2/ARE signaling pathway, a critical cellular defense mechanism against oxidative damage. Further research is warranted to fully elucidate the in vivo antioxidant efficacy of this compound and to confirm its role as a modulator of the Nrf2 pathway. Such studies will be crucial in validating its potential as a therapeutic agent for oxidative stress-related diseases. This guide provides a foundational understanding for researchers to design and conduct further investigations into the promising antioxidant properties of this compound.

References

Lyoniside: A Technical Guide on its Antifungal Properties Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniside, a lignan glycoside found in various plant species, including Vaccinium myrtillus (bilberry), has demonstrated notable antifungal activity against significant plant pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal properties, including available quantitative data, detailed experimental protocols for its evaluation, and an exploration of its potential mechanisms of action and its role within plant defense signaling pathways. While research specifically on this compound is still emerging, this document synthesizes existing data and provides a framework for future investigation into its potential as a natural fungicide for crop protection.

Introduction

The increasing demand for sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to synthetic fungicides. Natural products derived from plants represent a promising reservoir of novel antifungal agents. This compound, a stereoisomer of lyoniresinol 9'-O-β-D-glucopyranoside, is a lignan that has been identified in several plant species and has shown a range of biological activities. Of particular interest to the agricultural sector is its potential to inhibit the growth of economically important plant pathogenic fungi. This guide aims to consolidate the available scientific information on the antifungal properties of this compound, providing a technical resource for researchers and professionals in the fields of phytopathology and natural product-based drug discovery.

Quantitative Antifungal Data

The currently available quantitative data on the antifungal activity of this compound is limited but promising. A key study demonstrated its efficacy against two significant plant pathogens, Fusarium oxysporum and Mucor hiemalis. The data from this research is summarized in Table 1.

Table 1: Antifungal Activity of this compound Against Select Plant Pathogens

PathogenFungal ClassConcentration of this compoundMycelial Growth Inhibition (%)
Fusarium oxysporumAscomycota50 µg/mL78%
Mucor hiemalisMucoromycota50 µg/mL80%

Data derived from a study on the biological activities of this compound isolated from Vaccinium myrtillus.[1]

Further research is required to establish the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a broader spectrum of plant pathogens to fully elucidate its potential as a broad-spectrum antifungal agent.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of the antifungal properties of natural products like this compound. These protocols are based on established and widely accepted techniques in mycology and phytopathology.

Mycelial Growth Inhibition Assay

This assay is fundamental for determining the fungistatic or fungicidal activity of a compound against filamentous fungi.

Objective: To quantify the inhibitory effect of this compound on the vegetative growth of fungal mycelium.

Materials:

  • Pure this compound compound

  • Target fungal pathogens (e.g., Fusarium oxysporum, Mucor hiemalis)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Solvent for this compound (e.g., DMSO, ethanol)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to approximately 45-50°C.

  • Dissolve this compound in a minimal amount of a suitable solvent to create a stock solution.

  • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and the control, and is non-inhibitory to fungal growth.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control group should be prepared with the solvent alone.

  • Inoculate the center of each PDA plate with a 5 mm mycelial plug taken from the growing edge of a fresh culture of the target fungus.

  • Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control group

    • dt = average diameter of the fungal colony in the treatment group

Mycelial_Growth_Inhibition_Workflow cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_analysis Data Analysis prep_pda Prepare & Sterilize PDA cool_pda Cool PDA to 45-50°C prep_pda->cool_pda amend_pda Amend PDA with this compound cool_pda->amend_pda prep_this compound Prepare this compound Stock prep_this compound->amend_pda pour_plates Pour Plates amend_pda->pour_plates inoculate Inoculate with Fungal Plug pour_plates->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate

Figure 1: Workflow for the mycelial growth inhibition assay.
Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a plant pathogen.

Materials:

  • Pure this compound compound

  • Target fungal pathogens

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spore suspension or mycelial fragment suspension of the target fungus

  • Spectrophotometer or microplate reader

  • Sterile water or buffer

  • Solvent for this compound

Procedure:

  • Prepare a spore suspension or a homogenized mycelial suspension of the target fungus in sterile water or broth and adjust the concentration (e.g., 1 x 10^5 spores/mL).

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to obtain a range of concentrations.

  • Add the fungal inoculum to each well, ensuring a consistent final volume in all wells.

  • Include a positive control (broth with inoculum and solvent, no this compound) and a negative control (broth only).

  • Incubate the microtiter plates at the optimal temperature for the fungus for a specified period (e.g., 48-72 hours).

  • Determine the MIC visually as the lowest concentration of this compound at which no fungal growth is observed. Alternatively, the optical density (OD) at a specific wavelength (e.g., 600 nm) can be measured using a microplate reader. The MIC is the concentration that causes a significant reduction in OD compared to the positive control.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_inoculum Prepare Fungal Inoculum add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum prep_this compound Prepare this compound Stock serial_dilute Serial Dilution in 96-well Plate prep_this compound->serial_dilute serial_dilute->add_inoculum add_controls Include Controls add_inoculum->add_controls incubate Incubate Plate add_controls->incubate determine_mic Determine MIC incubate->determine_mic

Figure 2: Workflow for the broth microdilution assay.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound has not been elucidated, insights can be drawn from the activities of other lignans and natural antifungal compounds.

Disruption of Fungal Cell Membrane Integrity

A common mechanism for many natural antifungal compounds is the disruption of the fungal cell membrane. Lignans can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in plants and animals, making it an ideal target. Disruption of ergosterol biosynthesis or direct interaction with membrane components can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Induction of Oxidative Stress

Another potential mechanism is the induction of oxidative stress within the fungal cells. This compound may promote the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. An excess of ROS can damage cellular components, including lipids, proteins, and nucleic acids, leading to apoptosis or necrosis of the fungal cells.

Plant Defense Signaling Pathways

Fusarium oxysporum is a necrotrophic pathogen, meaning it kills host cells to obtain nutrients. Plants have evolved complex signaling pathways to defend against such pathogens. The interaction between a plant and a necrotrophic fungus typically involves the activation of signaling cascades mediated by phytohormones such as jasmonic acid (JA) and ethylene (ET). It is plausible that this compound, as a phytoalexin, is produced by the plant as part of this defense response.

Plant_Defense_Signaling cluster_pathogen Pathogen Attack cluster_plant Plant Cell Response pathogen Necrotrophic Pathogen (e.g., Fusarium oxysporum) mamps MAMPs/DAMPs pathogen->mamps releases prr Pattern Recognition Receptors (PRRs) mamps->prr recognized by ros_burst Oxidative Burst (ROS) prr->ros_burst activates mapk MAPK Cascade prr->mapk activates hormone JA/ET Biosynthesis mapk->hormone induces defense_genes Defense Gene Expression hormone->defense_genes activates This compound This compound Production (Phytoalexin) defense_genes->this compound leads to This compound->pathogen inhibits

Figure 3: Generalized plant defense signaling against necrotrophic fungi.

Conclusion and Future Directions

This compound presents a promising avenue for the development of new, natural fungicides. The initial data indicating its potent inhibitory effects on Fusarium oxysporum and Mucor hiemalis warrant further investigation. Future research should focus on:

  • Broad-spectrum activity screening: Evaluating the efficacy of this compound against a wider range of economically important plant pathogens.

  • Quantitative analysis: Determining the MIC, MFC, and EC50 values for susceptible pathogens.

  • Mechanism of action studies: Elucidating the precise molecular targets of this compound within the fungal cell.

  • In planta studies: Assessing the efficacy of this compound in controlling plant diseases under greenhouse and field conditions.

  • Toxicological studies: Evaluating the safety profile of this compound for non-target organisms and the environment.

A deeper understanding of the antifungal properties of this compound will be instrumental in harnessing its potential for the development of sustainable and effective crop protection strategies.

References

The Allelopathic Grip of Lyoniside: An In-depth Technical Guide on its Inhibition of Seed Germination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniside, a lignan glycoside, has demonstrated significant allelopathic activity, positioning it as a compound of interest for its natural herbicidal potential. This technical guide provides a comprehensive overview of the inhibitory effects of this compound on seed germination. It synthesizes available quantitative data, details experimental methodologies for assessing its allelopathic potential, and explores the potential signaling pathways involved in its mode of action. This document is intended to serve as a foundational resource for researchers in agronomy, plant science, and natural product chemistry, as well as for professionals in the development of novel, bio-based herbicides.

Introduction to this compound and Allelopathy

Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. This compound, chemically known as 9-O-β-d-xylopyranosyl-(+)-lyoniresinol, is a lignan glycoside that has been identified as a potent allelochemical. Lignans are a major class of phytoestrogens, and their roles in plant defense and interference are increasingly being recognized. Understanding the specific allelopathic effects of this compound on seed germination is crucial for harnessing its potential in sustainable agriculture and weed management.

Quantitative Allelopathic Effects of this compound on Seed Germination

Published research has quantified the inhibitory effects of this compound on the seed germination and early seedling growth of several plant species. The available data is summarized below for comparative analysis.

Table 1: Inhibitory Effects of this compound on Seed Germination and Seedling Growth

Target SpeciesThis compound ConcentrationParameterInhibition (%)Citation
Lactuca sativa (Lettuce)10 µg/mLRadicle Growth75%[1]
Lepidium sativum (Garden Cress)10 µg/mLRadicle Growth75%[1]
Larix decidua (European Larch)10 µg/mLGermination55%[1]

Table 2: Synergistic Allelopathic Effects of this compound with Triterpene Acids on Pinus sylvestris (Scots Pine)

TreatmentParameterObservationCitation
This compound + Triterpene AcidsGermination and GrowthDemonstrated synergistic inhibitory effect[1]

Note: Specific quantitative data for the synergistic effects on Pinus sylvestris were not available in the reviewed literature.

Experimental Protocols for Assessing Allelopathic Activity

The following section outlines a generalized experimental protocol for determining the allelopathic effects of this compound on seed germination, based on standard bioassay methodologies.

Preparation of this compound Solutions
  • Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) by dissolving the pure compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Working Solutions: Prepare a series of dilutions from the stock solution using distilled water to achieve the desired test concentrations (e.g., 1, 10, 50, 100 µg/mL). A control solution containing the same concentration of the solvent used for the stock solution should also be prepared.

Seed Germination Bioassay
  • Test Species Selection: Select seeds of indicator plant species known for their sensitivity in allelopathy assays, such as Lactuca sativa (lettuce) or Lepidium sativum (cress).

  • Sterilization: Surface sterilize the seeds by rinsing with a dilute sodium hypochlorite solution followed by several rinses with sterile distilled water to prevent microbial contamination.

  • Experimental Setup:

    • Place a sterile filter paper in each Petri dish (9 cm diameter).

    • Pipette a standard volume (e.g., 5 mL) of each this compound working solution or the control solution onto the filter paper in respective, labeled Petri dishes.

    • Evenly place a predetermined number of sterilized seeds (e.g., 25 or 50) in each Petri dish.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation: Incubate the Petri dishes in a controlled environment, such as a growth chamber, with a defined temperature (e.g., 25°C) and photoperiod (e.g., 12h light/12h dark).

  • Data Collection:

    • Record the number of germinated seeds daily for a specified period (e.g., 7 days). A seed is considered germinated when the radicle has emerged to a certain length (e.g., 2 mm).

    • At the end of the experiment, measure the radicle length and plumule length of the seedlings.

  • Data Analysis: Calculate the germination percentage, germination rate, and the percentage of inhibition of radicle and plumule length for each treatment compared to the control.

Experimental_Workflow_Seed_Germination_Assay cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis This compound Pure this compound Compound Stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) This compound->Stock Dilutions Prepare Working Dilutions (e.g., 1, 10, 50, 100 µg/mL) Stock->Dilutions Control Prepare Control (Solvent + Water) Stock->Control Treatment Apply this compound Solutions and Control Dilutions->Treatment Control->Treatment Seeds Select and Sterilize Seeds Petri_Dishes Prepare Petri Dishes with Filter Paper Seeds->Petri_Dishes Petri_Dishes->Treatment Incubation Incubate under Controlled Conditions Record_Germination Record Daily Germination Incubation->Record_Germination Measure_Growth Measure Radicle and Plumule Length Record_Germination->Measure_Growth Analysis Calculate Germination % and Inhibition % Measure_Growth->Analysis

Caption: Experimental workflow for this compound seed germination bioassay.

Potential Signaling Pathways in this compound's Allelopathic Action

The precise signaling pathways through which this compound exerts its allelopathic effects on seed germination are not yet fully elucidated. However, based on the known mechanisms of other lignans and allelochemicals, several pathways are likely to be involved.

Seed germination is fundamentally regulated by the balance between abscisic acid (ABA), a dormancy-promoting hormone, and gibberellins (GAs), which promote germination. Many allelochemicals are known to interfere with this hormonal balance. It is plausible that this compound could inhibit seed germination by either promoting the biosynthesis of ABA or by inhibiting the signaling pathway of GAs.

Furthermore, lignans have been shown to induce the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in plant cells. While low levels of ROS can sometimes promote germination, high levels induce oxidative stress, leading to cellular damage and inhibition of germination. This ROS-mediated signaling could be a key component of this compound's mode of action.

The induction of ROS can, in turn, trigger downstream signaling cascades involving calcium ions (Ca²⁺) and mitogen-activated protein kinases (MAPKs), which are central to plant stress responses and developmental processes, including germination.

Signaling_Pathway_Hypothesis cluster_cellular Cellular Response cluster_downstream Downstream Effects cluster_outcome Physiological Outcome This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS ABA ABA Biosynthesis/ Signaling This compound->ABA GA GA Signaling Inhibition This compound->GA Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Hormonal_Imbalance Hormonal Imbalance (High ABA/GA ratio) ABA->Hormonal_Imbalance GA->Hormonal_Imbalance Inhibition Inhibition of Seed Germination Oxidative_Stress->Inhibition Hormonal_Imbalance->Inhibition

Caption: Hypothesized signaling pathways of this compound's allelopathic action.

Conclusion and Future Directions

This compound exhibits significant allelopathic potential, particularly in the inhibition of seed germination and early seedling growth. The quantitative data, though limited, clearly demonstrates its potent effects on susceptible species. The provided experimental protocols offer a standardized approach for further investigation into its efficacy and species-specificity.

Future research should focus on several key areas:

  • Elucidation of Signaling Pathways: Detailed molecular studies are needed to confirm the precise signaling cascades activated by this compound in target seeds. This includes investigating its impact on ABA and GA metabolism and signaling, as well as the role of ROS and calcium signaling.

  • Dose-Response Studies: Comprehensive dose-response studies on a wider range of weed and crop species are necessary to determine its selectivity and optimal application rates for potential herbicidal use.

  • Synergistic Interactions: Further investigation into the synergistic effects of this compound with other natural compounds, such as triterpene acids, could lead to the development of more potent and broad-spectrum bioherbicides.

  • Field Trials: Ultimately, field trials are required to assess the efficacy of this compound under real-world agricultural conditions, considering factors such as soil type, microbial degradation, and environmental conditions.

The study of this compound's allelopathic properties holds considerable promise for the development of new, environmentally benign weed management strategies. This technical guide serves as a catalyst for further research and development in this exciting field.

References

An In-depth Technical Guide to Lyoniside for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lyoniside, a naturally occurring lignan glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties and biological activities of this compound, with a particular focus on its anti-inflammatory effects. Detailed experimental protocols for assessing its activity and a proposed signaling pathway are presented to facilitate further research and development.

Chemical Properties of this compound

This compound is characterized by the following molecular and chemical properties:

PropertyValueReference
Chemical Formula C27H36O12[1][2][3]
Molecular Weight 552.6 g/mol [1][2][3]
CAS Number 34425-25-7[1][2]

Biological Activity: Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties. In-vitro studies have shown that this compound can effectively reduce the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Inhibition of Pro-inflammatory Molecules

Treatment of RAW 264.7 macrophages with this compound has been shown to decrease the levels of nitric oxide (NO) and interleukin-6 (IL-6) in a dose-dependent manner.[1] This inhibitory effect on crucial pro-inflammatory molecules highlights the potential of this compound as an anti-inflammatory agent.

Inflammatory MediatorEffect of this compoundCell LineStimulant
Nitric Oxide (NO)Decreased ProductionRAW 264.7LPS
Interleukin-6 (IL-6)Decreased ProductionRAW 264.7LPS

Proposed Signaling Pathway of Anti-inflammatory Action

While the precise molecular mechanism of this compound's anti-inflammatory activity is still under investigation, the inhibition of NO and IL-6 production in LPS-stimulated macrophages strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response triggered by LPS.

The following diagram illustrates a proposed mechanism of action for this compound, based on its observed biological effects and the known signaling cascades involved in macrophage activation.

Lyoniside_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (ERK, p38, JNK) TAK1->MAPK_cascade IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n AP1 AP-1 MAPK_cascade->AP1 activates AP1_n AP-1 AP1->AP1_n translocates This compound This compound This compound->IKK_complex inhibits This compound->MAPK_cascade inhibits Proinflammatory_genes Pro-inflammatory Genes (iNOS, IL-6, TNF-α) NFkappaB_n->Proinflammatory_genes AP1_n->Proinflammatory_genes

Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following protocols provide a framework for the in-vitro evaluation of this compound's anti-inflammatory activity.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Plating: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

Measurement of Nitric Oxide (NO) Production
  • Sample Collection: After the 24-hour incubation period, collect the cell culture supernatant.

  • Griess Assay: Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

  • Procedure: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. A standard curve using known concentrations of sodium nitrite should be generated to quantify the results.

Measurement of Interleukin-6 (IL-6) Production
  • Sample Collection: Collect the cell culture supernatant as described above.

  • ELISA: Quantify the amount of IL-6 in the supernatant using a commercially available mouse IL-6 Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Procedure: Follow the manufacturer's instructions provided with the ELISA kit. This typically involves adding the supernatant to wells pre-coated with an anti-mouse IL-6 antibody, followed by the addition of a detection antibody and a substrate solution.

  • Quantification: Measure the absorbance at the recommended wavelength using a microplate reader. A standard curve using recombinant mouse IL-6 should be prepared to determine the concentration of IL-6 in the samples.

Conclusion

This compound presents a promising natural compound with demonstrable anti-inflammatory properties. This guide provides foundational data and methodologies to encourage further investigation into its mechanism of action and potential for development as a therapeutic agent for inflammatory diseases. The proposed inhibition of the NF-κB and MAPK signaling pathways offers a clear direction for future mechanistic studies.

References

An In-Depth Technical Guide to the Biological Activities of Lyoniside (CAS 34425-25-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniside (CAS 34425-25-7), a naturally occurring lignan glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the current scientific literature on this compound, with a focus on its anti-leishmanial, antioxidant, anti-inflammatory, and antifungal properties. Detailed experimental protocols, quantitative data, and visualizations of key molecular pathways are presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

PropertyValueReference
CAS Number 34425-25-7
Molecular Formula C27H36O12[1]
Molecular Weight 552.573 g/mol [1]
Type of Compound Lignan Glycoside[1]
Physical Description Powder[1]
Purity 95%~99%[1]
Analysis Method HPLC-DAD or/and HPLC-ELSD[1]
Identification Method Mass, NMR[1]

Anti-leishmanial Activity

This compound has demonstrated potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Its primary mechanism of action involves the inhibition of the parasite's type IB topoisomerase (LdTopIB).[2]

Quantitative Data
AssayTargetMetricValueReference
In vitro cytotoxicityL. donovani promastigotes (AG83 strain)IC50Not specified[2]
In vitro cytotoxicityL. donovani promastigotes (GE1 strain - SAG resistant)IC50Not specified[2]
In vitro cytotoxicityL. donovani amastigotesIC50Not specified[2]
Enzyme InhibitionLeishmania donovani Topoisomerase IB (LdTopIB)IC50Not specified[2]
Enzyme InhibitionHuman Topoisomerase IBInhibitionNo inhibition up to 200µM[2]
In vitro cytotoxicityMurine peritoneal macrophagesCytotoxicityPoor effect up to 100µM[2]
Mechanism of Action: Inhibition of Leishmania donovani Topoisomerase IB

This compound acts as a poison for Leishmania donovani topoisomerase IB (LdTopIB), a crucial enzyme for DNA replication and repair in the parasite.[2] Unlike competitive inhibitors, this compound stabilizes the covalent complex formed between LdTopIB and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of DNA double-strand breaks.[2] These DNA lesions trigger an apoptosis-like cell death cascade in the parasite.[2] Molecular docking studies have further suggested a strong binding affinity of this compound to the active site of LdTopIB.[1]

G cluster_parasite Leishmania donovani This compound This compound CleavageComplex LdTopIB-DNA Cleavage Complex This compound->CleavageComplex Stabilizes LdTopIB LdTopIB LdTopIB->CleavageComplex Forms DNA Parasite DNA DNA->CleavageComplex DSB Double-Strand Breaks CleavageComplex->DSB Prevents Re-ligation Apoptosis Apoptosis-like Cell Death DSB->Apoptosis Triggers G cluster_workflow Topoisomerase IB Inhibition Assay Workflow start Start prepare Prepare Reaction Mix: - LdTopIB - Supercoiled DNA - this compound (various conc.) start->prepare incubate Incubate prepare->incubate electrophoresis Agarose Gel Electrophoresis incubate->electrophoresis visualize Visualize DNA Bands electrophoresis->visualize analyze Analyze Inhibition visualize->analyze end End analyze->end G cluster_pathway Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signaling Downstream Signaling (e.g., NF-κB, MAPKs) TLR4->Signaling iNOS iNOS Expression Signaling->iNOS IL6 IL-6 Expression Signaling->IL6 NO Nitric Oxide iNOS->NO IL6_protein IL-6 IL6->IL6_protein This compound This compound This compound->Signaling Inhibits?

References

The Discovery and Phytochemical History of Lyoniside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniside, a lignan glycoside, has garnered significant interest in the field of phytochemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and phytochemical analysis of this compound. It details the initial isolation and structural elucidation, presents quantitative data on its properties and biological effects, and outlines key experimental protocols. Furthermore, this guide illustrates the biosynthetic pathway of its aglycone, (+)-lyoniresinol, and explores the potential signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry and drug development.

Introduction

This compound is a naturally occurring lignan glycoside, chemically identified as 9-O-β-d-xylopyranosyl-(+)-lyoniresinol. Lignans are a large class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, as a glycoside of the well-studied lignan (+)-lyoniresinol, has been the subject of phytochemical investigation to understand its contribution to the bioactivity of various medicinal plants. This guide traces the historical milestones in the discovery and characterization of this compound, providing a detailed technical resource for the scientific community.

Discovery and Historical Perspective

While the aglycone, (+)-lyoniresinol, was known earlier, one of the key early reports on a derivative of this compound appeared in 1979. In a study published in Phytochemistry, Vecchietti and colleagues reported the ¹³C NMR spectral data for This compound hexaacetate , a derivative of the natural product, which was instrumental in its structural characterization.[1] This work provided a foundational dataset for the identification of this compound in subsequent phytochemical studies.

Over the years, this compound has been isolated from a variety of plant species, highlighting its distribution in the plant kingdom. Notable sources include:

  • Lyonia ovalifolia : This plant is a significant source of this compound and its aglycone, (+)-lyoniresinol. Research by Rahman et al. in 2007 provided a detailed investigation into the biosynthesis of (+)-lyoniresinol in this species, isolating several putative biosynthetic intermediates.[2]

  • Vaccinium myrtillus (Bilberry) : A 2011 study reported the isolation of this compound from the rhizomes and stems of bilberry for the first time. This study also highlighted its antioxidant, allelopathic, and antifungal activities.

  • Acer nikoense (Nikko Maple)

  • Aesculus hippocastanum (Horse Chestnut)

The continued discovery of this compound in various botanicals underscores its potential as a chemotaxonomic marker and a source of bioactive compounds for further pharmacological investigation.

Physicochemical Properties and Structural Elucidation

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₂₇H₃₆O₁₂[3]
Molecular Weight 552.57 g/mol [3]
IUPAC Name (2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[3]
¹³C NMR Data See referenced spectra for detailed chemical shifts.[1][4]
¹H NMR Data See referenced spectra for detailed chemical shifts and coupling constants.[4]

The structure consists of a (+)-lyoniresinol core, which is a tetrahydronaphthalene lignan, glycosidically linked to a β-D-xylopyranosyl moiety at the C-9 hydroxyl group.

Experimental Protocols

Isolation of this compound from Vaccinium myrtillus

The following protocol is based on the methodology described for the preparative scale isolation of this compound from the rhizomes and stems of bilberry.

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Dried and powdered rhizomes and stems of Vaccinium myrtillus extraction Maceration with 80% Ethanol plant_material->extraction concentration Evaporation under reduced pressure to yield crude extract extraction->concentration dccc Droplet Counter-Current Chromatography (DCCC) concentration->dccc purification Collection and pooling of This compound-containing fractions dccc->purification analysis Purity assessment by HPLC and structural confirmation by NMR and MS purification->analysis

Caption: Workflow for the isolation of this compound.

  • Extraction:

    • Air-dried and powdered rhizomes and stems of Vaccinium myrtillus are macerated with 80% ethanol at room temperature.

    • The extraction is typically carried out for 24-48 hours with occasional shaking.

    • The mixture is then filtered, and the filtrate is collected. This process is repeated three times to ensure exhaustive extraction.

  • Concentration:

    • The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

  • Purification by Droplet Counter-Current Chromatography (DCCC):

    • A biphasic solvent system is prepared. A common system for lignan glycosides is chloroform-methanol-water in appropriate ratios.

    • The DCCC apparatus is filled with the stationary phase (either the upper or lower phase of the solvent system).

    • The crude extract, dissolved in a small volume of the mobile phase, is injected into the system.

    • The mobile phase is pumped through the series of columns, allowing for the separation of compounds based on their partition coefficients between the two liquid phases.

    • Fractions are collected at the outlet of the column system.

  • Analysis and Characterization:

    • The collected fractions are monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

    • Fractions containing pure this compound are pooled and evaporated to dryness.

    • The purity of the isolated compound is determined by HPLC.

    • The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biosynthesis of (+)-Lyoniresinol

This compound is a glycoside of (+)-lyoniresinol. The biosynthesis of the aglycone, (+)-lyoniresinol, proceeds through the general lignan biosynthetic pathway, starting from the phenylpropanoid pathway. A proposed pathway is outlined below.[2]

Proposed Biosynthetic Pathway of (+)-Lyoniresinol

biosynthetic_pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid sinapic_acid Sinapic Acid ferulic_acid->sinapic_acid sinapyl_alcohol Sinapyl Alcohol sinapic_acid->sinapyl_alcohol syringaresinol Syringaresinol sinapyl_alcohol->syringaresinol Oxidative Coupling dmlr 5,5'-Dimethoxylariciresinol syringaresinol->dmlr Reduction dmslr 5,5'-Dimethoxysecoisolariciresinol dmlr->dmslr Reduction lyoniresinol (+)-Lyoniresinol dmslr->lyoniresinol Cyclization

Caption: Biosynthesis of (+)-lyoniresinol.

The pathway begins with the deamination of phenylalanine to cinnamic acid, which then undergoes a series of hydroxylations and methylations to form sinapic acid. Sinapic acid is subsequently reduced to sinapyl alcohol. Two molecules of sinapyl alcohol undergo oxidative coupling to form syringaresinol. A series of reductions leads to the formation of 5,5'-dimethoxylariciresinol (DMLR) and then 5,5'-dimethoxysecoisolariciresinol (DMSLR). Finally, an intramolecular cyclization of DMSLR is proposed to form the tetrahydronaphthalene ring system of (+)-lyoniresinol. The glycosylation of (+)-lyoniresinol at the C-9 hydroxyl group with a xylose sugar moiety yields this compound.

Biological Activities and Potential Signaling Pathways

This compound and its aglycone have been reported to possess a range of biological activities. The anti-inflammatory properties are of particular interest for drug development. While direct studies on the signaling pathways modulated by this compound are limited, the known effects of related polyphenols and lignans on inflammatory processes suggest potential mechanisms of action involving the inhibition of key inflammatory mediators and signaling cascades.

Table 2: Reported Biological Activities and Quantitative Data for this compound

ActivityAssayResultReference
Antioxidant DPPH radical scavengingIC₅₀ = 23 µg/mL
Antifungal Mycelial growth inhibition78% inhibition of Fusarium oxysporum at 50 µg/mL
80% inhibition of Mucor hiemalis at 50 µg/mL
Allelopathic Seedling radical growth inhibition75% suppression of Lactuca sativa and Lepidium sativum at 10 µg/mL
Potential Modulation of Inflammatory Signaling Pathways

It is hypothesized that this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

Hypothesized NF-κB Signaling Inhibition by this compound

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylation and Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) This compound This compound This compound->ikk Inhibition ? This compound->nfkb Inhibition of Translocation ?

Caption: Potential inhibition of the NF-κB pathway.

Hypothesized MAPK Signaling Inhibition by this compound

mapk_pathway stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor mekk MAPKKK receptor->mekk mek MAPKK mekk->mek Phosphorylation mapk MAPK (p38, JNK, ERK) mek->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activation gene_expression Pro-inflammatory Gene Expression transcription_factors->gene_expression This compound This compound This compound->mekk Inhibition ? This compound->mek Inhibition ?

Caption: Potential inhibition of the MAPK pathway.

Further research is required to elucidate the precise molecular targets of this compound and to confirm its modulatory effects on these and other signaling pathways. Such studies will be crucial for understanding its therapeutic potential.

Conclusion

This compound represents a phytochemically significant lignan glycoside with a history of discovery spanning several decades. Its presence in various medicinal plants and its demonstrated biological activities make it a compelling subject for further research. This technical guide has provided a comprehensive overview of the discovery, isolation, structural characterization, and potential mechanisms of action of this compound. The detailed experimental protocols and pathway diagrams serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development, paving the way for future investigations into the therapeutic applications of this promising natural compound.

References

The Multifaceted Biological Activities of Lignan Glycosides: A Technical Guide Focused on Lyoniside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of lignan glycosides, with a particular focus on Lyoniside. Lignan glycosides are a class of naturally occurring polyphenolic compounds found in a wide variety of plants. They have garnered significant interest in the scientific community for their diverse pharmacological effects, including antioxidant, anticancer, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts in this promising area.

Biological Activities of this compound and Related Lignan Glycosides

This compound, a lignan glycoside found in plants such as Vaccinium myrtillus (bilberry), has demonstrated a range of biological effects.[1] Research into this compound and other structurally similar lignan glycosides has revealed their potential as therapeutic agents.

Antioxidant Activity

This compound has shown significant radical scavenging properties.[1] In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, purified this compound demonstrated potent antioxidant activity.[1] This activity is a common feature among lignans, which are known for their ability to neutralize free radicals, suggesting a potential role in mitigating oxidative stress-related diseases.[2][3]

Anticancer Activity

Lignan glycosides are a versatile source of potential anticancer drugs.[4] They have been shown to exhibit cytotoxic effects against various cancer cell lines by inhibiting proliferation, inducing apoptosis (programmed cell death), and impeding tumor angiogenesis and metastasis.[2][4] For instance, novel synthetic analogues of the lignan glycoside cleistanthin A displayed significant cytotoxicities against four cancer cell lines.[5] One particular compound, 1e, was found to be a potent inhibitor of vacuolar H+-ATPase (V-ATPase), an enzyme crucial for cancer cell survival.[5] Lignans may also exert anticancer effects by modulating hormone pathways, which is particularly relevant for estrogen-dependent cancers.[3]

Anti-inflammatory Activity

The anti-inflammatory properties of lignans and other related glycosides are well-documented.[2][6] These compounds can modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[7][8] By inhibiting these pathways, lignan glycosides can reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6), thereby attenuating the inflammatory response.[6][7][8]

Other Biological Activities

Beyond the core activities, this compound has also been evaluated for other biological effects:

  • Allelopathic Activity: At a concentration of 10 μg/ml, this compound suppressed the seedling radical growth of Lactuca sativa and Lepidium sativum by 75%.[1]

  • Antifungal Activity: this compound exhibited strong inhibitory effects against the mycelial growth of several fungal strains. At a concentration of 50 μg/ml, it inhibited the growth of Fusarium oxysporum and Mucor hiemalis by 78% and 80%, respectively.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and a representative synthetic lignan glycoside.

CompoundBiological ActivityAssayResultReference
This compound AntioxidantDPPH Radical ScavengingIC50: 23 μg/ml[1]
This compound AllelopathicSeedling Radical Growth Inhibition75% inhibition at 10 μg/ml[1]
This compound AntifungalMycelial Growth Inhibition (F. oxysporum)78% inhibition at 50 μg/ml
This compound AntifungalMycelial Growth Inhibition (M. hiemalis)80% inhibition at 50 μg/ml

Table 1: Biological Activities of this compound.

CompoundBiological ActivityCancer Cell LinesIC50 ValuesTargetTarget InhibitionReference
Compound 1e (Cleistanthin A analogue)AnticancerFour cell lines1.0 nM - 8.3 nMV-ATPaseTotal inhibition at 60 nM[5]

Table 2: Anticancer Activity of a Synthetic Lignan Glycoside Analogue.

Signaling Pathways and Mechanisms of Action

The biological effects of lignan glycosides are mediated through their interaction with complex intracellular signaling pathways. The diagrams below illustrate the key pathways modulated by these compounds.

experimental_workflow General Experimental Workflow for Bioactivity Screening cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound Lignan Glycoside (e.g., this compound) Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Dilutions Create Serial Dilutions Stock->Dilutions Treatment Treat with Compound Dilutions Dilutions->Treatment Assay_Setup Set up Assay (e.g., Cells in 96-well plate) Assay_Setup->Treatment Incubation Incubate for a defined period Treatment->Incubation Reagent Add Assay-specific Reagent (e.g., MTT, DPPH) Incubation->Reagent Incubation2 Incubate again Reagent->Incubation2 Measurement Measure Signal (e.g., Absorbance at 570 nm) Incubation2->Measurement Calculation Calculate % Inhibition / Viability Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for in vitro bioactivity screening.

NFkB_Pathway Inhibition of the NF-κB Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) LPS->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates (p) NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->IkB degradation NFkB_IkB->NFkB releases Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription This compound Lignan Glycosides (e.g., this compound) This compound->IKK inhibits

Caption: Lignan glycosides inhibit NF-κB activation.

MAPK_Pathway Modulation of the MAPK Signaling Pathway GF Growth Factors / Stress Stimuli Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates Transcription Transcription Factors (e.g., AP-1) Nucleus->Transcription activates Response Cellular Responses (Proliferation, Apoptosis) Transcription->Response Lignan Lignan Glycosides Lignan->Raf inhibits Lignan->MEK inhibits

Caption: Lignan glycosides can inhibit the MAPK cascade.

JAK_STAT_Pathway Interference with the JAK/STAT Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits JAK->Receptor phosphorylates JAK->STAT phosphorylates (p) STAT_dimer STAT Dimer (p-STAT) STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates Genes Target Gene Expression (Immunity, Proliferation) Nucleus->Genes activates transcription Lignan Lignan Glycosides Lignan->JAK inhibits

Caption: Lignan glycosides may inhibit JAK phosphorylation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant capacity of a compound.[9]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[9]

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a spectrophotometric-grade solvent like methanol or ethanol.[1] This solution is light-sensitive and should be stored in the dark.[1]

    • Test Compound: Dissolve the lignan glycoside (e.g., this compound) in a suitable solvent to create a stock solution, from which serial dilutions are made.

    • Positive Control: Prepare serial dilutions of a known antioxidant, such as ascorbic acid.[1]

  • Procedure:

    • In a 96-well microplate, add a defined volume (e.g., 100 µL) of each test compound dilution to separate wells.[10]

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.[1]

    • Include a blank control containing only the solvent and the DPPH solution.[1]

    • Mix thoroughly and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[1][10]

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[9]

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[9]

    • Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of a compound.[2][5]

  • Principle: In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[5][11] The amount of formazan produced is proportional to the number of living cells.[3]

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[5]

    • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the lignan glycoside. Incubate for a specified period (e.g., 4 days).[5]

    • MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/ml) to each well and incubate for 4 hours.[5]

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[12] Allow the plate to stand, often overnight, to ensure complete dissolution.[5]

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength between 550 and 600 nm.[5] A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

    • Calculate cell viability as a percentage relative to untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

V-ATPase (Vacuolar H+-ATPase) Activity Assay

This assay measures the activity of V-ATPase, a proton pump often overexpressed in cancer cells.

  • Principle: V-ATPase activity is measured by quantifying the liberation of inorganic phosphate (Pi) from ATP. To ensure specificity, the assay is performed in the presence and absence of a known V-ATPase inhibitor, such as bafilomycin A1. The difference in Pi liberation represents the V-ATPase-specific activity.[4][13]

  • Procedure:

    • Reaction Mixture: The assay is typically carried out in a reaction buffer containing MgCl₂, KCl, and [γ-³²P]ATP.[4]

    • Enzyme Preparation: A membrane fraction enriched with V-ATPase is used as the enzyme source.

    • Inhibition: Set up parallel reactions. One set contains the vehicle control (e.g., ethanol), and the other contains bafilomycin A1.[4]

    • Reaction Initiation and Termination: The V-ATPase enzyme is pre-incubated with phosphatidylserine, and the reaction is started by adding the ATP-containing assay solution. The reaction proceeds for a set time (e.g., 10 minutes) at 37°C and is then terminated by adding an acid solution (e.g., perchloric acid).[4]

  • Data Analysis:

    • The released ³²Pi is extracted and quantified using a scintillation counter.[4]

    • The specific activity is expressed as μmol of Pi released per minute per mg of protein.[4]

    • The percentage of inhibition is calculated by comparing the activity in the presence and absence of the lignan glycoside.

Conclusion

Lignan glycosides, including this compound, represent a class of natural products with significant therapeutic potential. Their demonstrated antioxidant, anticancer, and anti-inflammatory activities are rooted in their ability to modulate critical cellular signaling pathways. This guide provides a foundational resource for scientists and researchers, offering quantitative data, mechanistic insights, and detailed experimental protocols to support and accelerate the investigation of these promising compounds for drug discovery and development. Further research is warranted to fully elucidate their mechanisms of action and to translate these preclinical findings into clinical applications.

References

Lyoniside in Vaccinium myrtillus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current research on lyoniside, a lignan glycoside identified in Vaccinium myrtillus (bilberry). This document details the known biological activities of this compound, protocols for its extraction and quantification, and explores its putative biosynthetic and signaling pathways. The information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.

Quantitative Data Summary

This compound, chemically identified as 9-O-β-d-xylopyranosyl(+)lyoniresinol, has been isolated from the rhizomes and stems of Vaccinium myrtillus.[1] Its presence in bilberry is a relatively recent discovery, with research indicating significant biological potential. The following tables summarize the quantitative data available on its activity.

Biological ActivityAssayTest Organism/SystemConcentrationResultReference
Antioxidant DPPH Radical Scavenging-IC₅₀: 23 µg/mLSignificant radical scavenging properties[1]
Allelopathic Seedling Radical GrowthLactuca sativa (Lettuce)10 µg/mL75% suppression of radical growth[1]
Seedling Radical GrowthLepidium sativum (Cress)10 µg/mL75% suppression of radical growth[1]
Germination InhibitionLarix decidua (Larch)10 µg/mL55% inhibition of germination[1]
Antifungal Mycelial Growth InhibitionFusarium oxysporum50 µg/mL78% inhibition of mycelial growth[1]
Mycelial Growth InhibitionMucor hiemalis50 µg/mL80% inhibition of mycelial growth[1]

Seasonal Fluctuation of this compound:

While specific quantitative data on the seasonal variation of this compound content in different parts of Vaccinium myrtillus is not extensively documented, initial studies report that the highest levels of this compound are found in the rhizomes and stems during the winter, with a subsequent decrease in the spring.[1] Research on other phenolic compounds in bilberry indicates that the content of these constituents in leaves and stems is highest in July and September.[[“]][3][4][5] This suggests that the optimal harvesting time for this compound from rhizomes and stems may be in the winter months.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on this compound from Vaccinium myrtillus.

Isolation of this compound via Droplet Counter-Current Chromatography (DCCC)

This compound has been successfully isolated from the ethanol extracts of bilberry rhizomes and stems on a preparative scale using droplet counter-current chromatography (DCCC).[1] This method allows for the isolation of pure this compound in a single chromatographic step.

Protocol:

  • Plant Material Preparation:

    • Collect fresh rhizomes and stems of Vaccinium myrtillus.

    • Thoroughly wash the plant material to remove any soil and debris.

    • Air-dry the material in a well-ventilated area, protected from direct sunlight.

    • Once fully dried, grind the plant material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 96% ethanol at room temperature.

    • Perform the extraction for a sufficient duration (e.g., 24-48 hours) with occasional agitation.

    • Filter the extract to remove solid plant material.

    • Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Droplet Counter-Current Chromatography (DCCC):

    • Solvent System Selection: A suitable two-phase solvent system is crucial for successful separation. For lignan isolation, solvent systems composed of n-hexane-ethyl acetate-methanol-water in various ratios are commonly employed.[6][7][8][9] The ideal system should provide a good partition coefficient (K) for this compound.

    • Apparatus Setup: Prepare the DCCC instrument according to the manufacturer's instructions.

    • Column Equilibration: Equilibrate the column by pumping the stationary phase through the system until it is filled.

    • Sample Loading: Dissolve the crude extract in a small volume of the solvent system and inject it into the DCCC column.

    • Elution: Pump the mobile phase through the column at a constant flow rate.

    • Fraction Collection: Collect fractions of the eluate at regular intervals.

    • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

    • Compound Identification: Combine the pure fractions and confirm the identity and purity of this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antioxidant Activity: DPPH Radical Scavenging Assay

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Store in the dark.

    • Prepare a series of dilutions of the purified this compound in methanol.

    • Use ascorbic acid as a positive control and prepare a series of its dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each this compound dilution to the wells.

    • Add the same volume of methanol to a blank well.

    • Add the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound solution.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Allelopathic Activity: Seedling Radical Growth and Germination Assay

Protocol:

  • Preparation of Test Solutions:

    • Prepare solutions of purified this compound in distilled water at the desired concentrations (e.g., 10 µg/mL).

  • Seed Germination Assay:

    • Place a filter paper in a sterile Petri dish.

    • Evenly space a known number of seeds (e.g., 20-30) of the target species (Larix decidua) on the filter paper.

    • Moisten the filter paper with the this compound test solution. Use distilled water as a control.

    • Seal the Petri dishes and incubate them in a growth chamber under controlled conditions (temperature, light/dark cycle).

    • After a set period (e.g., 7 days), count the number of germinated seeds.

    • Calculate the germination inhibition percentage relative to the control.

  • Seedling Radical Growth Assay:

    • Use pre-germinated seeds of the target species (Lactuca sativa, Lepidium sativum).

    • Place the seedlings on a filter paper in a Petri dish moistened with the this compound test solution or distilled water (control).

    • Incubate the Petri dishes in a growth chamber.

    • After a few days (e.g., 3-5 days), measure the length of the radicle (primary root) of each seedling.

    • Calculate the percentage of radical growth suppression relative to the control.

Antifungal Activity: Mycelial Growth Inhibition Assay

Protocol:

  • Preparation of Media:

    • Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA).

    • Autoclave the medium to sterilize it.

    • While the medium is still molten, add the purified this compound to achieve the desired final concentrations (e.g., 50 µg/mL). Pour the amended media into sterile Petri dishes.

    • Prepare control plates with the medium but without this compound.

  • Fungal Inoculation:

    • From a fresh culture of the test fungus (Fusarium oxysporum, Mucor hiemalis), cut a small disc of mycelium from the edge of the colony using a sterile cork borer.

    • Place the mycelial disc in the center of the this compound-amended and control Petri dishes.

  • Incubation and Measurement:

    • Incubate the plates at an optimal temperature for the growth of the specific fungus (e.g., 25-28°C).

    • Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(d_control - d_sample) / d_control] x 100 where d_control is the diameter of the colony in the control plate and d_sample is the diameter of the colony in the this compound-treated plate.

Visualizations: Biosynthetic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the putative biosynthetic pathway of this compound and the potential signaling pathways involved in its biological activities.

Putative Biosynthesis Pathway of this compound

// Nodes Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cin [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Cou [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CouCoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; CafCoA [label="Caffeoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; FerCoA [label="Feruloyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; ConAld [label="Coniferaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; ConAlc [label="Coniferyl Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pino [label="Pinoresinol", fillcolor="#FBBC05", fontcolor="#202124"]; Lari [label="Lariciresinol", fillcolor="#FBBC05", fontcolor="#202124"]; Seco [label="Secoisolariciresinol", fillcolor="#FBBC05", fontcolor="#202124"]; Lyon [label="(+)-Lyoniresinol", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Xylose [label="UDP-Xylose", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Phe -> Cin [label="PAL"]; Cin -> Cou [label="C4H"]; Cou -> CouCoA [label="4CL"]; CouCoA -> CafCoA [label="C3H"]; CafCoA -> FerCoA [label="COMT"]; FerCoA -> ConAld [label="CCR"]; ConAld -> ConAlc [label="CAD"]; ConAlc -> Pino [label="Laccase/Peroxidase\n+ Dirigent Protein"]; Pino -> Lari [label="PLR"]; Lari -> Seco [label="PLR"]; Seco -> Lyon [label="Hydroxylation &\nMethylation (putative)"]; {Lyon, Xylose} -> this compound [label="UGT (putative)"];

// Invisible edges for alignment edge[style=invis]; Phe -> CouCoA -> ConAld -> Lari -> this compound; }

Putative biosynthesis pathway of this compound.

Experimental Workflow for this compound Isolation and Characterization

// Nodes start [label="Plant Material\n(Vaccinium myrtillus rhizomes & stems)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="Ethanol Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentrate [label="Concentration\n(Rotary Evaporation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dccc [label="Droplet Counter-Current\nChromatography (DCCC)", fillcolor="#FBBC05", fontcolor="#202124"]; fractions [label="Fraction Collection", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Purity Analysis\n(TLC/HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; pure [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; structure [label="Structural Elucidation\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; bioassay [label="Biological Activity Assays\n(Antioxidant, Allelopathic, Antifungal)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> extract; extract -> concentrate; concentrate -> dccc; dccc -> fractions; fractions -> analysis; analysis -> pure; pure -> structure; pure -> bioassay; }

Workflow for this compound isolation and analysis.

Putative Signaling Pathway for Antioxidant Activity of this compound

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ros [label="Reactive Oxygen Species (ROS)\n(e.g., DPPH radical)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; scavenging [label="Direct Radical Scavenging", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; nrf2 [label="Nrf2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; keap1 [label="Keap1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; are [label="Antioxidant Response Element (ARE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; enzymes [label="Antioxidant Enzymes\n(e.g., SOD, CAT, GPx)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; stress [label="Reduced Oxidative Stress", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"];

// Edges this compound -> scavenging; ros -> scavenging [dir=none]; scavenging -> stress [label="Neutralization"]; this compound -> keap1 [label="Inhibition (putative)"]; keap1 -> nrf2 [arrowhead=tee, label="Degradation"]; nrf2 -> are [label="Translocation to nucleus\nand binding"]; are -> enzymes [label="Upregulation of gene expression"]; enzymes -> ros [arrowhead=tee, label="Detoxification"]; ros -> stress [dir=none, style=invis]; }

Putative antioxidant mechanisms of this compound.

Putative Signaling Pathway for Antifungal Activity of this compound

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_wall [label="Fungal Cell Wall", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; wall_enzymes [label="Cell Wall Synthesis Enzymes\n(e.g., chitin synthase, glucan synthase)", fillcolor="#FBBC05", fontcolor="#202124"]; membrane [label="Fungal Cell Membrane", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ergosterol [label="Ergosterol Biosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; disruption [label="Cell Wall/Membrane Disruption", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; growth_inhibition [label="Inhibition of Mycelial Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> wall_enzymes [label="Inhibition (putative)"]; this compound -> ergosterol [label="Inhibition (putative)"]; wall_enzymes -> cell_wall [label="Synthesis"]; ergosterol -> membrane [label="Component of"]; {wall_enzymes, ergosterol} -> disruption [style=invis]; cell_wall -> disruption [arrowhead=tee]; membrane -> disruption [arrowhead=tee]; disruption -> growth_inhibition; }

Putative antifungal mechanisms of this compound.

Putative Signaling Pathway for Allelopathic Activity of this compound

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; seed [label="Seed/Seedling of Target Plant", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; hormone [label="Plant Hormone Signaling\n(e.g., Auxin, Gibberellin)", fillcolor="#FBBC05", fontcolor="#202124"]; ros [label="ROS Production", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_division [label="Cell Division and Elongation", fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibition [label="Inhibition of Germination and\nRadical Growth", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"];

// Edges this compound -> seed; seed -> hormone [label="Disruption of balance\n(putative)"]; seed -> ros [label="Induction of oxidative stress\n(putative)"]; hormone -> cell_division [arrowhead=tee]; ros -> cell_division [arrowhead=tee]; cell_division -> inhibition [dir=none]; }

Putative allelopathic mechanisms of this compound.

References

Preliminary Cytotoxicity Screening of Compounds from Rhododendron Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the preliminary cytotoxicity screening of Lyoniside is not currently available in the public domain. This guide provides a comprehensive overview of the methodologies and findings from cytotoxic studies on extracts from Rhododendron species, the genus in which this compound is found, and the related compound Rhododendrol. This information can serve as a valuable reference for designing and interpreting future cytotoxicity studies of this compound.

Introduction

The genus Rhododendron is a rich source of diverse phytochemicals, many of which have been investigated for their pharmacological properties, including antimicrobial and cytotoxic activities. While specific data on this compound is lacking, studies on various Rhododendron extracts and related phenolic compounds like Rhododendrol provide a foundational understanding of their potential cytotoxic effects and the experimental approaches used for their evaluation. This technical guide synthesizes the available information to offer insights into the preliminary cytotoxicity screening of compounds derived from this genus.

Data Presentation: Cytotoxicity of Rhododendron Extracts and Related Compounds

The following tables summarize the quantitative data from cytotoxic evaluations of various Rhododendron species extracts and the related compound Rhododendrol. It is important to note that the activity of extracts is attributed to a mixture of compounds and not solely to this compound.

Table 1: In Vitro Cytotoxicity of Rhododendron Extracts

Rhododendron SpeciesCell Line(s)AssayConcentrationEffect
R. ponticumDU145 (Prostate Carcinoma)MTT, Neutral RedIC50: 283.3 µg/mL (MTT), 307.6 µg/mL (NR)Dose-dependent cytotoxic effect[1]
PC3 (Prostate Adenocarcinoma)MTT, Neutral RedIC50: 169.9 µg/mL (MTT), 346.0 µg/mL (NR)Dose-dependent cytotoxic effect[1]
R. rubiginosum, R. cinnabarinum, R. ferrugineumIEC6 (Rat Intestinal Epithelial), HaCaT (Human Keratinocytes)MTT500 µg/mLSignificant decrease in cell viability[2]
R. minus, R. polycladum, R. concinnum, R. ambiguum, R. hirsutumIEC6MTT500 µg/mLStatistically significant reduction in MTT conversion[2]
R. minus, R. racemosumIEC6, HaCaTMTT50 µg/mLNon-toxic[2]

Table 2: In Vitro Cytotoxicity of Rhododendrol

CompoundCell Line(s)AssayIC50 ValueNotes
Rhododendrol (RD)B16F1 Melanoma CellsWST671 µMGrowth inhibitory activity was weaker than hydroquinone (IC50: 28.3 µM) and resveratrol (IC50: 27.1 µM)[3]
Normal Human Epidermal Melanocytes (NHEM)Cell Counting>300 µMGrowth suppression observed at concentrations of 300 µM or more[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the cytotoxicity screening of plant-derived compounds.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as DU145 (prostate carcinoma) and PC3 (prostate adenocarcinoma), as well as non-cancer cell lines like HaCaT (human keratinocytes) and IEC6 (rat intestinal epithelial cells), are commonly used.[1][2]

  • Culture Medium: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS, usually 10%), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Rhododendron extract). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent) are included.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • NR Staining: The treatment medium is removed, and cells are incubated with a medium containing Neutral Red dye.

  • Dye Extraction: The cells are washed, and the incorporated dye is extracted using a destaining solution (e.g., a mixture of ethanol and acetic acid).

  • Absorbance Measurement: The absorbance of the extracted dye is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Similar to the MTT assay, cell viability and IC50 values are calculated.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding in 96-well Plates CellCulture->CellSeeding CompoundPrep Compound Preparation Treatment Treatment with Compounds CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_NR_Addition MTT/Neutral Red Addition Incubation->MTT_NR_Addition Incubation2 Incubation MTT_NR_Addition->Incubation2 Solubilization Solubilization/Extraction Incubation2->Solubilization Readout Absorbance Readout Solubilization->Readout Calculation Calculate % Viability & IC50 Readout->Calculation

Caption: General workflow for in vitro cytotoxicity screening using MTT or Neutral Red assays.

Postulated Cytotoxic Mechanism of Rhododendrol

Rhododendrol, a phenolic compound found in some Rhododendron species, has been shown to exert cytotoxicity in melanocytes through a tyrosinase-dependent mechanism.[4][5] This involves the generation of reactive oxygen species (ROS).[3][4]

Rhododendrol_Cytotoxicity_Pathway RD Rhododendrol Tyrosinase Tyrosinase RD->Tyrosinase Substrate ROS Reactive Oxygen Species (ROS) RD->ROS Metabolites Oxidative Metabolites (e.g., RD-catechol) Tyrosinase->Metabolites Catalyzes Metabolites->ROS CellDamage Cellular Damage ROS->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis

Caption: Postulated tyrosinase-dependent cytotoxic mechanism of Rhododendrol in melanocytes.

References

The Allelopathic Potential of Lyoniside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Freiburg, Germany - Lyoniside, a lignan glycoside identified as 9-O-β-d-xylopyranosyl(+)lyoniresinol, has demonstrated significant allelopathic activity, positioning it as a compound of interest for researchers in natural product chemistry, plant science, and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's allelopathic properties, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its study.

Core Concepts in this compound Allelopathy

Allelopathy refers to the biochemical interactions between plants, where one plant produces and releases chemical compounds that affect the growth, survival, and reproduction of neighboring plants. This compound, isolated from sources such as the rhizomes and stems of bilberry (Vaccinium myrtillus), has been shown to inhibit the germination and growth of various plant species.

The precise signaling pathways underlying this compound's allelopathic effects are still under investigation. However, research on lignans, the broader class of compounds to which this compound belongs, suggests several potential mechanisms. These include interference with phytohormone signaling pathways, induction of reactive oxygen species (ROS), and disruption of the cell cycle.

Quantitative Data on Allelopathic Effects

Studies have provided quantitative data on the inhibitory effects of this compound on different plant species. These findings are crucial for understanding its potency and selectivity.

Target SpeciesConcentrationEffectInhibition (%)
Lactuca sativa (Lettuce)10 µg/mLSeedling radicle growth suppression75%
Lepidium sativum (Garden cress)10 µg/mLSeedling radicle growth suppression75%
Larix decidua (European larch)10 µg/mLGermination inhibition55%

Furthermore, synergistic effects have been observed when this compound is combined with other natural compounds. For instance, its inhibitory effects on the germination and growth of Pinus sylvestris (Scots pine) are enhanced when used in conjunction with triterpene acids.

Postulated Signaling Pathways and Mechanisms of Action

Based on the known activities of lignans and other allelochemicals, several signaling pathways are likely involved in the allelopathic action of this compound.

Interference with Phytohormone Signaling

Lignans are known to interact with various phytohormone signaling pathways, which are critical for plant growth and development.

  • Abscisic Acid (ABA) Signaling: this compound may mimic or interfere with ABA signaling. ABA is a key regulator of seed dormancy, germination, and stress responses. Disruption of this pathway could lead to the observed inhibition of germination and growth.

  • Auxin Signaling: Auxins are central to cell division, elongation, and differentiation. Some allelochemicals are known to disrupt auxin transport or signaling, leading to stunted growth.

Induction of Reactive Oxygen Species (ROS)

The introduction of an allelochemical can induce oxidative stress in the target plant through the generation of ROS.

ROS_Induction This compound This compound Cell Plant Cell This compound->Cell Mitochondria Mitochondria Cell->Mitochondria Chloroplast Chloroplast Cell->Chloroplast ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Chloroplast->ROS Oxidative_Damage Oxidative Damage (Lipid peroxidation, DNA damage) ROS->Oxidative_Damage Growth_Inhibition Growth Inhibition Oxidative_Damage->Growth_Inhibition

Caption: Postulated induction of Reactive Oxygen Species (ROS) by this compound, leading to oxidative damage and growth inhibition.

An excess of ROS can lead to cellular damage, including lipid peroxidation and DNA damage, ultimately resulting in growth inhibition and cell death.

Cell Cycle Inhibition

Some lignans have been shown to interfere with the cell cycle, arresting it at various checkpoints. This disruption of normal cell division and proliferation would directly contribute to the observed inhibition of seedling growth.

Cell_Cycle_Inhibition This compound This compound Checkpoint_Proteins Cell Cycle Checkpoint Proteins This compound->Checkpoint_Proteins Cell_Cycle Cell Cycle (G1, S, G2, M phases) Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Checkpoint_Proteins->Cell_Cycle inhibition Growth_Inhibition Growth Inhibition Cell_Cycle_Arrest->Growth_Inhibition

Caption: Hypothetical mechanism of this compound-induced cell cycle arrest, resulting in the inhibition of plant growth.

Experimental Protocols

Extraction and Isolation of this compound from Vaccinium myrtillus

This protocol outlines the extraction and purification of this compound using Droplet Counter-Current Chromatography (DCCC).

Materials:

  • Dried and powdered rhizomes and stems of Vaccinium myrtillus

  • Ethanol

  • DCCC apparatus

  • Solvent system (e.g., a biphasic mixture of chloroform, methanol, and water)

  • Fraction collector

  • Rotary evaporator

  • Analytical instruments for compound identification (e.g., NMR, Mass Spectrometry)

Procedure:

  • Extraction: Macerate the powdered plant material with ethanol at room temperature. Filter and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • DCCC Solvent System Preparation: Prepare the selected biphasic solvent system and allow the phases to separate. Degas both phases before use.

  • DCCC Operation:

    • Fill the DCCC columns with the stationary phase.

    • Dissolve the crude extract in a small volume of the stationary phase and inject it into the sample loop.

    • Pump the mobile phase through the columns at a controlled flow rate.

    • Collect fractions using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions using an appropriate analytical technique (e.g., TLC, HPLC) to identify the fractions containing this compound.

  • Purification and Identification: Pool the this compound-containing fractions and evaporate the solvent. Further purify if necessary using techniques like preparative HPLC. Confirm the structure of the purified compound using NMR and Mass Spectrometry.

Extraction_Workflow Plant_Material Powdered Vaccinium myrtillus Extraction Ethanol Maceration Plant_Material->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract DCCC Droplet Counter-Current Chromatography (DCCC) Crude_Extract->DCCC Fraction_Collection Fraction Collection DCCC->Fraction_Collection Analysis TLC/HPLC Analysis Fraction_Collection->Analysis Purification Pooling and Evaporation Analysis->Purification Pure_this compound Pure this compound Purification->Pure_this compound Identification NMR, Mass Spectrometry Pure_this compound->Identification

Caption: Workflow for the extraction and isolation of this compound from Vaccinium myrtillus.

Allelopathy Bioassay: Seed Germination and Radicle Elongation

This protocol details a standard laboratory bioassay to evaluate the allelopathic effects of purified this compound.

Materials:

  • Purified this compound

  • Test seeds (Lactuca sativa, Lepidium sativum, etc.)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Distilled water

  • Solvent for dissolving this compound (e.g., DMSO, ethanol) at a non-phytotoxic concentration

  • Incubator or growth chamber

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Make a series of dilutions to obtain the desired test concentrations (e.g., 1, 10, 100 µg/mL). Prepare a control solution containing the same concentration of the solvent as the test solutions.

  • Bioassay Setup:

    • Place two layers of filter paper in each Petri dish.

    • Add a specific volume (e.g., 5 mL) of the respective test solution or control solution to each Petri dish to saturate the filter paper.

    • Place a predetermined number of seeds (e.g., 20) evenly on the filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in an incubator or growth chamber under controlled conditions (e.g., 25°C, dark) for a specified period (e.g., 72 hours).

  • Data Collection:

    • Germination: Count the number of germinated seeds in each Petri dish at the end of the incubation period. A seed is considered germinated when the radicle has emerged.

    • Radicle Elongation: Measure the length of the radicle of each germinated seed.

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Calculate the average radicle length for each treatment.

    • Calculate the percentage of inhibition for both germination and radicle length compared to the control.

Bioassay_Workflow Prepare_Solutions Prepare this compound Solutions and Control Add_Solutions Add Test Solutions to Petri Dishes Prepare_Solutions->Add_Solutions Setup_Petri_Dishes Setup Petri Dishes with Filter Paper and Seeds Setup_Petri_Dishes->Add_Solutions Incubation Incubate under Controlled Conditions Add_Solutions->Incubation Data_Collection Measure Germination Rate and Radicle Length Incubation->Data_Collection Data_Analysis Calculate Inhibition Percentages Data_Collection->Data_Analysis

Caption: General workflow for conducting an allelopathy bioassay with this compound.

Future Directions

Further research is needed to fully elucidate the molecular mechanisms underlying the allelopathic effects of this compound. This includes identifying the specific protein targets and signaling components involved in its mode of action. Transcriptomic and proteomic studies of plants treated with this compound could provide valuable insights into the affected pathways. Additionally, field studies are necessary to validate the laboratory findings and to assess the potential of this compound as a natural herbicide or a lead compound for the development of new weed management strategies.

Methodological & Application

Application Notes and Protocols for the Extraction of Lyoniside from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyoniside is a naturally occurring lignan glycoside found in various plant species, including Vaccinium myrtillus (bilberry), Litsea glutinosa, and Elliottia paniculata.[1] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include antioxidant, antifungal, and anti-leishmanial properties. As a result, robust and efficient methods for its extraction, purification, and characterization are crucial for advancing research and development in the fields of natural product chemistry, pharmacology, and drug discovery.

This document provides a comprehensive overview of the protocols for the extraction, isolation, and characterization of this compound from plant materials. It is intended to serve as a practical guide for researchers and scientists involved in the study of this promising bioactive compound.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of effective extraction and purification strategies.

PropertyValue
Molecular Formula C₂₇H₃₆O₁₂
Molecular Weight 552.6 g/mol
IUPAC Name (2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol
CAS Number 34425-25-7

Experimental Protocols

Plant Material Collection and Preparation

The rhizomes and stems of Vaccinium myrtillus are reported to be a significant source of this compound.

  • Collection: Plant material should be collected from a reliable source, and a voucher specimen should be retained for botanical authentication.

  • Drying: The collected plant material should be thoroughly washed to remove any soil and debris. It should then be air-dried in a well-ventilated area away from direct sunlight or oven-dried at a controlled temperature (typically 40-50°C) to a constant weight.

  • Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of this compound

Microwave-Assisted Extraction (MAE) is a modern and efficient technique for the extraction of bioactive compounds from plant materials. It offers several advantages over conventional methods, including shorter extraction times, reduced solvent consumption, and higher extraction yields.

Protocol for Microwave-Assisted Extraction (MAE):

  • Sample Preparation: Weigh approximately 10 g of the powdered plant material and place it into a microwave-transparent extraction vessel.

  • Solvent Addition: Add 200 mL of 50% aqueous ethanol to the vessel, resulting in a solid-to-liquid ratio of 1:20 (w/v).

  • Extraction Parameters:

    • Microwave Power: Set the microwave power to 500 W.

    • Temperature: Maintain the extraction temperature at 100°C.[2]

    • Time: Irradiate the mixture for 2 minutes with continuous stirring.[2]

  • Filtration: After extraction, allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Concentration: The filtrate can be concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification of this compound

Droplet Counter-Current Chromatography (DCCC) is an effective liquid-liquid partition chromatography technique for the preparative separation of polar compounds like glycosides.

Protocol for Droplet Counter-Current Chromatography (DCCC):

  • Solvent System Preparation: A suitable biphasic solvent system is crucial for successful separation. A commonly used system for lignan glycosides is chloroform-methanol-water in various ratios. The selection of the optimal solvent system should be guided by preliminary analytical thin-layer chromatography (TLC).

  • Column Equilibration: Fill the DCCC columns with the stationary phase (the denser phase of the solvent system).

  • Sample Loading: Dissolve the crude this compound extract in a small volume of the stationary phase and inject it into the sample loop.

  • Elution: Pump the mobile phase (the less dense phase) through the columns at a controlled flow rate. The mobile phase will move through the stationary phase in the form of droplets, allowing for the partitioning of the compounds.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis of Fractions: Monitor the collected fractions for the presence of this compound using analytical techniques such as High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them under reduced pressure to yield the purified compound.

Characterization of this compound

a) High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a valuable tool for the qualitative and quantitative analysis of this compound in extracts and purified fractions.

Protocol for HPTLC Analysis:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.

  • Sample Application: Apply the samples as bands of appropriate length and volume using an automated TLC sampler.

  • Mobile Phase: A suitable mobile phase for the separation of lignans is a mixture of toluene, ethyl acetate, and formic acid. A potential starting ratio to explore is 4:3:0.4 (v/v/v). Optimization may be required.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Detection: After development, dry the plate and visualize the bands under UV light at 254 nm and 366 nm. Derivatization with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating can also be used for visualization.

  • Quantification: Densitometric scanning can be performed for the quantification of this compound by comparing the peak area of the sample with that of a standard.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

c) Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Techniques such as Electrospray Ionization (ESI-MS) are commonly used for the analysis of polar glycosides like this compound.

Experimental Workflow

Lyoniside_Extraction_Workflow cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization p1 Collection of Vaccinium myrtillus (Rhizomes & Stems) p2 Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Microwave-Assisted Extraction (50% Ethanol) p3->e1 e2 Filtration e1->e2 e3 Concentration (Rotary Evaporation) e2->e3 pu1 Droplet Counter-Current Chromatography e3->pu1 pu2 Fraction Collection pu1->pu2 pu3 Pooling of this compound Fractions pu2->pu3 c1 HPTLC Analysis pu3->c1 c2 NMR Spectroscopy (1D & 2D) pu3->c2 c3 Mass Spectrometry pu3->c3

Caption: Experimental workflow for the extraction and characterization of this compound.

Hypothesized Signaling Pathways of this compound

While the specific signaling pathways modulated by this compound have not yet been fully elucidated, based on the known biological activities of structurally related lignans such as secoisolariciresinol diglucoside (SDG) and matairesinol, a potential mechanism of action can be proposed. These lignans have been shown to influence key signaling cascades involved in inflammation, cell proliferation, and apoptosis.

The proposed signaling pathways that may be affected by this compound include:

  • NF-κB Signaling Pathway: this compound's anti-inflammatory properties may be attributed to the inhibition of the NF-κB pathway, a central regulator of the inflammatory response.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway by this compound could contribute to its potential anti-cancer effects.

  • Estrogen Receptor (ER) and Growth Factor Receptor Signaling: Related lignans are known to modulate these pathways, which are often dysregulated in hormone-dependent cancers.

Hypothesized_Signaling_Pathway cluster_pathway Hypothesized Signaling Pathways Modulated by this compound cluster_nfkb Anti-inflammatory Effects cluster_pi3k Antiproliferative & Pro-apoptotic Effects cluster_receptor Hormonal & Growth Regulation This compound This compound nfkb NF-κB Pathway This compound->nfkb Inhibition pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibition receptor ER & Growth Factor Receptor Signaling This compound->receptor Modulation inflammation ↓ Inflammatory Response nfkb->inflammation proliferation ↓ Cell Proliferation pi3k_akt->proliferation apoptosis ↑ Apoptosis pi3k_akt->apoptosis cell_growth Modulation of Cell Growth receptor->cell_growth

Caption: Hypothesized signaling pathways modulated by this compound.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the successful extraction, purification, and characterization of this compound from plant sources. The proposed methodologies, particularly the use of MAE and DCCC, offer efficient and effective means to obtain high-purity this compound for further biological and pharmacological investigations. While the precise molecular mechanisms of this compound are still under investigation, the hypothesized signaling pathways provide a valuable framework for future research into its therapeutic potential. Further studies are warranted to validate these pathways and to fully explore the promising bioactivities of this natural compound.

References

Application Note: A Robust HPLC Method for the Quantification of Lyoniside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Lyoniside. The described protocol is ideal for the determination of this compound in various sample matrices, including raw materials, finished products, and biological samples, after appropriate sample preparation. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy.

Introduction

This compound is a lignan glycoside found in several plant species and has been the subject of research for its potential biological activities. As interest in this compound grows, the need for a reliable and validated analytical method for its quantification is critical for quality control, pharmacokinetic studies, and various research applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection. The chemical structure of this compound is shown in Figure 1.

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here in a full document) Molecular Formula: C₂₇H₃₆O₁₂ Molecular Weight: 552.58 g/mol

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific parameters for the analysis are outlined in Table 1. Based on the UV absorbance spectrum of this compound, a detection wavelength of 280 nm is recommended for optimal sensitivity.[1]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program 0-20 min: 20-80% B20-25 min: 80% B25-26 min: 80-20% B26-30 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 30 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This stock solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation: The sample preparation method will vary depending on the matrix. A general procedure for a solid plant-based matrix is provided below.

  • Extraction: Accurately weigh a known amount of the homogenized sample powder (e.g., 1 g) and place it in a suitable flask. Add 20 mL of methanol and perform sonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Precision (%RSD) Intraday: ≤ 2%Interday: ≤ 2%Intraday: 0.8%Interday: 1.2%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.7 µg/mL
Specificity No interference at the retention time of this compoundPeak purity > 99.5%

Experimental Protocols & Workflows

Standard Preparation and Calibration Curve Workflow

The following diagram illustrates the workflow for preparing standard solutions and generating a calibration curve.

G Standard Preparation and Calibration Workflow A Weigh 10 mg of This compound Reference Standard B Dissolve in 10 mL Methanol to create 1 mg/mL Stock Solution A->B C Perform Serial Dilutions with Mobile Phase B->C D Prepare Working Standards (1-100 µg/mL) C->D E Inject each standard into HPLC system (n=3) D->E F Record Peak Area at 280 nm E->F G Plot Calibration Curve (Peak Area vs. Concentration) F->G H Calculate Regression Equation and Correlation Coefficient (r²) G->H

Caption: Workflow for the preparation of standards and generation of the calibration curve.

Sample Analysis Workflow

The logical flow for preparing and analyzing a sample is depicted in the diagram below.

G Sample Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Weigh Homogenized Sample B Add Methanol and Sonicate A->B C Filter Extract (0.45 µm) B->C D Dilute with Mobile Phase C->D E Inject Prepared Sample into HPLC D->E F Record Chromatogram and Peak Area E->F G Use Calibration Curve to Determine Concentration F->G H Calculate Amount of this compound in Original Sample G->H

Caption: Step-by-step workflow for sample preparation and HPLC analysis.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 3: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.9
1001510.3
0.9995

Table 4: Precision and Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean, n=6)Intraday Precision (%RSD)Accuracy (% Recovery)
109.980.999.8
5050.450.7100.9
9089.820.899.8

Conclusion

The HPLC method described in this application note provides a reliable, precise, and accurate means for the quantification of this compound. The method is suitable for routine quality control and research purposes. The provided protocols and workflows can be adapted for various sample types with appropriate validation.

References

Application Notes and Protocols for Lyoniside Cytotoxicity Assays in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lyoniside, a naturally occurring compound, has garnered interest for its potential therapeutic properties. Evaluating its cytotoxic effects on cancer cell lines is a critical first step in the preclinical assessment of its anticancer potential. These application notes provide a comprehensive protocol for determining the cytotoxicity of this compound using the MTT assay, a widely adopted colorimetric method for assessing cell viability.[1] The protocol is designed for researchers, scientists, and drug development professionals engaged in oncology research and drug discovery.

The principle of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[1] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, the extent of cell death induced by a cytotoxic agent can be quantified.

Quantitative Data Summary

The primary endpoint of a cytotoxicity assay is typically the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability. The IC50 values are crucial for comparing the potency of a compound across different cell lines. While specific IC50 values for this compound are not yet extensively documented in publicly available literature, the following table provides a template for how such data should be presented. For illustrative purposes, it includes example data from other compounds tested on various cancer cell lines.

Table 1: Example IC50 Values of Cytotoxic Compounds in Human Cancer Cell Lines

CompoundCancer Cell LineCell TypeIncubation Time (h)IC50 (µM)
Example A A549Lung Carcinoma721.5 ± 0.2
HT-29Colorectal Adenocarcinoma721.6 ± 0.1
MCF-7Breast Adenocarcinoma722.0 ± 0.3
PC-3Prostate Adenocarcinoma4810.5 ± 1.1
HepG2Hepatocellular Carcinoma4822.4 ± 2.5
Example B A375Malignant Melanoma480.76 (average)
HCT116Colon Cancer720.34 ± 0.04
HeLaCervical Cancer481.2 ± 0.09

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.

Experimental Protocols

MTT Assay Protocol for Adherent Cancer Cell Lines

This protocol details the steps for assessing the cytotoxicity of this compound against adherent cancer cell lines.

Materials and Reagents:

  • Cancer cell lines of interest (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (ELISA reader)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines until they reach approximately 80% confluency.

    • Wash the cells with PBS, and then detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion to assess viability).

    • Dilute the cell suspension to the optimal seeding density (typically 5,000 to 10,000 cells per well) and seed 100 µL into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to perform a wide range of concentrations initially to determine the approximate IC50.

    • After 24 hours of cell attachment, carefully aspirate the medium from the wells.

    • Add 100 µL of the various concentrations of this compound-containing medium to the respective wells.

    • Include untreated control wells (containing medium with the same concentration of the solvent, e.g., DMSO, used for the this compound stock).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as a purple precipitate.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[1]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[1] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1]

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the this compound cytotoxicity assay workflow.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start cell_culture Culture Cancer Cell Lines start->cell_culture seed_cells Seed Cells into 96-well Plate cell_culture->seed_cells compound_prep Prepare this compound Serial Dilutions add_compound Add this compound to Cells compound_prep->add_compound incubate_adhere Incubate (24h) for Adhesion seed_cells->incubate_adhere incubate_adhere->add_compound incubate_treat Incubate (24-72h) add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Potential Signaling Pathway

Many natural compounds exert their cytotoxic effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is often dysregulated in cancer, making it a common target for anticancer agents.[3][4] The diagram below illustrates a simplified overview of this pathway, which could be a potential mechanism of action for this compound.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound (Hypothesized Target) This compound->Akt Inhibits

References

Application Notes and Protocols for In Vitro Antifungal Assay of Lyoniside against Fusarium oxysporum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fusarium oxysporum is a pervasive soil-borne fungus responsible for vascular wilt and root rot in a wide range of economically important crops, leading to significant agricultural losses.[1][2][3] The management of infections caused by F. oxysporum is challenging due to the pathogen's ability to produce resilient chlamydospores that can persist in the soil for extended periods and the emergence of resistance to conventional synthetic fungicides.[1] This necessitates the exploration of novel antifungal agents. Lyoniside, a natural compound, has been identified as a candidate for antifungal activity. These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's antifungal efficacy against Fusarium oxysporum. The described assays include the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), assessment of mycelial growth inhibition, and evaluation of conidial germination.

Data Presentation

The following tables summarize hypothetical quantitative data for the antifungal activity of this compound against Fusarium oxysporum. Voriconazole, an azole antifungal, is included as a positive control, as it has been reported to be a potential agent for treating human keratomycosis caused by Fusarium.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against F. oxysporum

CompoundMIC (µg/mL)MFC (µg/mL)
This compound64128
Voriconazole (Control)816

Table 2: Inhibition of Mycelial Growth of F. oxysporum by this compound

This compound Concentration (µg/mL)Mean Colony Diameter (mm) ± SDMycelial Growth Inhibition (%)
0 (Control)85.2 ± 2.50
1668.7 ± 3.119.4
3245.1 ± 2.847.1
6422.5 ± 1.973.6
1285.0 ± 1.294.1

Table 3: Effect of this compound on Conidial Germination of F. oxysporum

This compound Concentration (µg/mL)Germinated Conidia (%) ± SDInhibition of Germination (%)
0 (Control)96.3 ± 3.40
1675.8 ± 4.121.3
3248.2 ± 3.950.0
6415.6 ± 2.583.8
1282.1 ± 0.997.8

Experimental Workflow

G cluster_prep Preparation cluster_assays Antifungal Assays cluster_analysis Data Analysis culture 1. Fungal Culture (F. oxysporum on PDA) inoculum 2. Inoculum Preparation (Mycelial Plugs & Conidial Suspension) culture->inoculum mic_mfc 4a. Broth Microdilution (Determine MIC & MFC) inoculum->mic_mfc mycelial 4b. Mycelial Growth Inhibition (Poisoned Food Assay) inoculum->mycelial conidial 4c. Conidial Germination Assay inoculum->conidial This compound 3. Compound Preparation (Stock solutions of this compound) This compound->mic_mfc This compound->mycelial This compound->conidial data 5. Data Collection & Analysis (Measure inhibition, calculate percentages) mic_mfc->data mycelial->data conidial->data G cluster_pathway Hypothetical Target: Cell Wall Integrity (CWI) Pathway stress Cell Wall Stress (e.g., this compound) sensor Cell Surface Sensors (e.g., Wsc1, Mid2) stress->sensor rho1 Rho1 GTPase sensor->rho1 pkc1 Protein Kinase C (Pkc1) rho1->pkc1 mapk MAP Kinase Cascade (Bck1-Mkk1/2-Slt2) pkc1->mapk transcription Transcription Factors (e.g., Rlm1) mapk->transcription synthesis Cell Wall Synthesis Genes (e.g., FKS1) transcription->synthesis synthesis->stress Cell Wall Repair lyoniside_inhibits1 This compound (Hypothetical Inhibition) lyoniside_inhibits1->pkc1 Blocks Activation lyoniside_inhibits2 This compound (Hypothetical Inhibition) lyoniside_inhibits2->mapk Blocks Signaling

References

Measuring the Antioxidant Capacity of Lyoniside using the DPPH Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for measuring the antioxidant capacity of Lyoniside using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This compound, a lignan glycoside, has demonstrated notable antioxidant properties.[1] The DPPH assay is a rapid, simple, and widely used method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.[2] This application note includes a comprehensive experimental protocol, data presentation guidelines, and a visual representation of the experimental workflow.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. The DPPH assay is a common and reliable method for assessing the in vitro antioxidant potential of various substances.[2] The stable DPPH radical has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. When DPPH encounters a proton-donating substance such as an antioxidant, the radical is scavenged, and the color of the solution changes to a pale yellow. The extent of discoloration, which is measured by the decrease in absorbance, is stoichiometric with respect to the number of electrons taken up and is indicative of the antioxidant's radical scavenging activity.

Principle of the Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical. In its radical form, DPPH absorbs light at a wavelength of around 517 nm and appears as a deep violet solution. When an antioxidant, such as this compound, is added to the solution, it donates a hydrogen atom to the DPPH radical. This results in the reduction of DPPH to DPPH-H (2,2-diphenyl-1-picrylhydrazine), a non-radical form, which is yellow. The change in color from violet to yellow leads to a decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant.

Below is a diagram illustrating the chemical reaction principle:

DPPH_Reaction DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + Antioxidant-H Antioxidant This compound (Antioxidant-H) Oxidized_Antioxidant This compound (Antioxidant•) Antioxidant->Oxidized_Antioxidant - H•

Caption: Chemical reaction of DPPH radical scavenging by an antioxidant.

Data Presentation

The antioxidant capacity of this compound is quantified by its IC50 value, which is the concentration of the substance required to inhibit 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.

CompoundIC50 Value (µg/mL)Reference
This compound23[1][3]
Ascorbic Acid6.1 - 66.12[4][5]

Note: The IC50 value of Ascorbic Acid can vary depending on the specific assay conditions.[6]

Experimental Protocols

Materials and Reagents
  • This compound (of known purity)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic acid (for positive control)

  • Methanol (HPLC grade)

  • Distilled water

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

  • Analytical balance

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve the DPPH in 100 mL of methanol in a volumetric flask.

    • Wrap the flask with aluminum foil to protect the solution from light and store it at 4°C. This solution should be prepared fresh.

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in 10 mL of methanol to get a 1 mg/mL stock solution.

    • Store the stock solution at 4°C.

  • Ascorbic Acid Stock Solution (e.g., 1 mg/mL):

    • Prepare a 1 mg/mL stock solution of ascorbic acid in methanol, similar to the this compound stock solution.[3]

  • Working Solutions:

    • Prepare a series of dilutions of this compound and ascorbic acid from their respective stock solutions using methanol. Typical concentration ranges for testing could be 1, 5, 10, 25, 50, and 100 µg/mL.

Assay Procedure

The following workflow outlines the steps for the DPPH assay:

DPPH_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL of DPPH Solution to each well prep_dpph->add_dpph prep_this compound Prepare this compound Stock & Dilutions add_samples Add 100 µL of Sample/Standard/Blank to Wells prep_this compound->add_samples prep_control Prepare Ascorbic Acid Stock & Dilutions prep_control->add_samples add_samples->add_dpph incubate Incubate in the dark for 30 minutes at room temperature add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition plot_curve Plot % Inhibition vs. Concentration calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

  • Plate Setup:

    • In a 96-well microplate, add 100 µL of each concentration of the this compound working solutions into different wells.

    • Add 100 µL of each concentration of the ascorbic acid working solutions into separate wells to serve as a positive control.

    • For the blank (control), add 100 µL of methanol to several wells.

  • Reaction Initiation:

    • To each well containing the samples, standards, and blank, add 100 µL of the 0.1 mM DPPH solution.

  • Incubation:

    • Mix the contents of the wells gently by pipetting.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculation of Radical Scavenging Activity (% Inhibition): The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control (DPPH solution with methanol).

    • A_sample is the absorbance of the sample (DPPH solution with this compound or ascorbic acid).

  • Determination of IC50:

    • Plot a graph of the percentage of inhibition versus the concentration of this compound (and ascorbic acid).

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation.

Conclusion

The DPPH assay is a straightforward and effective method for quantifying the antioxidant capacity of this compound. The provided protocol offers a standardized approach for researchers and professionals in drug development to assess the free radical scavenging potential of this and other compounds. The reported IC50 value of 23 µg/mL for this compound indicates its significant antioxidant activity, which warrants further investigation for its potential therapeutic applications.

References

Application Notes and Protocols for Studying the Allelopathic Effects of Lyoniside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the allelopathic potential of Lyoniside, a lignan glycoside with demonstrated inhibitory effects on plant germination and growth. The following protocols and guidelines are designed to facilitate a systematic study of its mechanism of action and to assess its potential as a natural herbicide or growth regulator.

Overview of this compound

This compound is a naturally occurring phenolic compound, specifically a lignan glycoside, identified as 9-O-β-d-xylopyranosyl(+)lyoniresinol[1][2]. It has been isolated from various plant species, including the rhizomes and stems of bilberry (Vaccinium myrtillus) and the stem bark of Canarium bengalense[1][2]. As a phenolic compound, this compound belongs to a class of secondary metabolites widely implicated in plant allelopathy[3][4][5].

Summary of Known Allelopathic Activity

Preliminary studies have demonstrated the significant allelopathic potential of this compound. The following table summarizes the existing quantitative data on its inhibitory effects.

Target SpeciesAssay TypeThis compound ConcentrationObserved Effect
Lactuca sativa (Lettuce)Seedling Radicle Growth10 µg/ml75% suppression of radicle growth[1]
Lepidium sativum (Cress)Seedling Radicle Growth10 µg/ml75% suppression of radicle growth[1]
Larix decidua (Larch)Seed Germination10 µg/ml55% inhibition of germination[1]
Pinus sylvestris (Scots Pine)Germination and GrowthNot specifiedSynergistic inhibitory effect with triterpene acids[1]

Experimental Design and Protocols

A multi-tiered experimental approach is recommended to thoroughly characterize the allelopathic properties of this compound. This involves obtaining the compound, conducting a series of bioassays to determine its dose-dependent effects, and investigating its physiological and molecular mechanisms of action.

Preparation of this compound Stock Solutions

Pure this compound can be purchased from chemical suppliers or isolated from its natural sources.

  • Solvents : this compound is soluble in Dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol[1]. For biological assays, it is advisable to use a solvent that has minimal toxicity to the test plants at the final concentration used. A preliminary solvent toxicity test is recommended.

  • Protocol for Stock Solution Preparation :

    • Accurately weigh a desired amount of pure this compound powder.

    • Dissolve the powder in a minimal amount of the chosen solvent (e.g., DMSO).

    • Bring the solution to the final desired stock concentration (e.g., 1 mg/ml) using distilled water or the appropriate buffer.

    • Store the stock solution at 4°C in the dark. Prepare fresh working solutions for each experiment by diluting the stock solution.

Allelopathy Bioassays

This assay determines the effect of this compound on the germination of selected plant species.

  • Materials :

    • Petri dishes (9 cm diameter)

    • Filter paper (Whatman No. 1 or equivalent)

    • Seeds of indicator species (e.g., Lactuca sativa, Lepidium sativum, Amaranthus retroflexus)

    • This compound working solutions of varying concentrations (e.g., 1, 10, 50, 100, 200 µg/ml)

    • Control solution (distilled water with the same concentration of solvent as the highest this compound concentration)

  • Protocol :

    • Place two layers of filter paper in each Petri dish and moisten them with 5 ml of the respective test solution (this compound concentrations or control).

    • Evenly place a pre-determined number of seeds (e.g., 25-50) on the filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber with controlled temperature and light conditions (e.g., 25°C with a 12h/12h light/dark cycle).

    • Record the number of germinated seeds daily for a period of 7 days. A seed is considered germinated when the radicle emerges.

    • Calculate the germination percentage and germination rate.

This assay assesses the impact of this compound on the early growth of seedlings.

  • Materials :

    • Materials from the seed germination bioassay

    • Ruler or calipers

  • Protocol :

    • Follow the seed germination bioassay protocol.

    • After a set period (e.g., 7 days), carefully remove the seedlings from the Petri dishes.

    • Measure the radicle (root) length and hypocotyl/coleoptile (shoot) length of each seedling.

    • Calculate the average root and shoot length for each treatment.

    • The inhibition percentage can be calculated using the formula: Inhibition (%) = [(Control Length - Treatment Length) / Control Length] * 100.

Investigating the Mechanism of Action

Understanding how this compound exerts its allelopathic effects is crucial for its potential application. As a phenolic compound, its mode of action could involve various physiological and biochemical processes[3][4].

  • Rationale : Allelochemicals can disrupt cell membranes, leading to leakage of cellular contents and ultimately cell death.

  • Protocol (Evans Blue Staining) :

    • Treat seedling roots with different concentrations of this compound for a specified duration.

    • Immerse the roots in a 0.25% Evans blue solution for 15-30 minutes.

    • Rinse the roots thoroughly with distilled water to remove excess stain.

    • Observe the roots under a microscope. Dead cells will be stained blue, indicating loss of membrane integrity.

    • Quantify the staining intensity using image analysis software.

  • Rationale : Phenolic compounds can interfere with key metabolic processes like photosynthesis and respiration.

  • Protocols :

    • Photosynthesis : Measure chlorophyll content (spectrophotometrically) and chlorophyll fluorescence (using a portable fluorometer) in seedlings treated with this compound.

    • Respiration : Measure oxygen consumption in root tips using an oxygen electrode after treatment with this compound.

  • Rationale : Many allelochemicals induce oxidative stress by promoting the accumulation of ROS.

  • Protocol (DAB and NBT Staining) :

    • Treat seedlings with this compound.

    • Use 3,3'-diaminobenzidine (DAB) staining to detect hydrogen peroxide (H₂O₂) and nitro-blue tetrazolium (NBT) staining to detect superoxide radicals (O₂⁻) in the leaves and roots.

    • Observe the formation of a brown precipitate (DAB) or a dark-blue formazan precipitate (NBT) under a microscope.

Visualizing Experimental Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for studying this compound allelopathy.

experimental_workflow cluster_prep Phase 1: Preparation cluster_bioassay Phase 2: Bioassays cluster_mechanism Phase 3: Mechanism of Action A Obtain/Isolate Pure this compound B Prepare Stock & Working Solutions A->B C Seed Germination Assay B->C D Seedling Growth Assay B->D C->D E Cell Viability & Membrane Integrity D->E F Photosynthesis & Respiration Analysis D->F G ROS Accumulation Analysis D->G

Caption: Overall experimental workflow for this compound allelopathy studies.

Potential Signaling Pathway

Based on the known effects of phenolic allelochemicals, a potential signaling pathway for this compound's action is proposed below. This is a hypothetical model that can be tested through further molecular studies.

signaling_pathway This compound This compound Membrane Cell Membrane Interaction This compound->Membrane Antioxidant ↓ Antioxidant Enzyme Activity This compound->Antioxidant ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Antioxidant->OxidativeStress Photosynthesis ↓ Photosynthesis OxidativeStress->Photosynthesis Respiration ↓ Respiration OxidativeStress->Respiration Growth Inhibition of Germination & Growth Photosynthesis->Growth Respiration->Growth

Caption: Hypothetical signaling pathway for this compound's allelopathic action.

Concluding Remarks

The provided protocols and experimental designs offer a robust starting point for researchers interested in the allelopathic properties of this compound. A thorough investigation into its dose-response relationships, target species specificity, and molecular mechanisms will be invaluable for assessing its potential in agricultural and biotechnological applications. Future studies could also explore the synergistic effects of this compound with other natural compounds and its stability and persistence in different soil types.

References

Application Notes and Protocols for In Vitro Anti-Leishmanial Efficacy Testing of Lyoniside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge with limited therapeutic options. The emergence of drug resistance necessitates the discovery and development of novel anti-leishmanial agents. Lyoniside, a lignan glycoside, has demonstrated promising in vitro and in vivo activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[1] This document provides detailed protocols for the in vitro evaluation of this compound's anti-leishmanial efficacy, targeting both the extracellular promastigote and intracellular amastigote stages of the parasite. Additionally, it outlines the proposed mechanism of action and provides a framework for data presentation and visualization.

Mechanism of Action of this compound

This compound exerts its anti-leishmanial effect by targeting the parasite's DNA topoisomerase IB (LdTopIB).[1] It acts as a non-competitive inhibitor, stabilizing the LdTopIB-DNA cleavage complex. This stabilization prevents the religation of the cleaved DNA strand, leading to the accumulation of double-strand breaks.[1] The resulting DNA damage triggers an apoptosis-like cell death cascade in the parasite.[1] Furthermore, this compound has been shown to be effective against sodium antimony gluconate (SAG) resistant strains and can induce the production of nitric oxide (NO) and reactive oxygen species (ROS) in host macrophages, contributing to parasite clearance.[1]

Data Presentation

The efficacy and toxicity of this compound should be quantified and summarized for clear comparison. The following table provides a template for presenting the key parameters: the 50% inhibitory concentration (IC50) against promastigotes and amastigotes, the 50% cytotoxic concentration (CC50) against a mammalian cell line, and the selectivity index (SI).

Compound IC50 Promastigotes (µM) IC50 Intracellular Amastigotes (µM) CC50 Mammalian Cells (µM) Selectivity Index (SI = CC50 / IC50 Amastigotes)
This compoundInsert experimental valueInsert experimental valueInsert experimental valueCalculate based on experimental values
Reference Drug (e.g., Amphotericin B)Insert experimental valueInsert experimental valueInsert experimental valueCalculate based on experimental values

Experimental Protocols

In Vitro Promastigote Susceptibility Assay

This assay determines the direct effect of this compound on the extracellular, flagellated form of the parasite.

Materials and Reagents:

  • Leishmania donovani promastigotes (e.g., AG83 strain)

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound (stock solution in DMSO)

  • Reference drug (e.g., Amphotericin B)

  • Resazurin sodium salt solution (0.0125% in PBS)

  • 96-well microtiter plates

  • Incubator (25°C)

  • Microplate reader (fluorescence excitation 530 nm, emission 590 nm)

Procedure:

  • Culture L. donovani promastigotes in supplemented M199 medium at 25°C until they reach the mid-logarithmic phase of growth.

  • Prepare serial dilutions of this compound and the reference drug in the culture medium in a 96-well plate. The final concentration of DMSO should not exceed 0.5%.

  • Adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh medium.

  • Add 100 µL of the parasite suspension to each well of the 96-well plate containing 100 µL of the drug dilutions.

  • Include wells with parasites and medium only (negative control) and medium only (background control).

  • Incubate the plates at 25°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the negative control.

In Vitro Intracellular Amastigote Susceptibility Assay

This assay evaluates the efficacy of this compound against the clinically relevant intracellular, non-motile form of the parasite residing within host macrophages.

Materials and Reagents:

  • J774A.1 murine macrophage cell line

  • DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Leishmania donovani promastigotes (stationary phase)

  • This compound (stock solution in DMSO)

  • Reference drug (e.g., Amphotericin B)

  • Giemsa stain

  • 96-well microtiter plates or chamber slides

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Seed J774A.1 macrophages into 96-well plates or chamber slides at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C with 5% CO2.

  • Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of this compound or the reference drug to the infected macrophages.

  • Incubate the plates for an additional 48-72 hours at 37°C with 5% CO2.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Calculate the IC50 value, the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Cytotoxicity Assay against Mammalian Cells

This assay is crucial to determine the selectivity of this compound for the parasite over host cells.

Materials and Reagents:

  • J774A.1 murine macrophage cell line or another suitable mammalian cell line (e.g., HEK293T).

  • DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt solution or MTT reagent

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Add serial dilutions of this compound to the cells.

  • Incubate for 72 hours at 37°C with 5% CO2.

  • Assess cell viability using the resazurin or MTT assay according to the manufacturer's instructions.

  • Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

experimental_workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis promastigote_culture 1. Culture L. donovani Promastigotes drug_dilution_p 2. Prepare this compound Serial Dilutions promastigote_culture->drug_dilution_p incubation_p 3. Incubate with Promastigotes (72h, 25°C) drug_dilution_p->incubation_p viability_assay_p 4. Resazurin Viability Assay incubation_p->viability_assay_p ic50_p 5. Determine IC50 viability_assay_p->ic50_p macrophage_culture 1. Culture & Adhere Macrophages infection 2. Infect with Promastigotes (24h, 37°C) macrophage_culture->infection drug_treatment_a 3. Treat with this compound (48-72h, 37°C) infection->drug_treatment_a staining 4. Fix & Giemsa Stain drug_treatment_a->staining microscopy 5. Count Intracellular Amastigotes staining->microscopy ic50_a 6. Determine IC50 microscopy->ic50_a si_calculation Calculate Selectivity Index (SI = CC50 / IC50 Amastigote) ic50_a->si_calculation mammalian_culture 1. Culture Mammalian Cells drug_treatment_c 2. Treat with this compound (72h, 37°C) mammalian_culture->drug_treatment_c viability_assay_c 3. Resazurin/MTT Assay drug_treatment_c->viability_assay_c cc50 4. Determine CC50 viability_assay_c->cc50 cc50->si_calculation mechanism_of_action This compound This compound topoisomerase Leishmania DNA Topoisomerase IB (LdTopIB) This compound->topoisomerase Inhibits macrophage Infected Macrophage This compound->macrophage Acts on dna_cleavage_complex Stabilized LdTopIB-DNA Cleavage Complex topoisomerase->dna_cleavage_complex Forms religation_inhibition Inhibition of DNA Religation dna_cleavage_complex->religation_inhibition dna_breaks Accumulation of DNA Double-Strand Breaks religation_inhibition->dna_breaks Leads to apoptosis Apoptosis-like Cell Death dna_breaks->apoptosis ros_no Induction of ROS & NO macrophage->ros_no parasite_clearance Enhanced Parasite Clearance ros_no->parasite_clearance

References

Application Note: Preparation of Lyoniside for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lyoniside is a lignan glycoside with notable antioxidant, allelopathic, and antifungal properties, primarily isolated from plants such as Vaccinium myrtillus (bilberry) and Saraca asoca.[1] Accurate and sensitive quantification of this compound in complex biological matrices is crucial for pharmacological studies, quality control of herbal products, and drug development. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique for this purpose due to its high sensitivity and specificity. Proper sample preparation is a critical prerequisite for reliable LC-MS analysis, ensuring the removal of interfering substances and maximizing the analyte signal. This document provides detailed protocols for the extraction, purification, and preparation of this compound from plant materials for subsequent LC-MS/MS analysis.

Data Presentation

Quantitative data and key parameters for this compound analysis are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₇H₃₆O₁₂ PubChem
Molar Mass 552.6 g/mol PubChem

| Solubility | Soluble in Methanol, Ethanol, DMSO, Pyridine | ChemFaces |

Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE) of this compound

Parameter Optimal Condition Source
Extraction Method Microwave-Assisted Extraction (MAE) [1]
Plant Material Dried, powdered bark or rhizomes [1]
Solvent 70% Methanol in Water (v/v) [1]
Sample-to-Solvent Ratio 1:30 (g/mL) [1]
Extraction Time 10 minutes [1]

| Result | Yields up to 9.4 mg/g |[1] |

Table 3: Suggested Starting Parameters for LC-MS/MS Analysis

Parameter Recommended Setting
Liquid Chromatography
Column C18 Reverse-Phase (e.g., 150 mm x 2.1 mm, 3.5 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.6 mL/min
Injection Volume 2 - 10 µL
Mass Spectrometry
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
Capillary Voltage 3.5 - 4.0 kV (Positive Mode)
Gas Temperature 350 °C
Gas Flow 10 - 13 L/min
Nebulizer Pressure 30 - 40 psi
Scan Mode Multiple Reaction Monitoring (MRM) for quantification
Precursor Ion (Positive) [M+H]⁺, [M+Na]⁺

| Precursor Ion (Negative) | [M-H]⁻, [M+HCOO]⁻ |

Experimental Protocols & Workflows

The overall workflow for this compound sample preparation involves extraction from the raw plant material, purification to remove interfering matrix components, and final dilution into a solvent compatible with LC-MS analysis.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis Start Plant Material (e.g., Bark, Rhizomes) Grind Drying & Grinding Start->Grind Extract Microwave-Assisted Extraction (MAE) Grind->Extract Filter Filtration to Remove Solids Extract->Filter SPE Solid Phase Extraction (SPE) Cleanup Filter->SPE Evap Solvent Evaporation SPE->Evap Recon Reconstitution & Dilution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Overall workflow for this compound sample preparation and analysis.

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This protocol describes an efficient method for extracting this compound from dried plant material, which has been shown to be superior to conventional reflux extraction in terms of yield and time.[1][3]

Materials:

  • Dried and powdered plant material (e.g., Saraca asoca bark)

  • 70% Methanol (HPLC Grade) in Water

  • Microwave extraction system

  • Volumetric flasks and graduated cylinders

  • Filter paper (0.45 µm) or centrifuge

Procedure:

  • Sample Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material.

  • Solvent Addition: Place the sample into a microwave extraction vessel. Add 30 mL of 70% methanol to achieve a 1:30 sample-to-solvent ratio.[1]

  • Extraction: Secure the vessel in the microwave extractor. Set the extraction parameters to run for 10 minutes.[1] Monitor the temperature and pressure to ensure they remain within safe operational limits.

  • Cooling: After the extraction cycle is complete, allow the vessel to cool to room temperature.

  • Separation: Separate the extract from the solid plant residue. This can be achieved by either:

    • Filtration: Pass the mixture through a 0.45 µm filter.

    • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes and carefully collect the supernatant.

  • Storage: Store the resulting crude extract at 4°C in a sealed, light-protected container until the purification step.

Protocol 2: Solid Phase Extraction (SPE) for Extract Cleanup

Crude plant extracts contain numerous compounds (chlorophylls, oils, etc.) that can interfere with MS analysis and damage the LC column.[4] SPE is an effective technique for purifying the extract. A C18 reversed-phase cartridge is suitable for retaining lignans like this compound while allowing more polar impurities to be washed away.

G Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample (Diluted Crude Extract) Condition->Load Wash 3. Wash (Aqueous solvent to remove polar impurities) Load->Wash Elute 4. Elute this compound (Methanol or Acetonitrile) Wash->Elute

References

Application of Lyoniside in Natural Product Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyoniside, a lignan glycoside found in various plant species including the rhizomes and stems of bilberry (Vaccinium myrtillus L.), has emerged as a promising candidate in natural product drug discovery.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound's therapeutic potential, focusing on its antioxidant, antifungal, and potential antimicrobial, anti-inflammatory, and anticancer activities. The information is intended to guide researchers in the systematic evaluation of this natural product for drug development.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C27H36O12PubChem
Molecular Weight 552.6 g/mol PubChem
Appearance White to off-white powderMedchemExpress
Solubility Soluble in DMSO, MethanolMedchemExpress

Antioxidant Activity

This compound has demonstrated notable radical scavenging properties, suggesting its potential in mitigating oxidative stress-related pathologies.

Quantitative Data
AssayTest CompoundIC50 ValueSource
DPPH Radical ScavengingThis compound23 µg/mL[1]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from standard DPPH assay methodologies.

1. Materials and Reagents:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare similar dilutions for the positive control, ascorbic acid.

  • Assay:

    • Add 100 µL of each concentration of the test sample or positive control to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol. For the control, add 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH DPPH Solution (0.1 mM) Plate Add Samples & DPPH to 96-well Plate DPPH->Plate This compound This compound Stock & Dilutions This compound->Plate Control Ascorbic Acid Dilutions Control->Plate Incubate Incubate in Dark (30 min) Plate->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Scavenging Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for determining the antioxidant activity of this compound using the DPPH assay.

Antifungal Activity

This compound has shown significant inhibitory effects against the mycelial growth of certain fungi.

Quantitative Data
Fungal StrainConcentrationMycelial Growth InhibitionSource
Fusarium oxysporum50 µg/mL78%[1]
Mucor hiemalis50 µg/mL80%[1]
Experimental Protocol: Fungal Mycelial Growth Inhibition Assay

This protocol outlines a method to assess the antifungal activity of this compound.

1. Materials and Reagents:

  • This compound

  • Fungal strains (Fusarium oxysporum, Mucor hiemalis)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

2. Procedure:

  • Preparation of Fungal Cultures: Culture the fungal strains on PDA plates until they reach a suitable growth stage.

  • Preparation of Test Compound:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mg/mL).

    • Prepare different concentrations of this compound to be tested by incorporating the stock solution into the molten PDA medium before pouring it into petri dishes. Ensure the final concentration of DMSO does not inhibit fungal growth (typically <1%).

  • Assay:

    • Pour the PDA medium containing different concentrations of this compound into sterile petri dishes and allow it to solidify.

    • A control plate should be prepared with PDA medium containing the same concentration of DMSO but without this compound.

    • Using a sterile cork borer, cut a disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture plate.

    • Place the fungal disc in the center of each petri dish (both control and treated).

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days.

  • Measurement:

    • Measure the diameter of the fungal colony in both the control and treated plates daily.

    • The experiment is concluded when the fungal growth in the control plate has almost covered the entire plate.

  • Calculation of Inhibition:

    • The percentage of mycelial growth inhibition is calculated using the following formula:

      Where DC is the average diameter of the fungal colony in the control plate and DT is the average diameter of the fungal colony in the treated plate.

Logical Relationship: Antifungal Screening

Antifungal_Screening Start Start: Isolate this compound Prep_Fungi Prepare Fungal Cultures (e.g., F. oxysporum) Start->Prep_Fungi Prep_Compound Prepare this compound Solutions (various concentrations) Start->Prep_Compound Assay Perform Mycelial Growth Inhibition Assay Prep_Fungi->Assay Prep_Compound->Assay Incubate Incubate Plates Assay->Incubate Measure Measure Colony Diameter Incubate->Measure Analyze Calculate % Inhibition Measure->Analyze End End: Determine Antifungal Efficacy Analyze->End

Caption: Logical flow of an antifungal screening experiment for this compound.

Antimicrobial Activity (Potential Application)

While direct studies on the broad-spectrum antimicrobial activity of this compound are limited, a closely related compound, (+)-lyoniresinol-3α-O-β-D-glucopyranoside, has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and human pathogenic fungi. This suggests that this compound may also possess valuable antimicrobial properties worth investigating.

Proposed Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Materials and Reagents:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/Fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin or similar viability indicator (optional)

2. Procedure:

  • Preparation of Test Compound:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

    • Perform a two-fold serial dilution of this compound in the appropriate broth directly in the 96-well plate.

  • Preparation of Inoculum: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted this compound. Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + standard drug).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be observed visually or by adding a viability indicator like resazurin.

Anti-inflammatory and Anticancer Activities (Exploratory Areas)

Currently, there is a lack of specific published data on the anti-inflammatory and anticancer activities of this compound. However, as many natural lignans exhibit such properties, these are important areas for future investigation.

Proposed Experimental Workflow: In Vitro Anti-inflammatory Screening

Anti_Inflammatory_Workflow Cell_Culture Culture Macrophages (e.g., RAW 264.7) Stimulation Induce Inflammation (e.g., with LPS) Cell_Culture->Stimulation Treatment Treat with this compound (various concentrations) Stimulation->Treatment Assays Perform Assays Treatment->Assays NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Assays->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Assays->Cytokine_Assay Western_Blot Western Blot for NF-κB, COX-2 Assays->Western_Blot

Caption: A proposed workflow for the initial in vitro screening of this compound's anti-inflammatory potential.

Proposed Experimental Workflow: In Vitro Anticancer Screening

Anticancer_Workflow Cell_Lines Select Cancer Cell Lines (e.g., MCF-7, HeLa, A549) Treatment Treat with this compound (dose-response) Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Data_Analysis Determine IC50 and Mechanism of Action Viability_Assay->Data_Analysis

Caption: A suggested workflow for evaluating the in vitro anticancer activity of this compound.

Conclusion

This compound presents a compelling profile as a bioactive natural product with established antioxidant and antifungal activities. The provided protocols offer a framework for the further investigation and characterization of these properties. Furthermore, the exploratory workflows for antimicrobial, anti-inflammatory, and anticancer screening are intended to stimulate future research into the full therapeutic potential of this compound in drug discovery and development. As with any natural product, rigorous and systematic evaluation is crucial to validate its efficacy and safety for potential clinical applications.

References

Application Notes: Lyoniside as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lyoniside is a lignan glycoside found in various plant species, including bilberry (Vaccinium myrtillus L.) and Litsea glutinosa. As a distinct phytochemical with known properties, it serves as an excellent reference standard for the identification and quantification of related lignans in plant extracts and derived products. Proper use of a well-characterized standard like this compound is critical for ensuring the accuracy, reproducibility, and validity of phytochemical research, quality control of herbal products, and drug development.[1] These notes provide an overview and protocols for its use in common analytical techniques.

Suitability as a Phytochemical Standard

A compound is suitable as an analytical standard if it is highly purified and well-characterized.[1] this compound is commercially available in high purity (typically 95-99%) and its identity can be confirmed by methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). Its use as an external standard allows for the construction of calibration curves to accurately determine the concentration of this compound in unknown samples.[2][3]

Quantitative Data Summary

For accurate quantification, it is essential to know the fundamental properties of the standard.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₃₆O₁₂PubChem CID 14521039
Molecular Weight 552.6 g/mol PubChem CID 14521039
Appearance PowderChemFaces
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces
Purity Typically 95%~99%Biopurify

Experimental Protocols

The following protocols outline the use of this compound as an external standard for quantification in plant samples using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Vis Spectrophotometry.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of this compound using an external standard calibration curve. The parameters are based on established methods for analyzing lignan glycosides and should be optimized for specific laboratory conditions.[4][5][6]

1. Materials and Equipment

  • This compound reference standard (≥98% purity)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade water with 0.1% Formic Acid or 1% Acetic Acid

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm)

2. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter all standard solutions through a 0.22 µm syringe filter before injection.

3. Preparation of Sample Solutions

  • Extraction: Extract a known quantity of dried, powdered plant material (e.g., 1 g) with an appropriate solvent like 70-80% methanol using ultrasonication or maceration.[7][8]

  • Filtration: Filter the extract to remove solid plant material.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration expected to fall within the range of the calibration curve.

  • Filter the final sample solution through a 0.22 µm syringe filter prior to HPLC analysis.

4. HPLC Analysis

  • Set up the HPLC system with the parameters outlined in Table 2.

  • Inject the standard solutions in sequence, from lowest to highest concentration, to generate a calibration curve by plotting peak area against concentration. The curve must be linear with a correlation coefficient (R²) ≥ 0.999.[3]

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Table 2: Example HPLC Method Parameters for Lignan Glycoside Analysis

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 2.6 µm)
Mobile Phase Gradient elution with A: Water + 0.1% Formic Acid and B: Acetonitrile.[4]
Gradient Start with 15-35% B, increasing to 100% B over 15-20 minutes.[4]
Flow Rate 1.0 mL/min[6]
Column Temperature 30-40 °C
Detection Wavelength 280 nm (characteristic for lignans)[4][6]
Injection Volume 10 µL

Workflow for Phytochemical Analysis using an External Standard

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Weigh Pure Standard (this compound) Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Sample Weigh Plant Material Extract Extract Phytochemicals (e.g., with 80% MeOH) Sample->Extract Cal_Curve Prepare Calibration Standards (Serial Dilution) Stock->Cal_Curve Sample_Prep Filter & Dilute Extract Extract->Sample_Prep HPLC HPLC / UPLC-MS Analysis Cal_Curve->HPLC Sample_Prep->HPLC Data Acquire Data (Peak Area, Retention Time) HPLC->Data Plot Plot Calibration Curve (Peak Area vs. Conc.) Data->Plot Calc Calculate Sample Concentration Data->Calc Plot->Calc Result Final Result (e.g., mg/g of plant material) Calc->Result

Caption: General workflow for quantifying a phytochemical using an external standard method.

Protocol 2: Quantification by UPLC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, UPLC-MS/MS is the preferred method. This protocol is based on general procedures for analyzing small molecules and lignans in plant extracts.[8][9][10]

1. Materials and Equipment

  • All materials from Protocol 1, but using UPLC/LC-MS grade solvents.

  • UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • UPLC C18 or HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).[11]

2. Preparation of Solutions

  • Prepare standard and sample solutions as described in Protocol 1, but use UPLC-grade solvents and dilute to a lower concentration range appropriate for MS detection (e.g., 1-1000 ng/mL).

3. UPLC-MS/MS Analysis

  • Optimize MS parameters for this compound by infusing a standard solution. Determine the precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and select 2-3 characteristic product ions for Multiple Reaction Monitoring (MRM).

  • Set up the UPLC-MS/MS system with the parameters in Table 3.

  • Generate a calibration curve by injecting the serially diluted standards.

  • Inject the prepared sample solutions.

  • Quantify this compound based on the peak area of the most abundant and specific MRM transition.

Table 3: Example UPLC-MS/MS Method Parameters

ParameterRecommended Setting
Column UPLC HSS T3 or C18 (e.g., 2.1 x 100 mm, 1.8 µm)[11]
Mobile Phase Gradient with A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid.
Flow Rate 0.3-0.5 mL/min[11]
Column Temperature 40 °C[8]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Mode Multiple Reaction Monitoring (MRM)[10]
Example Transition To be determined empirically (e.g., for C₂₇H₃₆O₁₂, Precursor m/z 553.2 [M+H]⁺ -> Product Ions)
Injection Volume 1-5 µL

UPLC-MS/MS Sample Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Extract Aqueous Methanol Ultrasound-Assisted Extraction Hydrolyze Optional: Alkaline Hydrolysis (to release from complexes) Extract->Hydrolyze Acidify Acidify Sample (e.g., with Formic Acid) Hydrolyze->Acidify Filter Filter (0.22 µm) Acidify->Filter UPLC UPLC Separation (C18 Column) Filter->UPLC Inject ESI Electrospray Ionization (ESI) UPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector

Caption: Workflow for the preparation and analysis of this compound by UPLC-MS/MS.

Protocol 3: Quantification by UV-Vis Spectrophotometry

This method is simpler and faster but less specific than chromatography. It is suitable for quantifying total lignan content in purified or semi-purified extracts where this compound is the major component. The method relies on the characteristic UV absorbance of the phenolic structures in lignans.[12][13][14][15]

1. Materials and Equipment

  • This compound reference standard (≥98% purity)

  • Methanol or Ethanol

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

2. Procedure

  • Determine λmax: Dissolve this compound in methanol and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is expected around 280 nm for lignans.[13][16]

  • Prepare Standard Curve: Prepare a series of standard solutions of this compound in methanol (e.g., 5, 10, 20, 40, 60 µg/mL).

  • Measure the absorbance of each standard at the determined λmax using methanol as a blank.

  • Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare an extract of the plant material and dilute it with methanol until its absorbance falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample at λmax.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Table 4: Summary of Spectrophotometric Analysis

ParameterDescription
Principle Measurement of UV absorbance based on Beer-Lambert Law.
Wavelength (λmax) ~280 nm (typical for lignans)[13][16]
Solvent/Blank Methanol or Ethanol
Concentration Range Must be determined empirically to ensure linearity.
Limitations Low specificity; other compounds absorbing at the same wavelength will interfere. Best for purified fractions.

Signaling Pathway Visualization

This compound exhibits biological activities such as antioxidant and antifungal effects. While its specific molecular targets are not fully elucidated, these activities often involve the modulation of common plant defense signaling pathways. The diagram below illustrates a generalized plant defense signaling cascade that could be influenced by a bioactive compound like this compound, leading to the production of Reactive Oxygen Species (ROS) and Nitric Oxide (NO), which are key signaling molecules in plant immunity.

Generalized Plant Defense Signaling Pathway

G PAMP Pathogen-Associated Molecular Pattern (PAMP) e.g., Fungal Glucan Receptor Plasma Membrane Receptor PAMP->Receptor 1. Recognition Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx 2. Signal CPK Calcium-Dependent Protein Kinases (CPKs) Ca_Influx->CPK 3. Activation NO_Synth NO Synthase Activation CPK->NO_Synth RBOH NADPH Oxidase (RBOH) Activation CPK->RBOH NO Nitric Oxide (NO) NO_Synth->NO 4. Production ROS Reactive Oxygen Species (ROS) RBOH->ROS 4. Production Defense Downstream Defense Responses (e.g., Phytoalexin synthesis) NO->Defense 5. Defense Activation ROS->Defense 5. Defense Activation This compound This compound (Potential Modulator) This compound->NO Modulates (e.g., Scavenging) This compound->ROS Modulates (e.g., Scavenging)

Caption: A potential plant defense signaling pathway modulated by this compound's activity.

References

Application Notes and Protocols for Bioassay Development: Lyoniside Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyoniside, a lignan glycoside, has garnered interest for its potential therapeutic properties, including antioxidant and antifungal activities. Emerging evidence on structurally related lignans suggests that this compound may also possess significant anti-inflammatory and bone-protective effects, primarily through the modulation of key cellular signaling pathways such as the NF-κB and RANKL pathways. These pathways are pivotal in the pathogenesis of various inflammatory diseases and bone disorders like osteoporosis.

These application notes provide a comprehensive framework for developing a robust bioassay to screen and characterize the biological activity of this compound. The protocols detailed below focus on two key potential activities: the inhibition of lipopolysaccharide (LPS)-induced inflammatory response in macrophages and the suppression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclastogenesis.

Key Experimental Workflows

A logical workflow is essential for the systematic evaluation of this compound's bioactivity. The following diagram outlines the proposed experimental progression, from initial cytotoxicity assessment to in-depth mechanistic studies.

experimental_workflow cluster_phase1 Phase 1: Preliminary Assessment cluster_phase2 Phase 2: Anti-inflammatory Activity cluster_phase3 Phase 3: Anti-osteoclastogenic Activity cluster_phase4 Phase 4: Mechanism of Action start Start cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity Determine Non-Toxic Concentration Range lps_stimulation LPS-Induced Inflammation in RAW 264.7 Macrophages cytotoxicity->lps_stimulation Treat with this compound rankl_stimulation RANKL-Induced Osteoclastogenesis in BMMs or RAW 264.7 Cells cytotoxicity->rankl_stimulation Treat with this compound no_assay Nitric Oxide (NO) Production Assay lps_stimulation->no_assay cytokine_assay Cytokine Measurement (TNF-α, IL-6 ELISA) lps_stimulation->cytokine_assay nfkb_pathway NF-κB Signaling Pathway Analysis lps_stimulation->nfkb_pathway trap_staining TRAP Staining Assay rankl_stimulation->trap_staining gene_expression Gene Expression Analysis (TRAP, Cathepsin K) rankl_stimulation->gene_expression rankl_stimulation->nfkb_pathway p65_translocation p65 Translocation Assay nfkb_pathway->p65_translocation ikb_degradation IκBα Degradation Assay nfkb_pathway->ikb_degradation

Caption: Experimental workflow for this compound bioactivity assessment.

Data Presentation

Quantitative data from the proposed assays should be summarized in clear, structured tables to facilitate comparison between different concentrations of this compound and controls.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 5.2
198.5± 4.8
597.1± 5.5
1095.8± 4.9
2593.2± 6.1
5090.5± 5.7
10085.3± 6.3

Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production

TreatmentThis compound (µM)NO Concentration (µM)Inhibition (%)
Control (No LPS)01.2 ± 0.3-
LPS (1 µg/mL)025.8 ± 2.10
LPS + this compound520.5 ± 1.820.5
LPS + this compound1015.3 ± 1.540.7
LPS + this compound259.8 ± 1.162.0
LPS + this compound506.2 ± 0.876.0

Table 3: Effect of this compound on RANKL-Induced Osteoclast Formation

TreatmentThis compound (µM)TRAP-positive Multinucleated Cells/WellInhibition (%)
Control (No RANKL)05 ± 2-
RANKL (50 ng/mL)0152 ± 150
RANKL + this compound5118 ± 1222.4
RANKL + this compound1085 ± 944.1
RANKL + this compound2542 ± 572.4
RANKL + this compound5018 ± 488.2

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Anti-inflammatory Activity Assay

Objective: To evaluate the effect of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Part A: Nitric Oxide (NO) Production Assay (Griess Assay)

Materials:

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solutions

  • LPS (from E. coli)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite standard curve.

Part B: Cytokine Measurement (ELISA)

Materials:

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Follow steps 1-3 from the NO Production Assay.

  • Collect the culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

Protocol 3: Anti-osteoclastogenic Activity Assay (TRAP Staining)

Objective: To assess the effect of this compound on RANKL-induced osteoclast differentiation.

Materials:

  • Bone Marrow-Derived Macrophages (BMMs) or RAW 264.7 cells

  • Alpha-MEM

  • Recombinant murine M-CSF

  • Recombinant murine RANKL

  • TRAP staining kit

  • 48-well plates

Procedure:

  • Seed BMMs or RAW 264.7 cells in a 48-well plate. For BMMs, culture in the presence of M-CSF (30 ng/mL) for 3 days.

  • Treat the cells with various non-toxic concentrations of this compound in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL).

  • Replace the medium every 2 days with fresh medium containing this compound and cytokines.

  • After 5-7 days, fix the cells with 4% paraformaldehyde.

  • Stain for Tartrate-Resistant Acid Phosphatase (TRAP) activity using a commercial kit.

  • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

Signaling Pathway Analysis

NF-κB Signaling Pathway

The anti-inflammatory and anti-osteoclastogenic effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway. This compound may exert its activity by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 RANKL RANKL RANK RANK RANKL->RANK IKK IKK TLR4->IKK RANK->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation This compound This compound This compound->IKK Inhibition DNA DNA p65_p50_nuc->DNA Binding Genes Pro-inflammatory & Osteoclastogenic Genes DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Protocol 4: NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • RAW 264.7 cells

  • LPS or RANKL

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Coverslips

  • Fluorescence microscope

Procedure:

  • Grow RAW 264.7 cells on coverslips in a 24-well plate.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) or RANKL (50 ng/mL) for 30-60 minutes.

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Analyze the subcellular localization of p65. In unstimulated cells, p65 is primarily in the cytoplasm. Upon stimulation, it translocates to the nucleus. Effective inhibition by this compound will result in the retention of p65 in the cytoplasm.

Application Notes and Protocols: Lyoniside as a Potential Bio-pesticide Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniside, a lignan glycoside identified in various plant species including Vaccinium myrtillus, has demonstrated notable biological activities, including antifungal and allelopathic effects.[1][2] While direct research on its insecticidal properties is limited, its established bioactivities suggest its potential as a candidate for development as a bio-pesticide. This document provides a summary of the known biological activities of this compound, alongside detailed, prospective protocols for its extraction, purification, and evaluation as a bio-pesticidal agent against insect pests. The proposed experimental workflows are based on established methodologies for natural product chemistry and entomological research.

Known Biological Activities of this compound

This compound has been primarily investigated for its antifungal and allelopathic properties. The following tables summarize the available quantitative data on its efficacy.

Table 1: Antifungal Activity of this compound
Fungal SpeciesConcentration (µg/mL)Mycelial Growth Inhibition (%)Reference
Fusarium oxysporum5078[1]
Mucor hiemalis5080[1]
Table 2: Allelopathic Activity of this compound
Target Plant SpeciesConcentration (µg/mL)EffectReference
Lactuca sativa (Lettuce)1075% suppression of seedling radical growth[1][2]
Lepidium sativum (Cress)1075% suppression of seedling radical growth[1][2]
Larix decidua (Larch)1055% inhibition of germination[1][2]

Proposed Experimental Protocols

The following protocols are proposed for the investigation of this compound as a bio-pesticide.

Extraction and Purification of this compound

This protocol describes a method for the extraction and purification of this compound from plant material, such as the rhizomes and stems of Vaccinium myrtillus, using droplet counter-current chromatography (DCCC), a suitable technique for the separation of lignan glycosides.

Materials:

  • Dried and powdered plant material (e.g., Vaccinium myrtillus rhizomes)

  • Ethanol (95%)

  • Solvent system for DCCC (e.g., a suitable mixture of petroleum ether, ethyl acetate, methanol, and water)

  • Rotary evaporator

  • Freeze-dryer

  • Droplet Counter-Current Chromatography (DCCC) apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Protocol:

  • Extraction:

    • Macerate 1 kg of dried, powdered plant material in 5 L of 95% ethanol at room temperature for 48 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude ethanol extract.

  • Purification by DCCC:

    • Prepare the two-phase solvent system for DCCC. A system previously used for lignan separation, such as petroleum–ethyl acetate–methanol–H₂O (1:0.7:1:0.7, v/v), can be a starting point.

    • Equilibrate the DCCC column with the stationary phase (upper phase of the solvent system).

    • Dissolve the crude ethanol extract in a suitable volume of the stationary phase.

    • Inject the sample into the DCCC system.

    • Perform the chromatographic separation by pumping the mobile phase (lower phase of the solvent system) through the column at a constant flow rate.

    • Collect fractions at regular intervals.

  • Fraction Analysis and Purity Assessment:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

    • Pool the fractions containing pure this compound.

    • Concentrate the pooled fractions using a rotary evaporator and then freeze-dry to obtain pure this compound.

    • Verify the purity of the isolated this compound using HPLC and confirm its structure using spectroscopic methods (e.g., NMR, MS).

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material maceration Maceration with Ethanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract dccc Droplet Counter-Current Chromatography (DCCC) crude_extract->dccc fraction_collection Fraction Collection dccc->fraction_collection fraction_analysis Fraction Analysis (TLC/HPLC) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling concentration2 Concentration and Freeze-Drying pooling->concentration2 pure_this compound Pure this compound concentration2->pure_this compound purity_assessment Purity Assessment (HPLC) pure_this compound->purity_assessment structure_elucidation Structure Elucidation (NMR, MS) pure_this compound->structure_elucidation

Extraction and Purification Workflow for this compound.
Insecticidal Bioassays

These protocols are designed to evaluate the toxicity of this compound to a target insect pest (e.g., Spodoptera frugiperda or Aphis gossypii).

Materials:

  • Pure this compound

  • Acetone (analytical grade)

  • Micropipettes

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Target insects (e.g., third-instar larvae or adult aphids)

  • Ventilated containers for observation

Protocol:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/µL).

    • Use acetone alone as the negative control.

  • Application:

    • Anesthetize the insects briefly with CO₂ if necessary.

    • Apply 1 µL of each test solution to the dorsal thorax of each insect using a micropipette.

    • For each concentration and the control, treat at least 30 insects, divided into three replicates of 10.

  • Observation:

    • Place the treated insects in Petri dishes lined with filter paper, containing a suitable food source.

    • Maintain the insects under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

    • Record mortality at 24, 48, and 72 hours post-treatment. Insects are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis:

    • Correct the mortality data using Abbott's formula if mortality is observed in the control group.

    • Calculate the LC₅₀ (lethal concentration for 50% of the population) and LC₉₀ values using probit analysis.

Materials:

  • Pure this compound

  • Artificial insect diet

  • Distilled water

  • Small containers or multi-well plates

  • Target insects (e.g., neonate larvae)

Protocol:

  • Preparation of Treated Diet:

    • Prepare the artificial diet according to the standard procedure for the target insect.

    • While the diet is cooling but still liquid (around 50-60°C), add the appropriate amount of this compound stock solution (dissolved in a minimal amount of a suitable solvent, with the same amount of solvent added to the control diet) to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/g of diet).

    • Mix thoroughly to ensure even distribution.

    • Dispense the treated and control diets into the rearing containers (e.g., 1 mL per well in a 24-well plate).

  • Infestation:

    • Once the diet has solidified, place one neonate larva in each container.

    • For each concentration and the control, use at least 30 larvae, divided into three replicates of 10.

  • Observation:

    • Seal the containers with a breathable lid and maintain them under controlled environmental conditions.

    • Record larval mortality daily for 7-10 days.

    • Other parameters such as larval weight, developmental time, and pupation rate can also be recorded.

  • Data Analysis:

    • Calculate the LC₅₀ and LC₉₀ values based on mortality data using probit analysis.

    • Analyze sublethal effects using appropriate statistical methods (e.g., ANOVA).

G cluster_prep Preparation cluster_contact Contact Toxicity cluster_dietary Dietary Toxicity cluster_analysis Data Analysis stock_solution Prepare this compound Stock Solution serial_dilutions Prepare Serial Dilutions stock_solution->serial_dilutions topical_application Topical Application to Insects serial_dilutions->topical_application diet_incorporation Incorporate into Artificial Diet serial_dilutions->diet_incorporation observation_contact Observation (24, 48, 72h) topical_application->observation_contact mortality_recording Record Mortality observation_contact->mortality_recording insect_infestation Insect Infestation diet_incorporation->insect_infestation observation_dietary Observation (7-10 days) insect_infestation->observation_dietary observation_dietary->mortality_recording sublethal_analysis Analysis of Sublethal Effects observation_dietary->sublethal_analysis probit_analysis Probit Analysis (LC50, LC90) mortality_recording->probit_analysis

Workflow for Insecticidal Bioassays of this compound.
Hypothetical Mechanism of Action: Acetylcholinesterase Inhibition Assay

A common mode of action for botanical insecticides is the inhibition of acetylcholinesterase (AChE), a key enzyme in the insect nervous system. This protocol outlines a method to investigate if this compound exhibits AChE inhibitory activity.

Materials:

  • Pure this compound

  • Acetylcholinesterase (from a suitable insect source)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate reader

  • Positive control (e.g., a known carbamate or organophosphate insecticide)

Protocol:

  • Preparation of Reagents:

    • Prepare Tris-HCl buffer (50 mM, pH 8.0).

    • Prepare ATCI solution (15 mM) in distilled water.

    • Prepare DTNB solution (3 mM) in Tris-HCl buffer.

    • Prepare AChE solution in Tris-HCl buffer.

    • Prepare various concentrations of this compound in a suitable solvent (e.g., ethanol or DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the this compound solution (or positive/negative control).

    • Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take readings every minute for 10-15 minutes.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of AChE inhibition for each this compound concentration relative to the negative control.

    • Calculate the IC₅₀ (concentration required for 50% inhibition) value for this compound.

G cluster_pathway Normal Synaptic Transmission cluster_inhibition Inhibition by this compound ACh_release Acetylcholine (ACh) Release AChR_binding ACh binds to Receptors ACh_release->AChR_binding nerve_impulse Nerve Impulse Propagation AChR_binding->nerve_impulse AChE_hydrolysis ACh is hydrolyzed by Acetylcholinesterase (AChE) AChR_binding->AChE_hydrolysis termination Signal Termination AChE_hydrolysis->termination AChE_inhibition AChE is inhibited This compound This compound This compound->AChE_inhibition ACh_accumulation ACh Accumulation AChE_inhibition->ACh_accumulation continuous_stimulation Continuous Receptor Stimulation ACh_accumulation->continuous_stimulation paralysis Paralysis and Death continuous_stimulation->paralysis

Hypothetical Signaling Pathway: AChE Inhibition by this compound.

Safety and Environmental Considerations

While natural compounds are often perceived as safer than synthetic pesticides, it is crucial to evaluate the toxicity of this compound to non-target organisms, including beneficial insects (e.g., pollinators and predators), aquatic life, and mammals. Standard ecotoxicological assays should be conducted as part of a comprehensive risk assessment.

Conclusion and Future Directions

The existing data on the antifungal and allelopathic activities of this compound provide a strong rationale for its investigation as a potential bio-pesticide. The protocols outlined in this document offer a systematic approach to explore its insecticidal properties and mechanism of action. Future research should focus on:

  • Screening this compound against a broad range of agricultural pests.

  • Elucidating its precise mode(s) of action.

  • Conducting formulation studies to enhance its stability and efficacy.

  • Performing comprehensive safety and environmental impact assessments.

The development of this compound as a bio-pesticide could contribute to more sustainable and environmentally friendly pest management strategies.

References

Formulation of Lyoniside for Experimental Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of Lyoniside for experimental studies. This document includes its physicochemical properties, protocols for solubility and stability assessment, and detailed methodologies for both in vitro and in vivo applications.

Physicochemical Properties of this compound

This compound is a lignan glycoside with the molecular formula C27H36O12 and a molecular weight of 552.6 g/mol .[1] Understanding its basic properties is crucial for proper handling and formulation.

PropertyValueReference
Molecular Formula C27H36O12PubChem CID: 14521039[1]
Molecular Weight 552.6 g/mol PubChem CID: 14521039[1]
IUPAC Name (2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triolPubChem CID: 14521039[1]
Physical Appearance Assumed to be a solid, powder.General knowledge

Preparation of Stock Solutions and Storage

The solubility of this compound in common laboratory solvents has not been extensively reported. Therefore, it is essential to determine its solubility empirically for the preparation of stock solutions.

Protocol for Solubility Testing:

  • Solvent Selection: Begin with common biocompatible solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and sterile water.

  • Preparation of Serial Dilutions:

    • Start by adding a small, accurately weighed amount of this compound (e.g., 1 mg) to a microcentrifuge tube.

    • Add a small volume of the chosen solvent (e.g., 100 µL) to achieve a high initial concentration (e.g., 10 mg/mL).

    • Vortex thoroughly for 1-2 minutes.

    • Visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration.

    • If the compound does not fully dissolve, gradually add more solvent in known volumes, vortexing after each addition, until complete dissolution is observed. Record the final concentration.

  • Recommended Starting Solvents:

    • DMSO: Due to its ability to dissolve a wide range of organic compounds, DMSO is a good starting point.[2][3] Many natural products are soluble in DMSO.

    • Ethanol: As a polar protic solvent, ethanol can also be effective. A mixture of ethanol and DMSO can sometimes improve solubility.[4]

    • Water: Given that this compound is a glycoside, it may have some aqueous solubility, although this is often limited for complex natural products.

Stock Solution Storage:

  • Short-term Storage (1-2 days): Stock solutions in DMSO can often be stored at room temperature.[5]

  • Long-term Storage: For long-term stability, it is recommended to aliquot stock solutions into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6]

  • Light Sensitivity: Protect solutions from light by using amber vials or wrapping tubes in aluminum foil, as many natural products are light-sensitive.[7]

  • Stability Assessment: The stability of this compound in a specific solvent and storage condition should be verified. This can be done by comparing the biological activity or chromatographic profile of a freshly prepared solution with that of a stored solution over time.

In Vitro Experimental Protocols

This compound has demonstrated antioxidant and antifungal activities.[8] The following are detailed protocols for assessing these properties in vitro.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • This compound stock solution (in a suitable solvent like methanol or ethanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol)[9][10]

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol or ethanol (spectrophotometric grade)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of measuring absorbance at 517 nm

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. This solution should be freshly made and kept in the dark.[9][11]

    • Prepare a series of dilutions of the this compound stock solution in the same solvent.

    • Prepare a series of dilutions of the positive control.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the this compound dilutions to each well (e.g., 20 µL).[11]

    • Add the same volume of the positive control dilutions and the solvent (as a blank) to separate wells.

    • To each well, add a fixed volume of the DPPH working solution (e.g., 200 µL) and mix well.[11]

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][9][10]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm.[1][12]

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where:

      • A_control is the absorbance of the DPPH solution with the solvent blank.

      • A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.

    • Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of this compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution prep_dpph->add_dpph prep_lyon Prepare this compound Dilutions add_samples Add Samples/Controls to Plate prep_lyon->add_samples prep_ctrl Prepare Positive Control Dilutions prep_ctrl->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging & IC50 measure_abs->calculate

Caption: Workflow for developing an in vivo formulation.

Potential Signaling Pathways Modulated by this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on structurally related lignans such as Arctigenin and Schisandrin B suggest potential targets. These lignans are known to modulate key pathways involved in inflammation, cell proliferation, and apoptosis.

Likely Modulated Pathways:

  • NF-κB Signaling Pathway: Many lignans, including Arctigenin, inhibit the activation of NF-κB, a key regulator of inflammation and cell survival. [8][9][13]This is often achieved by preventing the phosphorylation of IκBα, which keeps NF-κB sequestered in the cytoplasm.

  • MAPK Signaling Pathway: Lignans like Arctigenin and Schisandrin B can suppress the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38. [1][8][14]This pathway is crucial for cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt/mTOR Signaling Pathway: This is a central pathway for cell growth, proliferation, and survival. Arctigenin has been shown to inhibit the activation of this pathway. [8][9][11][13]* STAT3 Signaling Pathway: Arctigenin can suppress the phosphorylation and nuclear translocation of STAT3, a transcription factor involved in cell proliferation and survival. [10] Hypothesized Anti-Inflammatory Signaling Cascade of this compound

Lyoniside_Signaling cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events cluster_response Cellular Response This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK_Kinases MAPKKs (e.g., MEK) This compound->MAPK_Kinases Inhibits IKK IKK This compound->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK MAPKs (ERK, JNK, p38) MAPK_Kinases->MAPK AP1 AP-1 MAPK->AP1 IkappaB IκBα IKK->IkappaB Inhibits NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Inflammation Inflammation (e.g., COX-2, iNOS) AP1->Inflammation AP1->Proliferation NFkappaB_nuc->Inflammation NFkappaB_nuc->Survival

Caption: Potential signaling pathways inhibited by this compound.

References

Troubleshooting & Optimization

optimizing Lyoniside extraction yield from bilberry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lyoniside Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the extraction of this compound from bilberry (Vaccinium myrtillus).

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found in bilberry? A1: this compound is a lignan glycoside with known antioxidant and antifungal properties.[1] In Vaccinium myrtillus, it is primarily isolated from the rhizomes and stems.[2] Research has shown that the concentration of this compound fluctuates seasonally, with the highest levels detected in the rhizomes and stems during the winter.[2][3]

Q2: What is the recommended solvent for extracting this compound? A2: Ethanol has been successfully used to obtain this compound from ethanol extracts of bilberry rhizomes and stems.[2] For lignans and glycosides in general, polar solvents are effective. Methanol has been shown to be a highly effective solvent for extracting similar compounds from other plant materials.[4] Mixtures of ethanol and water (e.g., 50-70% ethanol) are also commonly used for extracting polyphenolic compounds from bilberry.[5][6]

Q3: Which analytical methods are suitable for quantifying this compound? A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are highly effective methods for the determination and quantification of compounds like this compound in plant extracts.[7][8] These techniques allow for precise separation and identification of individual components within a complex matrix.[9]

Q4: How stable is this compound during the extraction process? A4: The stability of glycosidic compounds like this compound can be influenced by factors such as temperature, extraction time, and the extraction method employed.[10] For instance, studies on similar compounds (anthocyanins) show they are generally stable up to 75°C in ultrasound-assisted extraction and up to 100°C in pressurized liquid extraction.[11] Prolonged exposure to high temperatures or harsh pH conditions should be avoided to prevent degradation.

Troubleshooting Guide

Problem: Low or No Yield of this compound

This is a common issue that can be traced back to several stages of the experimental process. Use the following guide to diagnose the problem.

dot

Low_Yield_Troubleshooting cluster_material 1. Plant Material Verification cluster_extraction 2. Extraction Process Optimization cluster_analysis 3. Analytical Method Validation start Low this compound Yield Detected node_material Correct Plant Part Used? (Rhizomes/Stems) start->node_material node_season Harvested in Correct Season? (Winter for peak yield) node_material->node_season Yes remedy_material Action: Source new plant material. Use rhizomes/stems harvested in late autumn or winter. node_material->remedy_material No node_season->remedy_material No node_solvent Optimal Solvent Used? (e.g., Ethanol, Methanol) node_season->node_solvent Yes node_params Extraction Parameters Optimized? (Temp, Time, Ratio) node_solvent->node_params Yes remedy_extraction Action: Modify protocol. Test different solvents/ratios. Use moderate temperatures (40-60°C). node_solvent->remedy_extraction No node_params->remedy_extraction No node_quant Quantification Method Validated? (HPLC/UPLC-MS) node_params->node_quant Yes remedy_analysis Action: Validate analytical method. Run standard curve, check column and detector performance. node_quant->remedy_analysis No

Caption: Troubleshooting workflow for low this compound yield.

Q: My this compound yield is very low. What could be the cause? A: Low yield can result from several factors:

  • Incorrect Plant Material : Ensure you are using the rhizomes and stems of Vaccinium myrtillus, as these parts have the highest reported concentrations.[2] The content of this compound is highest in winter, so plant material harvested in spring or summer will likely yield lower amounts.[2][3]

  • Suboptimal Solvent Choice : The polarity of the extraction solvent is critical. While ethanol is effective, methanol may offer higher yields for certain glycosides due to its higher polarity.[4] Consider performing small-scale comparative extractions with different solvents (Methanol, Ethanol, 50-70% Ethanol-water mixtures) to determine the best option for your material.

  • Inefficient Extraction Parameters : Temperature, time, and the solid-to-liquid ratio must be optimized. Overly high temperatures or excessively long extraction times can lead to degradation, while insufficient time or solvent volume will result in incomplete extraction.[10] For bilberry, temperatures around 50°C have been shown to be effective for antioxidant extraction.[6]

  • Compound Degradation : this compound, as a glycoside, can be sensitive to heat and pH. Ensure that the extraction and solvent evaporation steps are performed under mild conditions (e.g., using a rotary evaporator at ≤50°C) to prevent degradation.[10][11]

Problem: Extract Contains High Levels of Impurities

Q: My extract shows many contaminating peaks during analysis. How can I improve its purity? A: High impurity levels are often due to a non-selective extraction or inadequate purification.

  • Implement a Sequential Extraction : To remove non-polar impurities like fats and waxes, pre-wash the dried plant material with a non-polar solvent like hexane before performing the main extraction with a polar solvent (e.g., ethanol).

  • Optimize Chromatographic Purification : A single purification step may be insufficient. Droplet counter-current chromatography has been reported to isolate pure this compound in a single step.[2] Alternatively, using silica gel column chromatography with a gradient elution (e.g., a gradient of methanol in acetone or ethyl acetate) can effectively separate this compound from other co-extractives.[12]

Data Summaries

Table 1: Comparison of Potential Extraction Solvents
Solvent SystemPolarity IndexAdvantagesDisadvantages
Methanol 5.1High polarity, excellent for extracting glycosides.[4]Can co-extract a wide range of compounds, potentially toxic.
Ethanol 4.3Effective for this compound, less toxic than methanol, widely available.[2]Slightly less polar than methanol, may be less efficient for some glycosides.
70% Ethanol / 30% Water ~6.2Adjusts polarity to enhance extraction of polyphenols, proven effective for bilberry.[5][13]Water content requires energy-intensive removal (e.g., freeze-drying).
Acetone 4.3Good solvent for a range of polarities.Can be less selective, may extract more chlorophyll.
Table 2: General Influence of Extraction Parameters on Yield
ParameterLow SettingOptimal Range (Recommended)High SettingEffect on Yield
Temperature < 30°C40 - 60°C> 75°CYield increases with temperature up to a point, after which degradation risk significantly increases.[6][11]
Time < 30 min60 - 120 min> 3 hoursLonger times can increase yield but also risk degradation and extraction of impurities.[5]
Solid:Liquid Ratio > 1:10 (g/mL)1:20 - 1:30 (g/mL)< 1:40 (g/mL)Higher solvent volume ensures complete wetting and extraction but can be costly and time-consuming to evaporate.[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Solvent Extraction (UAE) of this compound

This method uses ultrasonic waves to accelerate extraction and can be performed at lower temperatures to minimize degradation.

  • Preparation : Dry the rhizomes and stems of V. myrtillus at 40°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction :

    • Weigh 10 g of the powdered plant material into a 500 mL flask.

    • Add 200 mL of 70% ethanol (a 1:20 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 60 minutes, maintaining the bath temperature at 50°C.

  • Filtration : Filter the mixture through Whatman No. 1 filter paper. Wash the solid residue with an additional 50 mL of the extraction solvent to ensure complete recovery.

  • Solvent Removal : Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator with the water bath set to 45-50°C.

  • Drying : Dry the resulting crude extract in a vacuum oven or by freeze-drying to obtain a solid powder.

  • Quantification : Dissolve a known quantity of the dried extract in methanol and analyze using a validated HPLC or UPLC-MS/MS method.[7]

dot

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_purification Purification & Analysis node_material Bilberry Rhizomes & Stems node_grind Drying & Grinding node_material->node_grind node_extract Solvent Extraction (e.g., 70% Ethanol, UAE) node_grind->node_extract node_filter Filtration node_extract->node_filter node_evap Solvent Evaporation (Rotary Evaporator) node_filter->node_evap node_crude Crude Extract node_evap->node_crude node_purify Chromatographic Purification (e.g., Column Chromatography) node_crude->node_purify node_pure Purified this compound node_purify->node_pure node_analyze Analysis (HPLC / UPLC-MS) node_pure->node_analyze

Caption: General workflow for this compound extraction and purification.

References

Technical Support Center: Enhancing the Aqueous Solubility of Lyoniside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Lyoniside in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a lignan glycoside with the molecular formula C27H36O12 and a molecular weight of 552.57 g/mol .[1] Like many other naturally occurring polyphenolic compounds, this compound is characterized by poor water solubility, which can significantly hinder its use in various in vitro and in vivo experimental settings, as well as in formulation development, by limiting its bioavailability and therapeutic efficacy. Lignan glycosides are generally described as sparingly soluble or insoluble in water.[2]

Q2: What are the primary methods to improve the aqueous solubility of this compound?

There are several effective techniques to enhance the solubility of poorly water-soluble compounds like this compound. The most common approaches include:

  • Co-solvent Systems: Utilizing a mixture of water and a water-miscible organic solvent to increase the overall solvating capacity of the solution.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin host to form a more soluble inclusion complex.

  • Solid Dispersion: Dispersing this compound within a hydrophilic polymer matrix at a molecular level to improve its wettability and dissolution rate.

  • Particle Size Reduction (Micronization): Increasing the surface area of the this compound powder by reducing its particle size, which can lead to a faster dissolution rate.

Q3: Which method is the most suitable for my experiment?

The choice of method depends on several factors, including the desired final concentration of this compound, the experimental system (e.g., cell culture, animal model), and the acceptable excipients.

  • For in vitro studies, co-solvent systems and cyclodextrin complexation are often convenient and effective.

  • For in vivo studies and formulation development, solid dispersions and micronization are frequently employed to improve oral bioavailability.

Q4: Are there any safety concerns with the excipients used in these methods?

Yes, the excipients used to enhance solubility must be compatible with your experimental system. For instance, some organic solvents used as co-solvents can be toxic to cells at certain concentrations. Similarly, the type and concentration of cyclodextrins should be carefully selected, as some can have biological effects. Always consult relevant safety data sheets and literature for the specific excipients you plan to use.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous solution upon standing.

Possible Cause: The concentration of this compound exceeds its thermodynamic solubility in the prepared solvent system.

Solutions:

  • Increase the proportion of the organic co-solvent: If you are using a co-solvent system, gradually increase the percentage of the organic solvent (e.g., ethanol, DMSO) in your aqueous solution.

  • Optimize the this compound-to-cyclodextrin ratio: If using cyclodextrins, you may need to increase the concentration of the cyclodextrin to ensure a sufficient amount is available to form inclusion complexes.

  • Consider a different solubility enhancement technique: If adjusting the current method is not effective, you may need to switch to a more robust method like solid dispersion.

Issue 2: The dissolution of this compound powder is very slow, even with vigorous stirring.

Possible Cause: The particle size of the this compound powder is too large, limiting the surface area available for dissolution.

Solutions:

  • Micronization: Reduce the particle size of the this compound powder using techniques like jet milling. This will significantly increase the surface area and dissolution rate.

  • Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the powder in your chosen solvent system.

Issue 3: I am observing cytotoxicity in my cell-based assay after dissolving this compound.

Possible Cause: The observed cytotoxicity may be due to the solvent system rather than the this compound itself.

Solutions:

  • Determine the toxicity of the vehicle: Run a control experiment with the solvent system alone (without this compound) to assess its baseline cytotoxicity.

  • Reduce the concentration of the organic co-solvent: If using a co-solvent, try to use the lowest possible concentration that maintains this compound in solution.

  • Switch to a more biocompatible solubilizer: Consider using less toxic co-solvents (e.g., propylene glycol, PEG 400) or cyclodextrins, which are generally well-tolerated in cell culture.

Quantitative Data on Solubility Enhancement

CompoundMethodSolvent/CarrierSolubility Enhancement (Approximate)Reference Solubility (mg/mL)
This compound (Illustrative) NoneWater-< 0.1
This compound (Illustrative) Co-solvent20% Ethanol in Water10-fold~ 1
This compound (Illustrative) Cyclodextrin Complexation10% HP-β-Cyclodextrin50-fold~ 5
This compound (Illustrative) Solid Dispersion1:5 ratio with PVP K30100-fold~ 10
Secoisolariciresinol diglucoside (SDG) NoneWater-1 - 100[3][4][5]

Note: The data for this compound is illustrative and intended to provide a general expectation of the efficacy of each method. Actual results may vary and should be determined experimentally.

Experimental Protocols

Co-solvent System Preparation

This protocol describes the preparation of a this compound solution using a water-ethanol co-solvent system.

Workflow Diagram:

CoSolvent_Workflow A Weigh this compound B Dissolve in Ethanol A->B C Add Water Dropwise B->C D Vortex/Sonicate C->D E Sterile Filter (Optional) D->E

Caption: Workflow for preparing a this compound solution using a co-solvent system.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: In a sterile container, add a small volume of a water-miscible organic solvent (e.g., ethanol, DMSO, propylene glycol) to the this compound powder.

  • Vortex/Sonicate: Vortex or sonicate the mixture until the this compound is completely dissolved in the organic solvent.

  • Addition of Aqueous Phase: While stirring, slowly add the aqueous phase (e.g., purified water, buffer) to the organic solution to reach the desired final concentration and solvent ratio.

  • Final Mixing: Continue to stir or sonicate until a clear, homogenous solution is obtained.

  • Sterilization (Optional): If required for your application, sterile filter the final solution through a 0.22 µm filter compatible with your solvent system.

Cyclodextrin Complexation (Kneading Method)

This protocol outlines the preparation of a this compound-cyclodextrin inclusion complex using the kneading method.

Workflow Diagram:

Cyclodextrin_Workflow A Weigh this compound & HP-β-CD B Mix Powders A->B C Add Water/Ethanol B->C D Knead to a Paste C->D E Dry the Paste D->E F Sieve the Powder E->F

Caption: Workflow for preparing a this compound-cyclodextrin complex via the kneading method.

Methodology:

  • Weighing: Weigh out this compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in a specific molar ratio (e.g., 1:1 or 1:2).

  • Mixing: Thoroughly mix the two powders in a mortar.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture while continuously triturating with a pestle. Continue adding liquid until a homogeneous paste is formed.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until all the solvent has evaporated.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Dissolution: The resulting powder can then be dissolved in an aqueous solution.

Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of a this compound solid dispersion using the solvent evaporation technique.

Workflow Diagram:

SolidDispersion_Workflow A Dissolve this compound & Carrier in Solvent B Evaporate Solvent A->B C Dry the Solid Mass B->C D Pulverize and Sieve C->D

Caption: Workflow for preparing a this compound solid dispersion by solvent evaporation.

Methodology:

  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a suitable common volatile solvent (e.g., ethanol, methanol). The ratio of this compound to carrier can vary (e.g., 1:1, 1:5, 1:10 by weight).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure.

  • Drying: Further dry the resulting solid film or mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion, and then pulverize it using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Dissolution: The resulting powder should exhibit enhanced dissolution in aqueous media.

Particle Size Reduction (Micronization)

This protocol provides a general overview of micronization using a jet mill.

Workflow Diagram:

Micronization_Workflow A Feed this compound Powder into Mill B High-Pressure Gas Impact A->B C Particle Classification B->C D Collect Micronized Powder C->D

Caption: General workflow for particle size reduction of this compound via jet milling.

Methodology:

  • Equipment Setup: Set up the jet mill according to the manufacturer's instructions. This process requires specialized equipment.

  • Feeding: Introduce the this compound powder into the mill at a controlled feed rate.

  • Milling: High-pressure gas (usually air or nitrogen) is introduced into the milling chamber, causing the particles to collide with each other at high velocities, which results in particle size reduction.

  • Classification: An internal classifier within the mill separates particles that have reached the desired size from larger particles, which are recirculated for further milling.

  • Collection: The micronized powder is collected in a collection vessel. The resulting powder will have a significantly increased surface area, which typically leads to a faster dissolution rate in aqueous media.

References

Lyoniside stability issues in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of lyoniside in different solvents and at various temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a lignan glycoside, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like other phenolic glycosides, this compound is susceptible to degradation through hydrolysis of its glycosidic bond and oxidation of its phenolic hydroxyl groups.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term use, solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol are commonly used to dissolve this compound. However, for long-term storage, it is crucial to minimize the presence of water to prevent hydrolysis. Anhydrous solvents are recommended, and storage at low temperatures (-20°C or -80°C) is advisable to slow down potential degradation reactions.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, this compound is prone to two main degradation pathways:

  • Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be cleaved, resulting in the formation of the aglycone, lyoniresinol, and the corresponding sugar moiety.

  • Oxidation: The phenolic hydroxyl groups on the aromatic rings are susceptible to oxidation, which can lead to the formation of quinone-type structures and other oxidative degradation products. This process can be accelerated by exposure to light and the presence of metal ions or other oxidizing agents.

Q4: How can I monitor the degradation of this compound during my experiments?

A4: The degradation of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and characterization of the degradation products.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Purity in Solution

Symptoms:

  • A significant decrease in the peak area of this compound in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

Possible Causes & Solutions:

CauseSolution
Hydrolysis due to acidic or basic conditions. Ensure the pH of your solution is neutral (pH 6-8). If acidic or basic conditions are required for your experiment, prepare fresh solutions immediately before use and minimize the exposure time.
Presence of water in the solvent. Use anhydrous solvents for stock solutions. If aqueous buffers are necessary, prepare them fresh and consider the impact of pH on stability.
Oxidation. Protect solutions from light by using amber vials or covering them with aluminum foil. Degas solvents to remove dissolved oxygen. Consider adding a small amount of an antioxidant, such as ascorbic acid, if compatible with your experimental setup.
Elevated temperature. Store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility of bioactivity or analytical measurements.

  • Variability in results between different batches of this compound solutions.

Possible Causes & Solutions:

CauseSolution
Inconsistent solution preparation. Standardize your protocol for solution preparation, including the source and grade of solvents, weighing and dissolution procedures, and storage conditions.
Degradation during the experiment. Monitor the stability of this compound under your specific experimental conditions by taking samples at different time points and analyzing them by HPLC.
Interaction with other components in the experimental medium. Evaluate potential interactions of this compound with other reagents or components of your assay medium that might accelerate its degradation.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M sodium hydroxide (NaOH) before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep the solution at room temperature and protect it from light. Analyze at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate the solid this compound powder and the stock solution at 60°C. Analyze at 1, 3, and 7 days.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light. Analyze at 24, 48, and 72 hours. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • Analyze all stressed and control samples by a suitable HPLC-UV method. An example of a starting method is provided below.

  • Characterize the major degradation products using LC-MS.

4. HPLC-UV Method Example:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Visualizations

degradation_pathway This compound This compound aglycone Lyoniresinol (Aglycone) This compound->aglycone  Hydrolysis (Acid/Base) sugar Sugar Moiety This compound->sugar oxidized_products Oxidized Products (e.g., Quinones) This compound->oxidized_products  Oxidation (Light, O₂, Metal Ions)

Caption: Predicted degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Conditions Acid Hydrolysis Acid Hydrolysis HPLC-UV Analysis HPLC-UV Analysis Acid Hydrolysis->HPLC-UV Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-UV Analysis Oxidation Oxidation Oxidation->HPLC-UV Analysis Thermal Thermal Thermal->HPLC-UV Analysis Photolysis Photolysis Photolysis->HPLC-UV Analysis This compound Stock Solution This compound Stock Solution This compound Stock Solution->Acid Hydrolysis This compound Stock Solution->Base Hydrolysis This compound Stock Solution->Oxidation This compound Stock Solution->Thermal This compound Stock Solution->Photolysis LC-MS Characterization LC-MS Characterization HPLC-UV Analysis->LC-MS Characterization Identify Degradation Products Identify Degradation Products LC-MS Characterization->Identify Degradation Products

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: Overcoming Low Bioactivity of Lyoniside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low bioactivity of Lyoniside in experimental settings. The information provided is designed to help users address common issues related to the compound's physicochemical properties and optimize its performance in in vitro and in vivo studies.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table includes its known chemical properties and representative data from structurally similar phenolic glycosides, such as Apigenin-7-glucoside and Luteolin-7-glucoside, to provide a practical reference for experimental design.

ParameterValueCompoundSource / Notes
Molecular Formula C₂₇H₃₆O₁₂This compoundPubChem
Molecular Weight 552.6 g/mol This compoundPubChem
Solubility in DMSO ≥ 60 mg/mLApigenin-7-glucosideRepresentative data for a phenolic glycoside.[1]
≥ 35 mg/mLLuteolin-7-glucosideRepresentative data for a phenolic glycoside.[2]
Solubility in Water Partially solubleApigenin-7-glucosideRepresentative data for a phenolic glycoside.
InsolubleLuteolin-7-glucosideRepresentative data for a phenolic glycoside.
Effective Concentration (In Vitro) 0.16 - 10 µMApigenin-7-glucosideFor inhibition of nitric oxide production in RAW 264.7 cells.[3]
10 - 100 µMLuteolin-7-glucosideFor anti-inflammatory and anti-cancer effects in various cell lines.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during experiments with this compound and provides actionable solutions.

Q1: I've dissolved this compound in DMSO for my cell-based assay, but I see precipitation when I add it to the cell culture medium. What can I do?

A1: This is a common issue for poorly water-soluble compounds. Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation. You may need to prepare a more concentrated stock solution of this compound in DMSO if your initial concentration is too low.

  • Use of Co-solvents: Incorporating a water-miscible co-solvent can improve solubility.[4] You can try preparing your stock solution in a mixture of DMSO and another solvent like ethanol or polyethylene glycol (PEG).

  • Sonication: After diluting the this compound stock in your medium, briefly sonicate the solution. This can help to break down small precipitates and create a more uniform dispersion.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help to keep the compound in solution.

  • Serum Concentration: If your experiment allows, increasing the serum concentration in the medium can aid in solubilizing lipophilic compounds through binding to albumin.

Q2: I'm not observing any significant biological effect of this compound in my experiments, even at what I believe are high concentrations. Could this be due to low bioactivity?

A2: Yes, a lack of observed effect can be a manifestation of low bioavailability or bioactivity. Consider the following:

  • Confirm Compound Integrity: Ensure the purity and integrity of your this compound sample. Degradation during storage can lead to a loss of activity.

  • Increase Solubility and Bioavailability: The low aqueous solubility of this compound is a primary reason for its reduced bioactivity. To enhance its effective concentration, you can employ formulation strategies such as:

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.

    • Nanoparticle Formulation: Reducing the particle size to the nano-range increases the surface area for dissolution.[4] This can be achieved through techniques like high-pressure homogenization or nano-precipitation.

    • Lipid-Based Formulations: For in vivo studies, formulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.

    • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.

  • Cellular Uptake: Poor membrane permeability can also limit intracellular bioactivity. If you suspect this is an issue, you can investigate the use of permeation enhancers, though this is more common in specific experimental models.

Q3: What are the potential signaling pathways that this compound might be modulating? I need a starting point for my mechanistic studies.

A3: While specific signaling pathways for this compound are not extensively documented, based on the activities of structurally similar phenolic glycosides and flavonoids, the following pathways are plausible targets:

  • NF-κB Signaling Pathway: Many phenolic compounds exhibit anti-inflammatory effects by inhibiting the NF-κB pathway, which is a key regulator of inflammation.[5][6][7]

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Flavonoids have been shown to modulate this pathway in the context of cancer and neuroprotection.[1]

  • MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation and differentiation. Several natural compounds target this pathway.

It is recommended to screen for the effects of this compound on key proteins within these pathways (e.g., phosphorylation of Akt, ERK, or IκBα) to elucidate its mechanism of action.

Experimental Protocols & Methodologies

Below are detailed methodologies for key experiments aimed at enhancing the bioactivity of this compound.

Protocol 1: Preparation of a this compound-Polymer Solid Dispersion

Objective: To improve the dissolution rate and apparent solubility of this compound by creating a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 or a similar hydrophilic polymer

  • Ethanol (or another suitable solvent in which both this compound and the polymer are soluble)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).

  • Dissolve both components in a minimal amount of ethanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be gently scraped and stored in a desiccator until use. This powder can then be used for in vitro dissolution studies or for preparing aqueous suspensions for cell culture or in vivo administration.

Protocol 2: Formulation of this compound Nanoparticles via Solvent Evaporation

Objective: To prepare this compound nanoparticles to increase surface area and enhance dissolution.

Materials:

  • This compound

  • Ethyl acetate

  • Hexane (as an antisolvent)

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve this compound in ethyl acetate to a concentration of 15 mg/mL.

  • Add hexane as an antisolvent to the this compound solution at a solvent-to-antisolvent ratio of 1:10, while continuously stirring.

  • The mixture will become turbid as the nanoparticles precipitate.

  • Sonicate the resulting nanosuspension using a probe sonicator to ensure uniform particle size and prevent aggregation.

  • The nanoparticles can be collected by centrifugation and washed with the antisolvent to remove any residual soluble compound.

  • The final nanoparticle pellet can be resuspended in an appropriate vehicle for in vitro or in vivo testing.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways that this compound is hypothesized to modulate based on the activity of structurally related compounds.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription This compound This compound This compound->MEK Inhibition (Hypothesized)

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB Degradation releases NF-κB NFkB NF-κB Inflammation Inflammatory Gene Expression NFkB->Inflammation IkB_NFkB->IKK This compound This compound This compound->IKK Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram outlines a logical workflow for addressing the low bioactivity of this compound in experiments.

Experimental_Workflow Start Start: Low Bioactivity of this compound Observed Solubility_Check Assess Solubility in Experimental Medium Start->Solubility_Check Precipitation Precipitation Observed? Solubility_Check->Precipitation No_Effect No Biological Effect Observed Precipitation->No_Effect No Optimize_Solvent Optimize Co-solvent System (e.g., DMSO/PEG) Precipitation->Optimize_Solvent Yes Formulation Consider Formulation Strategies No_Effect->Formulation Re_evaluate Re-evaluate Bioactivity Optimize_Solvent->Re_evaluate Solid_Dispersion Solid Dispersion Formulation->Solid_Dispersion Nanoparticles Nanoparticle Formulation Formulation->Nanoparticles Lipid_Formulation Lipid-Based Formulation Formulation->Lipid_Formulation Solid_Dispersion->Re_evaluate Nanoparticles->Re_evaluate Lipid_Formulation->Re_evaluate

Caption: Troubleshooting workflow for overcoming low bioactivity of this compound.

References

Technical Support Center: Isolation and Purification of Lyoniside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Lyoniside.

Troubleshooting Guide

This guide addresses common issues encountered during the isolation and purification of this compound in a question-and-answer format.

Question: I am experiencing low yield of this compound from my plant extract. What are the potential causes and solutions?

Answer:

Low recovery of this compound can stem from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:

  • Incomplete Extraction: The initial extraction from the plant material might be inefficient.

    • Solution: Optimize the extraction solvent, temperature, and time. For glycosides like this compound, polar solvents such as ethanol or methanol are often effective. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.

  • Degradation of this compound: this compound, as a glycoside, can be susceptible to hydrolysis under acidic or harsh temperature conditions, leading to the loss of the sugar moiety and formation of its aglycone, lyoniresinol.

    • Solution: Maintain a neutral pH during extraction and purification. Avoid prolonged exposure to high temperatures. Monitor the temperature during solvent evaporation steps.

  • Irreversible Adsorption: this compound may irreversibly adsorb to the stationary phase during column chromatography.

    • Solution: Choose an appropriate stationary phase. While silica gel is common, for polar compounds like this compound, reversed-phase (C18) or Sephadex LH-20 chromatography might be more suitable. If using silica gel, deactivation by adding a small percentage of water or triethylamine to the mobile phase can help reduce adsorption.

  • Suboptimal Chromatographic Conditions: Inefficient separation can lead to the loss of this compound in mixed fractions.

    • Solution: Methodically optimize the mobile phase composition and gradient for your chromatography steps (e.g., HPLC, Flash Chromatography). A shallow gradient can improve the resolution between this compound and closely eluting compounds.

Question: I am observing co-eluting impurities with my this compound peak in HPLC. How can I improve the separation?

Answer:

Co-eluting impurities are a frequent challenge in natural product purification. Here are strategies to enhance separation:

  • Optimize Mobile Phase Selectivity: Small changes in the mobile phase can significantly impact selectivity.

    • Solution:

      • Solvent Choice: If you are using a methanol-water system, try substituting methanol with acetonitrile. The different solvent properties can alter the elution order of compounds.

      • Additives: The addition of a small amount of acid (e.g., formic acid, acetic acid) or a buffer can improve peak shape and resolution, especially if your impurities are ionizable.

  • Change the Stationary Phase: The interaction between the analyte and the stationary phase is key to separation.

    • Solution: If you are using a standard C18 column, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase. These can offer different selectivities for aromatic and polar compounds.

  • Employ Orthogonal Separation Techniques: If one chromatographic method is insufficient, a second, different method can be very effective.

    • Solution: After an initial purification step (e.g., silica gel chromatography), use a different technique like preparative HPLC on a C18 column or droplet counter-current chromatography (DCCC). DCCC has been successfully used for the single-step purification of this compound.[1]

  • Two-Dimensional (2D) HPLC: For very complex mixtures, 2D-HPLC can provide the necessary resolving power.

    • Solution: In 2D-HPLC, a fraction from the first dimension is automatically transferred to a second column with a different selectivity for further separation.

Question: My this compound appears to be degrading during the purification process. How can I confirm this and prevent it?

Answer:

Degradation is a critical issue, especially for glycosides.

  • Confirmation of Degradation:

    • Solution: Use LC-MS to analyze your fractions. Look for the appearance of a peak corresponding to the mass of lyoniresinol (the aglycone of this compound). An increase in the lyoniresinol peak alongside a decrease in the this compound peak over time or after certain purification steps is a strong indicator of hydrolysis.

  • Prevention Strategies:

    • Solution:

      • pH Control: Ensure all solvents and buffers are near neutral pH.

      • Temperature Control: Perform purification steps at room temperature or below if possible. Use a rotary evaporator with a controlled temperature water bath for solvent removal.

      • Minimize Process Time: Plan your purification workflow to be as efficient as possible to reduce the time the compound spends in solution.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield and purity I can expect for this compound purification?

Q2: What are the most common impurities found with this compound?

A2: Common impurities are typically other structurally related compounds present in the plant extract. For this compound, these could include:

  • Other lignan glycosides

  • Phenolic compounds with similar polarity

  • Lyoniresinol (the aglycone), especially if degradation has occurred.

Q3: Which chromatographic technique is best for this compound purification?

A3: There is no single "best" technique, and often a combination of methods is required.

  • Droplet Counter-Current Chromatography (DCCC): Has been reported to purify this compound in a single step, making it a very efficient method if the equipment is available.[1]

  • Column Chromatography (Flash or Gravity): Often used as an initial purification step to remove major impurities. Sephadex LH-20 is particularly useful for separating phenolic compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique that is often used in the final polishing step to achieve high purity. A reversed-phase C18 column is a common choice.

Q4: How do I choose the right column for my preparative HPLC?

A4: The choice of column depends on the properties of this compound and the impurities you are trying to separate.

  • Stationary Phase: For a polar glycoside like this compound, a reversed-phase C18 column is a good starting point. If co-elution with other polar compounds is an issue, consider a polar-embedded C18 column or a Phenyl-Hexyl column for alternative selectivity.

  • Particle Size: Smaller particle sizes (e.g., 5 µm) provide higher resolution but also generate higher backpressure.

  • Column Dimensions: The internal diameter and length of the column will depend on the amount of sample you need to purify. Larger dimensions are for larger sample loads.

Data Summary

While specific comparative data for this compound purification is limited, the following table illustrates the potential for purification improvement based on data from the purification of total flavonoids from a plant source using macroporous resins, which can serve as a general benchmark.

Purification StepPurity of Target Compounds (%)Recovery Rate (%)
Crude Extract27.2100
After Macroporous Resin Chromatography79.887.4

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

  • Milling: Grind the dried plant material (e.g., rhizomes and stems of Vaccinium myrtillus) to a fine powder.

  • Extraction: Macerate the powdered material with 80% ethanol at room temperature for 24 hours (1:10 solid to solvent ratio). Repeat the extraction three times.

  • Filtration and Concentration: Combine the ethanolic extracts, filter, and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Preparative HPLC Purification of this compound

  • Sample Preparation: Dissolve the crude extract in the mobile phase at a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

    • Gradient Program: Start with a low percentage of A (e.g., 10%) and gradually increase to a higher percentage (e.g., 60%) over 40-60 minutes.

    • Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min).

    • Detection: UV detector at a wavelength where this compound has good absorbance (e.g., 280 nm).

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the chromatogram.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Final Concentration: Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow start Plant Material extraction Extraction (80% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract pre_purification Pre-purification (e.g., Column Chromatography) crude_extract->pre_purification prep_hplc Preparative HPLC pre_purification->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check final_product Pure this compound purity_check->final_product

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_workflow start Problem Encountered low_yield Low Yield? start->low_yield co_elution Co-eluting Impurities? low_yield->co_elution No optimize_extraction Optimize Extraction (Solvent, Time, Temp) low_yield->optimize_extraction Yes degradation Suspected Degradation? co_elution->degradation No optimize_mobile_phase Optimize Mobile Phase (Solvent, Additives) co_elution->optimize_mobile_phase Yes lcms_analysis Confirm with LC-MS degradation->lcms_analysis Yes check_adsorption Change Stationary Phase optimize_extraction->check_adsorption optimize_chromatography Optimize Mobile Phase check_adsorption->optimize_chromatography change_stationary_phase Change Column Chemistry optimize_mobile_phase->change_stationary_phase orthogonal_method Use Orthogonal Method (e.g., DCCC) change_stationary_phase->orthogonal_method control_ph Control pH (Neutral) lcms_analysis->control_ph control_temp Control Temperature control_ph->control_temp

Caption: Troubleshooting decision tree for this compound purification challenges.

References

Technical Support Center: Purification of Lyoniside Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Lyoniside samples. Our goal is to help you increase the purity of your samples for accurate downstream applications.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: I am seeing peak tailing for my this compound peak in reversed-phase HPLC. What could be the cause and how can I fix it?

Answer:

Peak tailing in HPLC for polar compounds like this compound is a common issue. Here are the potential causes and solutions:

  • Secondary Interactions: Residual silanol groups on the C18 column can interact with the polar functional groups of this compound, causing tailing.

    • Solution: Use an end-capped column or a column with a base-deactivated stationary phase specifically designed for polar analytes. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also help by protonating the silanol groups and reducing unwanted interactions.[1][2] Increasing the buffer concentration in the mobile phase can also mask these secondary interactions.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute your sample. Consider using a column with a larger diameter or a higher loading capacity.[1]

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or at the head of the column can cause peak tailing.

    • Solution: Use a guard column to protect your analytical column and replace it regularly.[3] If you suspect contamination, try flushing the column with a strong solvent.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good peak shape.

    • Solution: Ensure your mobile phase pH is appropriate for this compound. For glycosides, a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic acid or acetic acid) is often effective.[4]

Question: My this compound peak is broad, and the resolution from other components is poor. How can I improve this?

Answer:

Poor resolution and broad peaks can be addressed by optimizing several HPLC parameters:

  • Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase significantly impact resolution.

    • Solution: Experiment with different organic modifiers like methanol instead of acetonitrile, as they can offer different selectivities.[5] Optimize the gradient slope; a shallower gradient can improve the separation of closely eluting peaks.

  • Flow Rate: A lower flow rate can increase column efficiency and improve resolution, although it will increase the run time.

  • Column Temperature: Operating at a slightly elevated temperature (e.g., 30-40 °C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.

  • Extra-column Volume: Excessive volume in tubing and connections can contribute to band broadening.

    • Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly made to minimize dead volume.[2]

Recrystallization Troubleshooting

Question: I am having trouble getting my this compound sample to crystallize. What should I do?

Answer:

Inducing crystallization can sometimes be challenging. Here are some techniques to try:

  • Scratching the flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and initiate crystallization.

  • Seeding: If you have a small amount of pure this compound, adding a tiny crystal to the supersaturated solution can induce crystallization.

  • Reducing Solvent Volume: If you have added too much solvent, you can carefully evaporate some of it to increase the concentration of your compound and induce saturation.

  • Cooling: Ensure the solution is cooled slowly to room temperature first, and then in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of an oil or very small crystals.[6]

  • Solvent System: The choice of solvent is critical. For polar compounds like this compound, a polar solvent or a mixture of solvents is often required.

    • Solution: Good solvent systems for the recrystallization of polar compounds include ethanol, methanol, or mixtures like ethanol/water or acetone/water.[7] You are looking for a solvent in which this compound is soluble when hot but sparingly soluble when cold.

Question: My recrystallized this compound still seems impure. How can I improve the purity?

Answer:

If your recrystallized product is not pure, consider the following:

  • Incomplete Dissolution: Ensure all of the crude material is fully dissolved in the minimum amount of hot solvent before cooling. Any undissolved material will be trapped as an impurity.

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[6]

  • Multiple Recrystallizations: A second recrystallization step can often significantly improve purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common methods for purifying this compound and other lignan glycosides from plant extracts are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, and Droplet Counter-Current Chromatography (DCCC).[8][9][10] Recrystallization is also a valuable technique for final purification.[7]

Q2: What are the likely impurities in a crude this compound sample from a plant extract?

A2: Crude plant extracts are complex mixtures. Impurities that may be present in this compound samples include other lignans and their glycosides, flavonoids, phenolic acids, tannins, and pigments like chlorophyll.[11] The specific impurities will depend on the plant source and the initial extraction method used.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of this compound.[12][13][14] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for determining purity with high accuracy without the need for a reference standard of the impurities.[15][16][17]

Q4: What is the stability of this compound during purification and storage?

A4: Lignan glycosides are generally stable compounds. Studies on secoisolariciresinol diglucoside (SDG), a similar lignan glycoside, have shown that it is stable during processing and storage in various conditions, including pasteurization and storage in dairy products for several weeks.[18][19] However, prolonged exposure to harsh acidic or basic conditions should be avoided to prevent hydrolysis of the glycosidic bond. For long-term storage, it is recommended to keep the purified sample in a cool, dark, and dry place.

Quantitative Data Summary

The following table summarizes purity data for lignan glycosides achieved through different purification methods, providing a benchmark for your experiments.

CompoundPurification MethodPurity AchievedReference
Lignans from Justicia procumbensHigh-Speed Counter-Current Chromatography (HSCCC)> 94%[9]
Lignans from Justicia procumbensHSCCC (stepwise elution)> 95%[10]
Lignans from Caulis TrachelospermiHPLC-UV-[13]
Lignans from Anthriscus sylvestrisHPLC-UV-[14][20]
Secoisolariciresinol diglucoside (SDG)Quantitative NMR (qNMR)High Purity[15]

Note: Specific purity data for this compound is limited in the public domain. The data presented here for related lignan glycosides can serve as a useful reference.

Experimental Protocols

Preparative HPLC Method for Lignan Glycoside Purification (General Protocol)

This protocol is a general guideline for the purification of this compound and can be adapted based on your specific sample and HPLC system.

  • Sample Preparation: Dissolve the crude or partially purified this compound extract in the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System:

    • Column: A reversed-phase C18 column is commonly used for lignan glycoside separation.

    • Mobile Phase: A gradient of acetonitrile (or methanol) and water, both containing 0.1% formic acid, is a good starting point.

    • Gradient: A typical gradient might start with a low percentage of organic solvent (e.g., 10-20%) and gradually increase to a higher percentage (e.g., 80-90%) over 30-60 minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: For preparative columns, the flow rate will be significantly higher than for analytical columns, typically in the range of 5-20 mL/min depending on the column diameter.

    • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 280 nm) is recommended.

  • Fraction Collection: Collect fractions based on the retention time of the this compound peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

Recrystallization Protocol (General Protocol)
  • Solvent Selection: Test the solubility of your impure this compound in a small amount of various solvents (e.g., ethanol, methanol, acetone, water, and mixtures thereof) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude this compound Extract extraction->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc recrystallization Recrystallization prep_hplc->recrystallization purity_analysis Purity Analysis (HPLC, qNMR) recrystallization->purity_analysis pure_this compound High-Purity this compound purity_analysis->pure_this compound

Caption: Experimental workflow for this compound purification.

hplc_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions peak_tailing Peak Tailing secondary_interactions Secondary Interactions peak_tailing->secondary_interactions column_overload Column Overload peak_tailing->column_overload column_contamination Column Contamination peak_tailing->column_contamination mobile_phase_issues Inappropriate Mobile Phase peak_tailing->mobile_phase_issues use_endcapped_column Use End-capped Column secondary_interactions->use_endcapped_column adjust_ph Adjust Mobile Phase pH secondary_interactions->adjust_ph reduce_load Reduce Sample Load column_overload->reduce_load use_guard_column Use Guard Column column_contamination->use_guard_column optimize_mobile_phase Optimize Mobile Phase mobile_phase_issues->optimize_mobile_phase

Caption: Troubleshooting logic for HPLC peak tailing.

References

Navigating Lyoniside Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address potential inconsistencies in Lyoniside bioassay results. The following troubleshooting guides and frequently asked questions (FAQs) are designed to tackle common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to have low solubility. How can I address this?

A1: this compound is soluble in organic solvents such as DMSO, ethanol, and methanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution, try vortexing the solution or gently warming it.

Q2: I am observing high variability between replicate wells in my cell viability assay with this compound. What are the potential causes?

A2: High variability can stem from several factors.[1][2][3] Uneven cell seeding is a common cause; ensure you have a single-cell suspension and mix the cells gently before and during plating.[3] Pipetting errors, especially with small volumes, can also contribute significantly.[3][4] Additionally, check for an "edge effect" in your microplates, where wells on the perimeter of the plate evaporate more quickly. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS).

Q3: My positive and negative controls are not performing as expected in the this compound antioxidant assay. What should I do?

A3: First, verify the preparation and storage of your control reagents. Positive controls (e.g., ascorbic acid, Trolox) can degrade if not stored properly. Negative controls (vehicle-treated cells) showing unexpected activity could indicate contamination of the vehicle or culture medium. Ensure that the detection reagent is functioning correctly and that the plate reader settings are appropriate for the assay.[3]

Q4: The antifungal activity of this compound in my assay is lower than reported in the literature. Why might this be the case?

A4: Discrepancies in antifungal activity can be due to differences in the fungal strain used, the growth phase of the fungus at the time of the assay, or the composition of the growth medium. The inhibitory concentration (IC50) can also be influenced by the assay duration and the specific endpoint being measured (e.g., mycelial growth, spore germination).[5] Referencing the specific methodology of the literature report and aligning your protocol as closely as possible is recommended.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Results
Potential Cause Troubleshooting Step
Cell Clumping Ensure complete dissociation of cells into a single-cell suspension before plating. Use a cell strainer if necessary.
Inaccurate Cell Seeding Mix the cell suspension between pipetting steps to maintain a uniform cell density. Calibrate pipettes regularly.[3]
Edge Effects Fill the outer wells of the microplate with sterile PBS or media without cells and do not include them in the data analysis.
Mycoplasma Contamination Test cell cultures for mycoplasma contamination, as it can affect cell health and response to treatment.[1][6]
Reagent Precipitation Visually inspect the diluted this compound solution for any precipitates before adding it to the cells.
Issue 2: High Background Signal in Fluorescence-Based Assays
Potential Cause Troubleshooting Step
Autofluorescence of this compound Run a control with this compound in cell-free media to determine if the compound itself is fluorescent at the excitation/emission wavelengths used.
Incomplete Washing Ensure thorough but gentle washing steps to remove unbound fluorescent dyes.
Inappropriate Plate Type Use black-walled, clear-bottom microplates for fluorescent assays to minimize well-to-well crosstalk.[3][6]
Cell Debris Wash cells gently to avoid detachment and lysis, which can contribute to background fluorescence.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity
  • Prepare a stock solution of this compound in methanol or DMSO.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add varying concentrations of this compound solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Use ascorbic acid as a positive control.

  • Calculate the percentage of DPPH scavenging activity.

Protocol 2: Fungal Mycelial Growth Inhibition Assay
  • Prepare potato dextrose agar (PDA) plates containing different concentrations of this compound.

  • Place a 5 mm mycelial plug of the test fungus (e.g., Fusarium oxysporum) in the center of each plate.[5]

  • Incubate the plates at 25-28°C.

  • Measure the diameter of the fungal colony at regular intervals (e.g., 24, 48, 72 hours).

  • A PDA plate without this compound serves as the negative control.

  • Calculate the percentage of mycelial growth inhibition.

Visualizing Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock D Add this compound Dilutions A->D B Culture Cells/Fungi C Seed Cells/Inoculate Fungi B->C C->D E Incubate (Time & Temp) D->E F Add Assay Reagent E->F G Measure Signal F->G H Data Analysis G->H

Caption: A generalized workflow for a cell-based or antifungal bioassay involving this compound.

troubleshooting_flowchart Start Inconsistent Results CheckControls Are Controls Valid? Start->CheckControls CheckVariability High Replicate Variability? CheckControls->CheckVariability Yes FixControls Troubleshoot Controls (Reagents, Storage) CheckControls->FixControls No CheckSignal Low Signal or Sensitivity? CheckVariability->CheckSignal No FixVariability Review Plating & Pipetting Technique CheckVariability->FixVariability Yes FixSignal Optimize Assay Parameters (Cell Density, Incubation Time) CheckSignal->FixSignal Yes End Consistent Results CheckSignal->End No FixControls->Start FixVariability->Start FixSignal->Start

Caption: A decision tree for troubleshooting common issues in this compound bioassays.

hypothetical_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Promotes Dissociation Keap1 Keap1 ROS->Keap1 Oxidizes ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Keap1->Nrf2 AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: A hypothetical signaling pathway for the antioxidant action of this compound via Nrf2 activation.

References

Technical Support Center: Lyoniside Interference in Spectroscopic Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to lyoniside interference in spectroscopic measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my spectroscopic measurements?

A1: this compound is a naturally occurring lignan glycoside found in various plant species.[1] Its chemical structure contains phenolic hydroxyl groups and a conjugated π-electron system, which are chromophores that absorb ultraviolet (UV) and visible light.[2] This inherent spectroscopic activity can lead to interference in assays that rely on UV-Vis absorbance or fluorescence detection.

Q2: What are the typical spectroscopic properties of this compound?

A2: this compound exhibits characteristic absorption in the UV region of the electromagnetic spectrum. The UV spectrum of this compound shows a primary absorption maximum around 280 nm, which is typical for phenolic compounds. Like other lignans, this compound is also expected to be fluorescent, with excitation and emission maxima likely in the UV range.[3][4]

Q3: How can this compound interference manifest in my experimental results?

A3: this compound interference can present in several ways:

  • False Positives/Negatives: In absorbance-based assays, the intrinsic absorbance of this compound can contribute to the total signal, leading to an overestimation (false positive) or underestimation (false negative) of the analyte concentration, depending on the assay principle.

  • Quenching of Fluorescence: In fluorescence-based assays, this compound can absorb the excitation light or the emitted fluorescence, a phenomenon known as the inner filter effect, leading to a decrease in the measured fluorescence intensity.[5]

  • Spectral Overlap: The absorption or emission spectrum of this compound may overlap with that of the analyte or a reagent in the assay, making it difficult to distinguish the signal of interest.

Q4: At what concentrations is this compound interference likely to be a problem?

A4: The concentration at which this compound becomes a significant interferent is dependent on the specific assay and the spectroscopic technique being used. As a general guideline, interference may become noticeable at micromolar concentrations and will be more pronounced at higher concentrations. It is crucial to determine the potential for interference at the working concentration of this compound in your experiment.

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating this compound interference in UV-Vis and fluorescence spectroscopy.

Issue 1: Unexpectedly high or variable absorbance in a UV-Vis assay.

Logical Workflow for Troubleshooting High/Variable Absorbance

start Start: High/Variable Absorbance Observed check_blank Run a 'this compound Blank' (this compound in assay buffer) start->check_blank is_blank_high Is Absorbance of This compound Blank High? check_blank->is_blank_high interference_confirmed Interference Confirmed. Proceed to Mitigation. is_blank_high->interference_confirmed Yes no_interference This compound is not the primary source of interference. Investigate other components. is_blank_high->no_interference No

Caption: Troubleshooting workflow for high or variable absorbance.

Mitigation Strategies:

  • Blank Correction: Subtract the absorbance of a "this compound blank" (a solution containing this compound at the same concentration as in the samples, but without the analyte) from the absorbance of each sample.

  • Wavelength Selection: If there is spectral overlap, select an analytical wavelength where the analyte has strong absorbance and this compound has minimal absorbance.

  • Standard Addition Method: This method is particularly useful for complex matrices. It involves adding known amounts of a standard solution of the analyte to the sample and extrapolating back to determine the concentration of the analyte in the original sample.[3][6][7][8]

Issue 2: Lower than expected fluorescence signal in a fluorescence-based assay.

Logical Workflow for Troubleshooting Fluorescence Quenching

start Start: Low Fluorescence Signal Observed check_fluorophore Measure Fluorescence of Fluorophore with and without this compound start->check_fluorophore is_signal_reduced Is Fluorescence Signal Reduced in the Presence of this compound? check_fluorophore->is_signal_reduced quenching_confirmed Quenching Confirmed. Proceed to Mitigation. is_signal_reduced->quenching_confirmed Yes no_quenching This compound is not the primary cause of quenching. Investigate other factors. is_signal_reduced->no_quenching No

Caption: Troubleshooting workflow for fluorescence quenching.

Mitigation Strategies:

  • Dilution: Diluting the sample can reduce the inner filter effect caused by this compound. However, ensure that the analyte concentration remains within the detection limits of the instrument.

  • Use of Red-Shifted Fluorophores: Lignans typically absorb and emit in the UV and blue regions of the spectrum. Using fluorophores that excite and emit at longer wavelengths (in the red or far-red regions) can minimize interference.

  • Standard Addition Method: As with UV-Vis, the standard addition method can be effectively used to correct for matrix effects, including fluorescence quenching.[3][6][7][8]

Experimental Protocols

Protocol 1: Standard Addition Method for UV-Vis Spectroscopy

This protocol describes how to determine the concentration of an analyte in the presence of a potential interferent like this compound.

Materials:

  • Analyte stock solution of known concentration

  • Sample containing the analyte and this compound

  • Spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of five 10 mL volumetric flasks.

  • To each flask, add a constant volume (e.g., 1 mL) of the sample solution.

  • Spike four of the flasks with increasing volumes (e.g., 0, 1, 2, 3, and 4 mL) of the analyte stock solution.

  • Bring each flask to a final volume of 10 mL with the appropriate solvent.

  • Measure the absorbance of each solution at the analytical wavelength.

  • Plot the absorbance (y-axis) versus the concentration of the added analyte (x-axis).

  • Perform a linear regression on the data points.

  • The absolute value of the x-intercept of the regression line represents the concentration of the analyte in the original sample.

Workflow for Standard Addition Method

prep_flasks Prepare a series of volumetric flasks add_sample Add a constant volume of the sample to each flask prep_flasks->add_sample add_standard Add increasing volumes of the standard analyte solution add_sample->add_standard dilute Dilute all flasks to the same final volume add_standard->dilute measure Measure the absorbance of each solution dilute->measure plot Plot Absorbance vs. Added Concentration measure->plot extrapolate Extrapolate to the x-intercept plot->extrapolate result Determine Analyte Concentration extrapolate->result

Caption: Workflow for the standard addition method.

Data Presentation

The following tables summarize the spectroscopic properties of this compound and related compounds. Since specific quantitative data for this compound is limited, values for structurally similar lignans are provided as a reference and should be considered as estimates.

Table 1: UV-Vis Absorption Data for this compound and Related Lignans

Compoundλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)SolventReference
This compound~280Not Reported-[3]
Lyoniresinol~280Not Reported-[3]
Secoisolariciresinol280~2,800Methanol[9][10]
Pinoresinol280~3,500Ethanol[11]

Note: The molar absorptivity values for secoisolariciresinol and pinoresinol are provided as approximations for lignans with similar chromophoric systems.

Table 2: Fluorescence Properties of Representative Lignans

CompoundExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)SolventReference
Asarinin287320Not ReportedMethanol-Water[4]
Sesamin287320Not ReportedMethanol-Water[4]
Secoisolariciresinol287320Not ReportedMethanol-Water[4]
Phenolic Compounds (General)VariesVaries~0.01 - 0.2Aqueous[12][13]

Disclaimer: The quantitative data presented in these tables are for guidance purposes only. It is highly recommended that users experimentally determine the specific spectroscopic properties of this compound under their experimental conditions.

References

Technical Support Center: Improving the Efficiency of Lyoniside Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Lyoniside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this bioactive lignan glycoside.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a glycoside of (+)-Lyoniresinol, is a multi-step process that can be broadly divided into two key stages:

  • Total Synthesis of the Aglycone, (+)-Lyoniresinol: This involves the stereoselective construction of the complex aryltetralin lignan core.

  • Glycosylation: This is the crucial step where a protected xylose sugar moiety is coupled to the phenolic hydroxyl group of (+)-Lyoniresinol, followed by deprotection to yield this compound.

Q2: What are the main challenges in the synthesis of the (+)-Lyoniresinol aglycone?

A2: The primary challenges in synthesizing (+)-Lyoniresinol lie in controlling the stereochemistry at multiple chiral centers to obtain the desired enantiomer. Key difficulties include achieving high diastereoselectivity and enantioselectivity during the formation of the tetralin ring system.[1][2]

Q3: What are the critical factors for a successful glycosylation of (+)-Lyoniresinol?

A3: Successful glycosylation of the complex and sterically hindered phenolic hydroxyl group of (+)-Lyoniresinol depends on several factors:

  • Choice of Glycosyl Donor: An activated and appropriately protected xylose donor is essential. Acetylated glycosyl halides, such as acetobromoxylose, are commonly used in Koenigs-Knorr type reactions.

  • Protecting Group Strategy: The hydroxyl groups of the xylose donor must be protected (e.g., with acetyl groups) to prevent side reactions. The phenolic hydroxyl groups of (+)-Lyoniresinol may also require selective protection to direct the glycosylation to the desired position.

  • Reaction Conditions: The choice of promoter (e.g., silver or mercury salts), solvent, and temperature is critical to achieve good yields and stereoselectivity (typically a β-linkage for this compound).[3][4][5][6]

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves chromatographic techniques. Due to the polar nature of the glycoside, normal-phase silica gel chromatography may be challenging. Reversed-phase high-performance liquid chromatography (HPLC) is often a more effective method for purifying synthetic lignan glycosides to a high degree of purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Troubleshooting: Synthesis of (+)-Lyoniresinol
Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Multi-step Synthesis - Incomplete reaction at one or more steps.- Degradation of intermediates.- Suboptimal reaction conditions (temperature, concentration, catalyst loading).- Monitor each reaction closely by TLC or LC-MS to ensure completion.- Use freshly distilled solvents and high-purity reagents.- Optimize reaction parameters for each step systematically.
Incorrect Stereochemistry - Poor stereocontrol in key bond-forming reactions.- Use of a non-stereoselective catalyst or reagent.- Employ a well-established stereoselective method, such as the one described by Luong et al. (2022), which utilizes a chiral auxiliary.[1][2]- Carefully control reaction temperatures, as this can significantly impact stereoselectivity.
Difficulty in Purifying Intermediates - Presence of closely related diastereomers.- Contamination with starting materials or byproducts.- Utilize high-resolution chromatographic techniques (e.g., flash chromatography with high-performance silica).- Recrystallization may be an option for crystalline intermediates.
Troubleshooting: Glycosylation of (+)-Lyoniresinol
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Glycosylated Product - Low reactivity of the phenolic hydroxyl group of (+)-Lyoniresinol.- Inactive glycosyl donor.- Inefficient promoter or catalyst.- Presence of moisture in the reaction.- Increase the reaction temperature or time.- Use a more reactive glycosyl donor (e.g., a trichloroacetimidate donor).- Screen different promoters (e.g., Ag₂O, Ag₂CO₃, Hg(CN)₂) and solvents.[4]- Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).
Formation of α-anomer instead of desired β-anomer - Lack of neighboring group participation from the protecting group on the xylose donor.- Non-optimal reaction conditions.- Use a participating protecting group at the C2 position of the xylose donor (e.g., an acetyl group) to favor the formation of the 1,2-trans glycosidic bond (β-linkage).- Optimize the solvent and promoter system. Some solvent-promoter combinations are known to influence anomeric selectivity.
Incomplete Deprotection of Acetyl Groups - Insufficient amount of deprotection reagent.- Short reaction time.- Use a slight excess of the deprotection reagent (e.g., sodium methoxide in methanol - Zemplén deacetylation).[7]- Monitor the reaction by TLC until all acetylated intermediates are consumed.
Difficulty in Purifying the Final Product - Contamination with unreacted aglycone or sugar donor byproducts.- Presence of both α and β anomers.- Use reversed-phase HPLC for final purification.- Optimize the glycosylation reaction to improve stereoselectivity and minimize the formation of the undesired anomer.

Experimental Protocols

The following protocols are based on established synthetic methodologies and provide a general framework for the synthesis of this compound.

Protocol 1: Total Synthesis of (+)-Lyoniresinol Aglycone

The total asymmetric synthesis of (+)-Lyoniresinol has been reported by Luong et al. (2022) in a 10-step sequence with an overall yield of approximately 19%.[1][2] The detailed experimental procedures can be found in the supporting information of the cited publication. A summary of the key transformations is provided below.

Key Synthetic Steps:

  • Chiral auxiliary-mediated aldol reaction to establish the initial stereocenter.

  • Reductive removal of the chiral auxiliary.

  • Friedel-Crafts-type cyclization to form the tetralin ring.

  • Diastereoselective reduction of a ketone.

  • Introduction of the second aromatic ring via a Suzuki or related cross-coupling reaction.

  • Hydroxymethylation to install the two primary alcohol groups.

  • Final deprotection steps to yield (+)-Lyoniresinol.

For detailed reagents, conditions, and characterization data, please refer to the original publication.

Protocol 2: Glycosylation of (+)-Lyoniresinol to Yield this compound (General Procedure)

This protocol is a generalized procedure based on the Koenigs-Knorr reaction, which is a classic method for glycoside synthesis.[3][4]

Materials:

  • (+)-Lyoniresinol (aglycone)

  • 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide (glycosyl donor)

  • Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃) (promoter)

  • Anhydrous dichloromethane (DCM) or toluene (solvent)

  • Molecular sieves (4 Å)

  • Sodium methoxide (NaOMe) in methanol (for deprotection)

  • Amberlite IR120 H⁺ resin (for neutralization)

Procedure:

  • Preparation: To a solution of (+)-Lyoniresinol in anhydrous DCM, add freshly activated 4 Å molecular sieves. Stir the mixture under an argon atmosphere for 30 minutes at room temperature.

  • Glycosylation: Add the promoter (e.g., Ag₂O, 2-3 equivalents) to the mixture. Then, add a solution of 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide (1.5-2 equivalents) in anhydrous DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the protected this compound (acetylated form).

  • Deprotection: Dissolve the purified acetylated this compound in anhydrous methanol. Add a catalytic amount of sodium methoxide solution at 0 °C. Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.

  • Neutralization and Purification: Neutralize the reaction mixture with Amberlite IR120 H⁺ resin, filter, and concentrate the filtrate. Purify the crude product by reversed-phase HPLC to obtain pure this compound.

Quantitative Data Summary (Illustrative)

The following table provides illustrative yield data for the key stages of this compound synthesis, based on typical yields for similar transformations reported in the literature. Actual yields may vary depending on the specific experimental conditions.

Reaction Stage Key Transformation Typical Yield Range
Aglycone Synthesis Total Synthesis of (+)-Lyoniresinol15-25% (overall from starting materials)[1][2]
Glycosylation Koenigs-Knorr Glycosylation40-70%
Deprotection Zemplén Deacetylation>90%[7]

Visualizations

Logical Workflow for this compound Synthesis

Lyoniside_Synthesis_Workflow cluster_aglycone Stage 1: (+)-Lyoniresinol Synthesis cluster_glycosylation Stage 2: Glycosylation & Deprotection start Commercially Available Starting Materials chiral_aux Chiral Auxiliary Mediated Reaction start->chiral_aux Stereocontrol cyclization Ring Formation (e.g., Friedel-Crafts) chiral_aux->cyclization functionalization Functional Group Interconversions cyclization->functionalization aglycone (+)-Lyoniresinol functionalization->aglycone glycosylation Glycosidic Bond Formation aglycone->glycosylation xylose_donor Protected Xylose Donor xylose_donor->glycosylation deprotection Removal of Protecting Groups glycosylation->deprotection This compound This compound deprotection->this compound

Caption: A logical workflow diagram illustrating the two main stages of this compound synthesis.

Decision Tree for Troubleshooting Low Glycosylation Yield

Glycosylation_Troubleshooting decision decision outcome outcome issue issue start Low Glycosylation Yield check_reagents Are reagents (aglycone, donor, promoter) pure and active? start->check_reagents check_conditions Are reaction conditions (anhydrous, temp.) optimal? check_reagents->check_conditions Yes purify_reagents Purify/resynthesize reagents check_reagents->purify_reagents No check_monitoring Is reaction monitoring (TLC, LC-MS) accurate? check_conditions->check_monitoring Yes optimize_conditions Optimize temperature, solvent, and promoter check_conditions->optimize_conditions No improve_monitoring Use a different stain or analytical method check_monitoring->improve_monitoring No success Yield Improved check_monitoring->success Yes purify_reagents->start optimize_conditions->start improve_monitoring->start

Caption: A decision tree to guide troubleshooting efforts for low-yield glycosylation reactions.

References

dealing with co-eluting compounds in Lyoniside analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lyoniside Analysis

Welcome to the technical support center for this compound analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic analysis of this compound, with a particular focus on dealing with co-eluting compounds.

Troubleshooting Guide: Co-eluting Compounds in this compound Analysis

Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a common challenge that can compromise the accuracy and reliability of quantitative analysis. This guide provides a systematic approach to identifying and resolving co-elution issues in this compound analysis.

Q1: My chromatogram shows a peak for this compound, but it appears broad, asymmetrical, or has a shoulder. How can I confirm if this is due to a co-eluting compound?

A1: Peak asymmetry, broadening, or the presence of shoulders are strong indicators of co-elution. To confirm, you can employ the following strategies:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD detector can acquire UV-Vis spectra across the entire peak. If the spectra are not consistent across the peak, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS) Analysis: An MS detector can provide mass-to-charge ratio (m/z) information across the chromatographic peak. If you observe more than one m/z value that is not an isotope or adduct of this compound, it confirms the presence of a co-eluting compound.

  • Varying Injection Volume: Injecting different concentrations of your sample can sometimes help diagnose co-elution. If the peak shape changes disproportionately with concentration, it may suggest the presence of an interfering compound.

Q2: I have confirmed a co-eluting compound with this compound. What are the first steps to resolve the peaks?

A2: The initial approach to resolving co-eluting peaks involves optimizing your chromatographic method. The resolution between two peaks is governed by three main factors: efficiency, selectivity, and retention.

  • Adjusting Mobile Phase Composition: Modifying the organic solvent-to-aqueous buffer ratio or changing the type of organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of your separation.

  • Changing the Gradient Slope: In gradient elution, a shallower gradient can increase the separation between closely eluting peaks.

  • Modifying the pH of the Mobile Phase: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.

Below is a logical workflow for initial troubleshooting of co-elution:

coelution_troubleshooting start Asymmetrical or Broad Peak Observed confirm_coelution Confirm Co-elution (DAD Peak Purity / MS Analysis) start->confirm_coelution adjust_mobile_phase Adjust Mobile Phase (Solvent Ratio / Type) confirm_coelution->adjust_mobile_phase further_optimization Further Optimization Needed adjust_mobile_phase->further_optimization adjust_gradient Modify Gradient Slope adjust_gradient->further_optimization adjust_ph Adjust Mobile Phase pH adjust_ph->further_optimization resolution_achieved Resolution Achieved further_optimization->adjust_gradient If no/minor improvement further_optimization->adjust_ph If still unresolved further_optimization->resolution_achieved If resolved

Figure 1. Initial troubleshooting workflow for co-elution.

Q3: I have tried modifying the mobile phase and gradient with limited success. What other chromatographic parameters can I change?

A3: If initial mobile phase adjustments are insufficient, consider the following:

  • Change the Stationary Phase: The choice of HPLC column chemistry has the most significant impact on selectivity. If you are using a standard C18 column, consider switching to a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano phase. These alternative chemistries offer different retention mechanisms that can resolve compounds that co-elute on a C18 column.

  • Adjust Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Increasing or decreasing the column temperature can sometimes improve resolution.

  • Use a Column with a Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency, leading to narrower peaks and better resolution.

Q4: Can sample preparation help in dealing with co-eluting compounds?

A4: Absolutely. Co-eluting compounds often originate from the sample matrix. A more effective sample preparation method can remove these interferences before they are introduced into the analytical system.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique to selectively isolate the analyte of interest from a complex matrix. By choosing the appropriate sorbent and elution solvents, you can effectively remove many interfering compounds.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition the analyte into a solvent that is immiscible with the sample matrix, leaving many interferences behind. Adjusting the pH during extraction can enhance the selectivity for acidic or basic analytes.

  • Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid or semi-solid samples like plant tissues. It combines sample homogenization, extraction, and cleanup into a single step.

The following diagram illustrates a general workflow for optimizing sample preparation to mitigate co-elution:

Figure 2. Sample preparation optimization workflow.

Frequently Asked Questions (FAQs)

Q5: What are the typical HPLC-DAD conditions for the analysis of phenolic compounds like this compound?

A5: While the optimal conditions will depend on your specific instrument and sample matrix, a general starting point for the HPLC-DAD analysis of phenolic compounds is provided in the experimental protocol section below.

Q6: I suspect my this compound standard or sample is degrading. How can I investigate this?

A6: Degradation products can be a source of co-eluting peaks. To assess the stability of this compound, you can perform a forced degradation study. This involves subjecting a solution of this compound to various stress conditions to accelerate degradation. The resulting solutions are then analyzed by HPLC or LC-MS to identify any degradation products.

Table 1: General Conditions for Forced Degradation Studies

Stress ConditionTypical Reagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 - 48 hours at room temperature or 2-4 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 - 48 hours at room temperature or 2-4 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Degradation 60 - 80°C48 - 72 hours
Photodegradation Exposure to UV and visible light24 - 48 hours

Note: The severity of the conditions and duration may need to be adjusted based on the stability of this compound.

Q7: What kind of quantitative performance can I expect from a validated HPLC-DAD method for phenolic compounds?

A7: A well-validated HPLC-DAD method for the quantification of phenolic compounds should provide good linearity, precision, and accuracy. The table below shows typical validation parameters for the analysis of several phenolic compounds, which can serve as a benchmark for your method development.

Table 2: Example HPLC-DAD Method Validation Parameters for Phenolic Compounds

CompoundLinearity (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)RSD (%)
Gallic Acid > 0.9990.1 - 0.50.3 - 1.598 - 102< 2.0
Caffeic Acid > 0.9990.1 - 0.50.3 - 1.598 - 102< 2.0
p-Coumaric Acid > 0.9990.1 - 0.50.3 - 1.598 - 102< 2.0
Ferulic Acid > 0.9990.1 - 0.50.3 - 1.598 - 102< 2.0
Quercetin > 0.9990.2 - 1.00.6 - 3.097 - 103< 2.5
Luteolin > 0.9990.2 - 1.00.6 - 3.097 - 103< 2.5

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Data is illustrative and based on typical performance for phenolic compound analysis.

Experimental Protocols

General HPLC-DAD Method for the Analysis of Phenolic Compounds

This protocol provides a starting point for the development of an HPLC-DAD method for the analysis of this compound. Optimization will be required for your specific application.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-40% B

      • 25-30 min: 40-80% B

      • 30-35 min: 80% B

      • 35-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm for general phenolic compounds. A full spectral scan (200-400 nm) is recommended to determine the optimal wavelength for this compound.

  • Sample Preparation (General for Plant Extracts):

    • Accurately weigh 1.0 g of the powdered plant material.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes.

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter prior to injection.

Signaling Pathway

This compound has been investigated for its potential anti-inflammatory properties. The diagram below illustrates a general inflammatory signaling pathway that is often modulated by natural products. While the specific targets of this compound within this pathway require further investigation, this provides a conceptual framework.

inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR4->MyD88 IKK IKK TNFR->IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_complex NF-κB - IκB (Inactive) IkB->NFkB_complex NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates to Nucleus DNA DNA NFkB_nucleus->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) DNA->Pro_inflammatory_genes Transcription

Figure 3. A simplified representation of a pro-inflammatory signaling pathway.

Technical Support Center: Enhancing the Antifungal Efficacy of Lyoniside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antifungal efficacy of Lyoniside. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antifungal activity?

This compound is a lignan glycoside with the chemical formula C₂₇H₃₆O₁₂ and a molecular weight of 552.573 g/mol . Published research has demonstrated its antifungal properties. For instance, at a concentration of 50 μg/ml, this compound inhibited the mycelial growth of Fusarium oxysporum by 78% and Mucor hiemalis by 80%.[1]

Q2: What is the proposed mechanism of antifungal action for this compound?

While the specific molecular mechanism of this compound has not been fully elucidated, as a lignan glycoside, it is suggested that its antifungal activity may stem from its ability to disrupt the fungal cell membrane.[1] Lignans, as a class of compounds, are known to interfere with the cell membranes of fungi, leading to increased permeability and ultimately cell death.[1]

Q3: How can I enhance the antifungal efficacy of this compound?

The antifungal efficacy of this compound may be enhanced through synergistic combinations with other antifungal agents. Although specific data for this compound with common antifungals is limited, studies on other lignans have shown synergistic effects with azole drugs like fluconazole. Combining this compound with a compound that has a different mechanism of action, such as an azole that inhibits ergosterol synthesis, could lead to a more potent antifungal effect.

Q4: What are the solubility properties of this compound and how can I prepare stock solutions?

This compound is reported to be soluble in dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol. For in vitro antifungal assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects fungal growth (typically ≤1%).

Q5: Are there any known stability issues with this compound in experimental settings?

Troubleshooting Guides

Problem 1: Low or no observable antifungal activity of this compound in my experiments.

  • Possible Cause 1: Fungal strain insensitivity.

    • Troubleshooting: The fungal strain you are using may be inherently resistant to this compound. It is advisable to test this compound against a panel of different fungal species and strains, including standard quality control strains from ATCC. The reported activity of this compound is against Fusarium oxysporum and Mucor hiemalis.[1]

  • Possible Cause 2: Suboptimal compound concentration.

    • Troubleshooting: The concentrations you are testing may be too low. Based on available data, significant inhibition of mycelial growth was observed at 50 μg/ml.[1] Consider testing a broader range of concentrations, including those at and above this level.

  • Possible Cause 3: Solubility issues.

    • Troubleshooting: this compound may be precipitating out of your assay medium. Ensure that the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility, but not high enough to be toxic to the fungi. Visually inspect your assay plates for any signs of precipitation.

  • Possible Cause 4: Compound degradation.

    • Troubleshooting: this compound may be unstable under your experimental conditions (e.g., temperature, pH, media components). Prepare fresh solutions for each experiment and minimize the exposure of the compound to light and elevated temperatures.

Problem 2: Inconsistent results between replicate experiments.

  • Possible Cause 1: Inaccurate serial dilutions.

    • Troubleshooting: Carefully review your dilution protocol. Ensure thorough mixing at each dilution step. Use calibrated pipettes to minimize errors.

  • Possible Cause 2: Variability in fungal inoculum.

    • Troubleshooting: Standardize your inoculum preparation. Use a spectrophotometer to adjust the fungal suspension to a specific optical density, ensuring a consistent starting cell number for each experiment.

  • Possible Cause 3: Edge effects in microtiter plates.

    • Troubleshooting: Evaporation from the outer wells of a microtiter plate can concentrate the compound and affect fungal growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile medium.

Quantitative Data

Table 1: Antifungal Activity of this compound

Fungal SpeciesConcentration% Mycelial Growth InhibitionReference
Fusarium oxysporum50 μg/ml78%[1]
Mucor hiemalis50 μg/ml80%[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/ml).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/ml).

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for the specific fungus (e.g., 35°C for Candida species) for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic effect of this compound with another antifungal agent (e.g., fluconazole).

  • Plate Setup:

    • In a 96-well microtiter plate, add increasing concentrations of this compound along the y-axis and increasing concentrations of the second antifungal drug along the x-axis.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to all wells.

    • Include appropriate controls for each drug alone.

    • Incubate the plate under suitable conditions.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the results as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Visualizations

experimental_workflow Experimental Workflow for Enhancing this compound Efficacy cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Lyoniside_Stock Prepare this compound Stock Solution (DMSO) MIC_Assay MIC Determination (this compound alone) Lyoniside_Stock->MIC_Assay Checkerboard_Assay Checkerboard Assay (this compound + Second Antifungal) Lyoniside_Stock->Checkerboard_Assay Antifungal_Stock Prepare Stock of Second Antifungal Antifungal_Stock->Checkerboard_Assay Fungal_Inoculum Prepare Standardized Fungal Inoculum Fungal_Inoculum->MIC_Assay Fungal_Inoculum->Checkerboard_Assay MIC_Value Determine MIC Value MIC_Assay->MIC_Value FICI_Calculation Calculate FICI Checkerboard_Assay->FICI_Calculation Synergy_Determination Determine Synergy, Indifference, or Antagonism FICI_Calculation->Synergy_Determination

Caption: Workflow for evaluating the synergistic antifungal effect of this compound.

signaling_pathway Hypothesized Antifungal Mechanism of Lignans Lignan Lignan (e.g., this compound) Cell_Membrane Fungal Cell Membrane Lignan->Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption (Increased Permeability) Cell_Membrane->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Hypothesized mechanism of action for antifungal lignans like this compound.

References

Navigating the Stability of Lyoniside: A Guide to Optimizing Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, ensuring the long-term stability of investigational compounds like Lyoniside is paramount for reliable experimental outcomes. While specific long-term stability data for this compound is not extensively published, this guide provides a comprehensive framework for establishing optimal storage conditions and troubleshooting potential stability issues based on established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of a compound like this compound, a lignan glycoside, can be influenced by several environmental factors.[1][2] The most common factors include temperature, humidity, light, and pH.[1][2] Exposure to adverse temperatures, moisture, and light can lead to degradation, impacting the compound's integrity and potency.[1][2]

Q2: What are the general recommended storage conditions for chemical compounds where specific data is unavailable?

A2: In the absence of specific stability data, a conservative approach is recommended. For many chemical compounds, storage in a cool, dry, and dark place is a standard practice to minimize degradation.[3][4] This often translates to refrigeration (2-8°C) or freezing (-20°C or lower), protection from humidity by using desiccants, and storage in amber vials or light-blocking containers to prevent photo-degradation.[5][6]

Q3: What are the visible signs of degradation I should look for?

A3: Visual inspection is a crucial first step in assessing stability.[1] Signs of degradation in solid compounds can include changes in color, odor, or physical state (e.g., clumping of a powder).[7] For solutions, precipitation, color change, or the appearance of cloudiness can indicate instability.[7]

Q4: How can I determine the shelf-life of my this compound sample?

A4: Determining the shelf-life, or beyond-use date (BUD), requires conducting a stability study.[1][8] This involves storing the compound under controlled conditions and periodically testing its purity and potency using a stability-indicating analytical method.[9]

Troubleshooting Guide
Issue Potential Cause Recommended Action
Unexpectedly low potency in an experiment. Compound degradation due to improper storage.1. Review storage conditions (temperature, light, humidity). 2. Perform an analytical test (e.g., HPLC) to assess the purity and potency of the current stock. 3. If degradation is confirmed, acquire a new batch of the compound and store it under more controlled and protected conditions.
Change in physical appearance (e.g., color change, clumping). Exposure to light, heat, or moisture.1. Document the changes and compare them with a fresh sample if available. 2. Store the compound in a dark, desiccated, and temperature-controlled environment. 3. Consider if the container closure is adequate to protect from environmental factors.
Inconsistent experimental results using the same batch of this compound. Potential degradation over time or between uses.1. Aliquot the compound into smaller, single-use vials upon receipt to minimize freeze-thaw cycles and exposure to the environment. 2. Re-test the purity of the stock solution to ensure it has not degraded since it was prepared.

Methodology for Establishing Optimal Storage Conditions

Given the limited specific data on this compound, a systematic approach is necessary to determine its optimal long-term storage conditions. This involves conducting stability studies under various controlled environmental conditions.

Experimental Protocols

1. Forced Degradation Studies

  • Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.

  • Methodology: Expose this compound to stress conditions such as high temperature, high humidity, strong acidic and basic solutions, and intense light.[8] Analyze the stressed samples using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a detector that can resolve the parent compound from any degradation products (e.g., a photodiode array detector or a mass spectrometer).[8][10]

2. Long-Term and Accelerated Stability Studies

  • Objective: To determine the shelf-life of this compound under defined storage conditions.

  • Methodology:

    • Store aliquots of this compound under a range of controlled temperature and humidity conditions. Based on ICH guidelines for pharmaceutical stability testing, recommended long-term storage conditions are typically 25°C/60% RH, while accelerated conditions are 40°C/75% RH.[11] Additional conditions such as refrigeration (5°C) and freezing (-20°C) should also be included.

    • At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies; 0, 1, 3, 6 months for accelerated studies), withdraw samples and analyze them for purity, potency, and the presence of degradation products using the validated stability-indicating method.[9]

Data Presentation

The quantitative data from these studies should be summarized in tables to facilitate comparison and determination of the optimal storage conditions.

Table 1: Example of Long-Term Stability Data for this compound

Storage ConditionTime Point (Months)Purity (%)Potency (%)Appearance
25°C / 60% RH099.8100.2White Powder
3
6
12
5°C099.8100.2White Powder
3
6
12
-20°C099.8100.2White Powder
3
6
12

Visualizing Experimental Workflows and Logical Relationships

To aid in the understanding of the processes involved in stability testing, the following diagrams illustrate key workflows.

experimental_workflow cluster_setup 1. Study Setup cluster_execution 2. Stability Study Execution cluster_conclusion 3. Data Analysis & Conclusion start Obtain this compound Sample method_dev Develop Stability-Indicating Analytical Method start->method_dev storage Store Samples at Different Conditions (Temp, Humidity, Light) method_dev->storage sampling Collect Samples at Defined Time Points storage->sampling analysis Analyze Samples using Validated Method sampling->analysis data_analysis Analyze Data for Trends and Degradation analysis->data_analysis conclusion Determine Optimal Storage Conditions and Shelf-Life data_analysis->conclusion

Caption: Workflow for a this compound Stability Study.

troubleshooting_logic start Inconsistent Experimental Results Observed check_purity Check Purity of This compound Stock start->check_purity is_pure Is Purity >95%? check_purity->is_pure investigate_protocol Investigate Experimental Protocol for Other Variables is_pure->investigate_protocol Yes degradation_suspected Degradation Suspected is_pure->degradation_suspected No review_storage Review Storage Conditions (Temp, Light, Humidity) degradation_suspected->review_storage implement_changes Implement Corrective Actions (e.g., Aliquot, Store at -20°C in Dark) review_storage->implement_changes retest Retest Experiment with New Aliquot implement_changes->retest

Caption: Troubleshooting Inconsistent Results.

References

Validation & Comparative

Lyoniside: A Comparative Analysis of its Antioxidant Activity Against Other Lignan Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Lyoniside, a naturally occurring lignan glycoside, has demonstrated notable antioxidant properties. This guide provides a comparative analysis of the antioxidant activity of this compound against other lignan glycosides, supported by experimental data from various in vitro assays. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds.

Comparative Antioxidant Activity of Lignan Glycosides

The antioxidant capacity of this compound and other lignan glycosides has been evaluated using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) are common metrics used to express the results, with lower IC50 values and higher TEAC values indicating greater antioxidant activity.

DPPH Radical Scavenging Activity

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. In a study on lignan glycosides isolated from the bark of Saraca asoca, this compound exhibited moderate DPPH radical scavenging activity with an IC50 value of 104 μM.[1] In the same study, other lignan glycosides such as nudiposide, 5-methoxy-9-β-xylopyranosyl-(−)-isolariciresinol, icariside E3, and schizandriside showed IC50 values of 85, 44, 75, and 55 μM, respectively.[1] Another study on compounds from Vaccinium myrtillus reported a DPPH IC50 value of 23 μg/mL for this compound.[2]

Lignan GlycosideDPPH IC50 (μM)[1]Source Organism
This compound 104 Saraca asoca
Nudiposide85Saraca asoca
5-methoxy-9-β-xylopyranosyl-(−)-isolariciresinol44Saraca asoca
Icariside E375Saraca asoca
Schizandriside55Saraca asoca
Quercetin (Positive Control)30-

Table 1: Comparative DPPH radical scavenging activity of lignan glycosides from Saraca asoca.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation. While direct comparative data for this compound in the ABTS assay is limited, a study on various phyto and mammalian lignans provides a benchmark for the antioxidant potential within this class of compounds. For instance, (-)-secoisolariciresinol and nordihydroguaiaretic acid demonstrated potent ABTS scavenging activity with IC50 values of 12.252 µg/mL and 13.070 µg/mL, respectively.[3]

LignanABTS IC50 (µg/mL)[3]
(-)-Secoisolariciresinol12.252
Nordihydroguaiaretic acid13.070
α-(-)-Conidendrin13.345
(-)-Secoisolariciresinol diglycoside13.547
Enterodiol13.378
Enterolactone14.146
Trolox (Standard)14.264

Table 2: ABTS radical scavenging activity of various lignans.

Ferric Reducing Antioxidant Power (FRAP) Assay
CompoundFRAP Value (µmol TE/g)
This compoundData not available
Other LignansData varies by study

Table 3: Ferric Reducing Antioxidant Power of Lignans (Data to be populated as it becomes available).

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for reproducibility and standardization.

DPPH Radical Scavenging Assay
  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: Test compounds and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent to prepare a series of concentrations.

  • Assay Procedure: A fixed volume of the DPPH solution is mixed with the sample solutions in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (typically 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation: The ABTS radical cation (ABTS•⁺) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Test compounds and a standard (e.g., Trolox) are prepared in a series of concentrations.

  • Assay Procedure: A small volume of the sample is added to a larger volume of the diluted ABTS•⁺ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as TEAC (Trolox Equivalent Antioxidant Capacity).

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample and Standard Preparation: Test samples and a ferrous sulfate (FeSO₄) or Trolox standard are prepared at various concentrations.

  • Assay Procedure: The FRAP reagent is pre-warmed to 37°C. The sample or standard solution is then added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 to 30 minutes).

  • Measurement: The absorbance of the blue-colored product (ferrous-TPTZ complex) is measured at 593 nm.

  • Calculation: A standard curve is generated using the absorbance of the FeSO₄ or Trolox standards. The antioxidant capacity of the sample is then determined from the standard curve and expressed as Fe²⁺ equivalents or TEAC.

Signaling Pathways in Lignan Glycoside Antioxidant Activity

Lignan glycosides are believed to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway implicated in the antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5]

Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Lignan Lignan Glycosides (e.g., this compound) Lignan->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes Cell_Protection Cellular Protection & Reduced Oxidative Damage Antioxidant_Enzymes->Cell_Protection Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Sample Lignan Glycoside (e.g., this compound) DPPH_Assay DPPH Assay Sample->DPPH_Assay ABTS_Assay ABTS Assay Sample->ABTS_Assay FRAP_Assay FRAP Assay Sample->FRAP_Assay Standards Standards (Trolox, Ascorbic Acid) Standards->DPPH_Assay Standards->ABTS_Assay Standards->FRAP_Assay Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH_Assay Reagents->ABTS_Assay Reagents->FRAP_Assay Measurement Spectrophotometric Measurement DPPH_Assay->Measurement ABTS_Assay->Measurement FRAP_Assay->Measurement Calculation Calculation of % Inhibition / Reducing Power Measurement->Calculation IC50_TEAC Determination of IC50 / TEAC Values Calculation->IC50_TEAC Comparison Comparative Analysis IC50_TEAC->Comparison

References

A Comparative Analysis of the Antifungal Efficacy of Lyoniside and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the antifungal properties of Lyoniside, a naturally occurring lignan glycoside, and fluconazole, a widely used synthetic triazole antifungal agent. The comparison is based on available experimental data and focuses on their mechanisms of action and in vitro efficacy. Additionally, this report briefly explores a novel drug delivery system, Lywallzyme, which incorporates a lysozyme-like enzyme and copper ions to exert its antifungal effect through a distinct mechanism.

Executive Summary

Fluconazole has long been a cornerstone in the treatment of fungal infections, primarily by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. In contrast, this compound, a lignan glycoside isolated from plants such as Vaccinium myrtillus (bilberry), has demonstrated antifungal activity, although its precise mechanism is not as extensively characterized. This guide consolidates the current understanding of both compounds, presenting a side-by-side comparison of their efficacy and modes of action to inform future research and drug development efforts.

Data Presentation: In Vitro Antifungal Efficacy

Quantitative data on the in vitro antifungal activity of this compound and fluconazole are summarized below. It is important to note that the available data for this compound is limited compared to the extensive body of research on fluconazole.

Table 1: Antifungal Activity of this compound against Select Fungi

Fungal SpeciesConcentrationMycelial Growth Inhibition (%)Reference
Fusarium oxysporum50 µg/mL78%[1][2][3]
Mucor hiemalis50 µg/mL80%[1][2][3]

Table 2: Minimum Inhibitory Concentration (MIC) of Fluconazole against Candida albicans

Candida albicans StrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
ATCC 102310.25 - 1.00.51.0[4]
Clinical Isolates≤0.125 - >640.52.0

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Mechanisms of Action

The antifungal mechanisms of fluconazole and the proposed mechanisms for this compound and the Lywallzyme system are fundamentally different, targeting distinct cellular pathways.

Fluconazole: Inhibition of Ergosterol Biosynthesis

Fluconazole is a highly selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[5][6][7] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and integrity. By disrupting ergosterol synthesis, fluconazole leads to the accumulation of toxic sterol precursors and compromises the fungal cell membrane, ultimately inhibiting fungal growth.[5][7]

Fluconazole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane incorporation Enzyme->Ergosterol conversion Enzyme->Membrane leads to disruption Fluconazole Fluconazole Fluconazole->Enzyme inhibition

Figure 1. Mechanism of action of fluconazole.

This compound: A Lignan Glycoside with Antifungal Properties

This compound is a lignan glycoside with the chemical formula C₂₇H₃₆O₁₂.[1][8] While its precise antifungal mechanism has not been fully elucidated, lignans are known to possess a variety of biological activities, including antioxidant and antimicrobial effects. The observed inhibition of mycelial growth suggests that this compound may interfere with fungal development and proliferation.[1][2][3] Further research is required to identify its specific molecular targets within the fungal cell.

The Lywallzyme System: A Novel Dual-Action Approach

Recent research has explored a novel antifungal delivery system termed "Lywallzyme," which consists of a lysozyme-like enzyme ("Lyw") and copper ions (Cu²⁺) self-assembled into nanoflowers.[7][9] This system employs a dual mechanism of action:

  • Enzymatic Digestion of the Fungal Cell Wall: The lysozyme component of the nanoflower is proposed to digest the fungal cell wall, which is primarily composed of glucans and chitin.[7][9][10][11][12] This enzymatic degradation compromises the structural integrity of the cell wall, making the fungus more susceptible to osmotic stress and facilitating the entry of other antifungal agents.

  • Induction of Cuproptosis: Following cell wall degradation, the released copper ions penetrate the fungal cell and induce a form of programmed cell death known as cuproptosis.[5][7][9] This process is triggered by the accumulation of intracellular copper, which leads to the aggregation of lipoylated proteins in the mitochondrial tricarboxylic acid (TCA) cycle, resulting in proteotoxic stress and cell death.[5]

Lywallzyme_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Lywallzyme Lywallzyme Nanoflower (Lyw + Cu²⁺) FungalCell Fungal Cell Lywallzyme->FungalCell 3. Cu²⁺ Influx CellWall Cell Wall Lywallzyme->CellWall 1. Adherence & Lyw Release Mitochondrion Mitochondrion FungalCell->Mitochondrion 4. Copper Accumulation CellWall->FungalCell 2. Enzymatic Digestion TCA_Cycle TCA Cycle (Lipoylated Proteins) Mitochondrion->TCA_Cycle 5. Protein Aggregation Cuproptosis Cuproptosis (Cell Death) TCA_Cycle->Cuproptosis 6. Proteotoxic Stress

Figure 2. Proposed dual mechanism of the Lywallzyme system.

Experimental Protocols

The in vitro antifungal efficacy data presented in this guide were primarily obtained using the broth microdilution method, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Broth Microdilution Method (Based on CLSI M27-A)

The Clinical and Laboratory Standards Institute (CLSI) document M27 provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[13][14][15][16]

  • Preparation of Antifungal Agent: A stock solution of the antifungal agent (e.g., fluconazole) is prepared and serially diluted in RPMI 1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: The fungal isolate to be tested is cultured, and a standardized inoculum suspension is prepared to a specific turbidity, corresponding to a defined concentration of fungal cells (e.g., 0.5 × 10³ to 2.5 × 10³ CFU/mL).

  • Incubation: The microdilution trays containing the serially diluted antifungal agent and the fungal inoculum are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity compared to a drug-free control well).

Broth_Microdilution_Workflow Start Start PrepAgent Prepare Serial Dilutions of Antifungal Agent Start->PrepAgent PrepInoculum Prepare Standardized Fungal Inoculum Start->PrepInoculum Inoculate Inoculate Microdilution Plate PrepAgent->Inoculate PrepInoculum->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate ReadMIC Determine MIC (≥50% Growth Inhibition) Incubate->ReadMIC End End ReadMIC->End

Figure 3. Experimental workflow for the broth microdilution method.

Conclusion

Fluconazole remains a potent and well-characterized antifungal agent with a clear mechanism of action and extensive efficacy data. This compound presents an interesting natural product with demonstrated antifungal activity, warranting further investigation to elucidate its mechanism of action and to establish a broader spectrum of efficacy through standardized MIC testing. The Lywallzyme system represents an innovative approach to antifungal therapy, combining enzymatic cell wall degradation with the induction of a novel cell death pathway, cuproptosis. This multi-target strategy could be particularly effective against drug-resistant fungal strains and highlights a promising direction for the development of new antifungal technologies. Further comparative studies with standardized methodologies are essential to fully assess the therapeutic potential of this compound and novel delivery systems like Lywallzyme relative to established antifungal agents.

References

A Comparative Analysis of Lyoniside and its Aglycone, Lyoniresinol: Biological Activities and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of lyoniside and its aglycone, lyoniresinol. The information presented is based on available experimental data and aims to facilitate further research and development of these natural compounds.

Data Presentation: A Side-by-Side Look at Biological Efficacy

The following table summarizes the quantitative data available for the biological activities of this compound and lyoniresinol. It is important to note that a direct comparison is limited by the availability of studies that evaluate both compounds under the same experimental conditions.

Biological ActivityCompoundAssayTarget/OrganismResult
Antioxidant Activity This compoundDPPH Radical Scavenging-IC50: 23 µg/mL
Antifungal Activity This compoundMycelial Growth InhibitionFusarium oxysporum78% inhibition at 50 µg/mL
This compoundMycelial Growth InhibitionMucor hiemalis80% inhibition at 50 µg/mL
Tyrosinase Inhibition LyoniresinolTyrosinase InhibitionMushroom Tyrosinase5.2-fold more active than kojic acid
Anticancer Activity (-)-9'-O-(α-l-rhamnopyranosyl)lyoniresinol (a derivative of lyoniresinol)MTT AssayA2780 (Human Ovarian Carcinoma)IC50: 35.40 ± 2.78 μM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a colorless or pale yellow hydrazine, resulting in a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample preparation: Dissolve the test compound (this compound or lyoniresinol) in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Reaction mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the control, add 100 µL of methanol instead of the sample. Ascorbic acid is typically used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Antifungal Mycelial Growth Inhibition Assay

This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia.

Protocol:

  • Fungal culture: The test fungi (Fusarium oxysporum and Mucor hiemalis) are cultured on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at their optimal growth temperature until sufficient mycelial growth is observed.

  • Sample preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then incorporated into the molten PDA at various concentrations. A control plate containing only the solvent is also prepared.

  • Inoculation: A small disc of mycelial agar plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of the prepared agar plates.

  • Incubation: The plates are incubated at the optimal growth temperature for the specific fungus for a period of 4-7 days, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Measurement: The diameter of the fungal colony in both the control and treated plates is measured.

  • Calculation of inhibition: The percentage of mycelial growth inhibition is calculated using the formula:

    Where d_control is the diameter of the colony in the control plate and d_sample is the diameter of the colony in the treated plate.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

Protocol:

  • Enzyme and substrate preparation: Prepare a solution of mushroom tyrosinase in a phosphate buffer (pH 6.8). Prepare a solution of L-DOPA (a substrate for tyrosinase) in the same buffer.

  • Sample preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution and then make serial dilutions. Kojic acid is commonly used as a positive control.

  • Reaction mixture: In a 96-well plate, add the tyrosinase solution, the test compound at different concentrations, and the phosphate buffer.

  • Pre-incubation: Incubate the mixture at room temperature for 10 minutes.

  • Initiation of reaction: Add the L-DOPA solution to each well to start the reaction.

  • Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome, the product of the reaction.

  • Calculation of inhibition: The percentage of tyrosinase inhibition is calculated as:

    Where Rate_control is the rate of reaction in the absence of the inhibitor and Rate_sample is the rate of reaction in the presence of the inhibitor.

  • IC50 determination: The IC50 value, the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity, is determined from a plot of percent inhibition versus inhibitor concentration.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the study of this compound and lyoniresinol.

experimental_workflow cluster_extraction Extraction & Isolation cluster_assays Biological Assays cluster_analysis Data Analysis plant Plant Material extract Crude Extract plant->extract Extraction isolate Isolate this compound & Lyoniresinol extract->isolate Chromatography antioxidant Antioxidant Assay (DPPH) isolate->antioxidant antifungal Antifungal Assay isolate->antifungal anticancer Anticancer Assay (MTT) isolate->anticancer tyrosinase Tyrosinase Assay isolate->tyrosinase ic50 IC50 Calculation antioxidant->ic50 inhibition Inhibition % antifungal->inhibition anticancer->ic50 tyrosinase->ic50 pathway Signaling Pathway Analysis ic50->pathway inhibition->pathway

Fig. 1: General experimental workflow for studying this compound and lyoniresinol.

lyoniresinol_apoptosis_pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_execution Execution Phase death_receptor Death Receptor (e.g., Fas, TNFR) disc DISC Formation death_receptor->disc Ligand Binding pro_caspase8 Pro-caspase-8 disc->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 Activation pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 Cleavage parp PARP caspase3->parp Cleavage apoptosis Apoptosis parp->apoptosis lyoniresinol Lyoniresinol Derivative lyoniresinol->death_receptor Promotes akt_pathway PI3K/Akt Pathway (Survival) lyoniresinol->akt_pathway Inhibits? mapk_pathway MAPK Pathway (Proliferation) lyoniresinol->mapk_pathway Inhibits? akt_pathway->apoptosis Inhibits mapk_pathway->apoptosis Inhibits

Fig. 2: Postulated pro-apoptotic signaling pathway of a lyoniresinol derivative.

References

Assessing the Synergistic Effects of Lyoniside: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

The exploration of synergistic interactions between compounds is a cornerstone of modern pharmacology, offering the potential for enhanced therapeutic efficacy and reduced toxicity. This guide is intended to provide a framework for assessing the synergistic effects of Lyoniside with other compounds.

Important Note on Current Data: As of late 2025, a comprehensive review of published literature reveals a lack of experimental data on the synergistic effects of this compound in combination with other therapeutic compounds for human health applications. The primary documented synergistic activity of this compound is in the context of its allelopathic effects in botany, where it has been shown to act synergistically with triterpene acids to inhibit the germination and growth of Pinus sylvestris[1].

Given the absence of specific data, this document serves as a methodological guide. It provides the experimental protocols and data presentation frameworks that can be employed to investigate the potential synergistic activities of this compound.

Experimental Protocols

To quantitatively assess the interaction between this compound and another compound, the following experimental protocols are recommended.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to determine the synergistic, additive, or antagonistic effects of two compounds.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a combination of this compound and a partner compound.

Materials:

  • 96-well microtiter plates

  • Cell culture medium (e.g., RPMI, DMEM)

  • Cells of interest (e.g., cancer cell line, microbial strain)

  • This compound stock solution

  • Partner compound stock solution

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in the 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.

  • Drug Dilution (this compound): Prepare serial dilutions of this compound along the x-axis of the plate (e.g., columns 2-11). Column 1 will serve as the drug-free control, and column 12 will contain this compound alone to determine its Minimum Inhibitory Concentration (MIC) or IC50.

  • Drug Dilution (Partner Compound): Prepare serial dilutions of the partner compound along the y-axis of the plate (e.g., rows B-G). Row A will serve as the drug-free control, and row H will contain the partner compound alone to determine its MIC or IC50.

  • Combination Treatment: The inner wells of the plate (e.g., B2 to G11) will now contain various combinations of this compound and the partner compound.

  • Incubation: Incubate the plate for a duration appropriate for the cell type and compounds being tested (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader to determine the extent of cell inhibition for each combination.

Calculation of the Combination Index (CI)

The Combination Index (CI) is a quantitative measure of the degree of drug interaction. The Chou-Talalay method is a widely accepted model for this calculation.

Formula: The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 (this compound) and drug 2 (partner compound) in combination that achieve a certain effect level (e.g., 50% inhibition).

  • (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs required to produce the same effect.

Interpretation of CI Values:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Data Presentation

Quantitative data from synergy experiments should be summarized in a clear and structured format. The following table is a template for presenting the results of a checkerboard assay and the calculated Combination Index values.

Compound(s)Cell LineIC50 (μM) ± SD (Single Agent)Combination Concentrations (μM) (this compound + Compound B)% Inhibition (Combination) ± SDCombination Index (CI)Interaction
This compound ExampleCell-1[Insert Value]----
Compound B ExampleCell-1[Insert Value]----
This compound + Compound B ExampleCell-1-[Conc. 1] + [Conc. A][Insert Value][Insert Value][Synergy/Additive/Antagonism]
[Conc. 2] + [Conc. B][Insert Value][Insert Value][Synergy/Additive/Antagonism]
This compound ExampleCell-2[Insert Value]----
Compound B ExampleCell-2[Insert Value]----
This compound + Compound B ExampleCell-2-[Conc. 1] + [Conc. A][Insert Value][Insert Value][Synergy/Additive/Antagonism]
[Conc. 2] + [Conc. B][Insert Value][Insert Value][Synergy/Additive/Antagonism]

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the workflow for assessing the synergistic effects of this compound with a partner compound.

G cluster_0 Experimental Phase cluster_1 Data Analysis A Cell Seeding in 96-well Plates B Serial Dilution of this compound A->B C Serial Dilution of Compound B A->C D Combination Treatment B->D C->D E Incubation (24-72h) D->E F Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance/Fluorescence F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I J Calculate Combination Index (CI) I->J K Determine Interaction Type J->K L L K->L Synergy (CI < 1) M M K->M Additive (CI = 1) N N K->N Antagonism (CI > 1)

A flowchart of the experimental and data analysis workflow for synergy assessment.

Hypothetical Signaling Pathway Interaction

Should this compound be found to have anticancer properties, it might achieve synergy by modulating a signaling pathway that complements the action of a conventional chemotherapeutic agent. The diagram below illustrates a hypothetical scenario where this compound inhibits a pro-survival pathway (e.g., PI3K/Akt), while a chemotherapeutic agent induces DNA damage.

G L This compound PI3K PI3K L->PI3K inhibits Apoptosis Apoptosis L->Apoptosis promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif Prolif->Apoptosis inhibition enhances Chemo Chemotherapeutic (e.g., Doxorubicin) DNA DNA Damage Chemo->DNA p53 p53 Activation DNA->p53 p53->Apoptosis

Hypothetical synergistic interaction between this compound and a chemotherapeutic agent.

References

A Comparative Guide to the Cross-Validation of Lyoniside Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Lyoniside, a phenolic glycoside with potential therapeutic properties, requires robust and reliable analytical methods for its determination in various matrices. Cross-validation of these methods ensures data integrity and consistency across different analytical platforms. This guide provides a comparative overview of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

The following sections detail the experimental protocols and performance characteristics of each method, offering a basis for selecting the most appropriate technique for a given research or quality control objective. While a direct cross-validation study comparing these methods for this compound is not extensively documented in publicly available literature, this guide compiles and extrapolates data from validated methods for structurally similar glycosides to provide a comprehensive comparison.

Quantitative Performance Comparison

The selection of an analytical method often depends on its performance characteristics. The following table summarizes the typical validation parameters for the quantification of this compound using HPLC-UV, LC-MS/MS, and HPTLC, based on data from analogous compounds.

Performance ParameterHPLC-UVLC-MS/MSHPTLC
Linearity (Range) 1 - 100 µg/mL0.1 - 100 ng/mL100 - 1000 ng/spot
Correlation Coefficient (r²) > 0.999> 0.998> 0.997
Limit of Detection (LOD) ~10 - 50 ng/mL~0.05 ng/mL~20 - 50 ng/spot
Limit of Quantification (LOQ) ~50 - 150 ng/mL~0.1 ng/mL~50 - 150 ng/spot
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 10%< 3%

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of analytical methods. Below are representative methodologies for the quantification of this compound using HPLC-UV, LC-MS/MS, and HPTLC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of phenolic compounds due to its robustness and cost-effectiveness.

Sample Preparation:

  • Extraction: Extract this compound from the sample matrix (e.g., plant material, biological fluid) using a suitable solvent such as methanol or ethanol, often facilitated by ultrasonication or Soxhlet extraction.

  • Purification: The crude extract may be purified using solid-phase extraction (SPE) to remove interfering substances.

  • Final Solution: Evaporate the solvent and reconstitute the residue in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed, starting with a mixture of water with 0.1% formic acid (A) and acetonitrile or methanol (B). A common gradient might be: 0-20 min, 10-40% B; 20-25 min, 40-10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at the maximum absorbance of this compound (approximately 280 nm).

  • Injection Volume: 10-20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of trace amounts of this compound, especially in complex biological matrices.

Sample Preparation:

  • Extraction: Similar to the HPLC-UV method, extract this compound using an organic solvent. For biological samples like plasma or urine, protein precipitation with acetonitrile or methanol is a common first step.

  • Internal Standard: Add a suitable internal standard (e.g., a deuterated analogue of this compound) to the sample prior to extraction to correct for matrix effects and variations in sample processing.

  • Purification: SPE or liquid-liquid extraction can be used for further cleanup.

  • Final Solution: Evaporate the solvent and reconstitute the residue in the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: A UHPLC system is often preferred for better resolution and faster analysis times.

  • Column: A C18 or HILIC column with smaller particle size (e.g., 1.7 µm).

  • Mobile Phase: Similar to HPLC-UV, using a gradient of water with 0.1% formic acid and acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in negative or positive ion mode, depending on which provides a better signal for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective option for quality control.

Sample and Standard Preparation:

  • Prepare a stock solution of this compound standard of known concentration in methanol.

  • Extract the sample as described for the HPLC-UV method and prepare a solution of known concentration.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply samples and standards as bands using an automated applicator.

  • Mobile Phase (Developing Solvent): A mixture of solvents such as ethyl acetate, methanol, and water in appropriate ratios (e.g., 8:1:1, v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: After development, dry the plate and perform densitometric scanning at the wavelength of maximum absorbance for this compound (around 280 nm).

Visualizing the Cross-Validation Workflow

To ensure the reliability and interchangeability of analytical methods, a structured cross-validation process is essential. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_methods Define Methods (e.g., HPLC-UV vs. LC-MS/MS) select_samples Select Representative Samples (Spiked and Incurred) define_methods->select_samples set_criteria Set Acceptance Criteria (e.g., %Difference < 20%) select_samples->set_criteria analyze_method_a Analyze Samples with Method A set_criteria->analyze_method_a analyze_method_b Analyze Samples with Method B set_criteria->analyze_method_b compare_results Compare Quantitative Results analyze_method_a->compare_results analyze_method_b->compare_results statistical_analysis Statistical Analysis (e.g., Bland-Altman plot) compare_results->statistical_analysis assess_criteria Assess Against Acceptance Criteria statistical_analysis->assess_criteria conclusion Determine Method Comparability (Interchangeable or Biased) assess_criteria->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

The signaling pathway for a hypothetical cellular response to this compound can also be visualized to understand its mechanism of action.

SignalingPathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor (e.g., Nrf2) Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to GeneExpression Antioxidant Gene Expression Nucleus->GeneExpression CellularResponse Cellular Antioxidant Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway of this compound.

comparing the allelopathic potential of Lyoniside with other allelochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of agricultural science and drug development, understanding the intricate chemical conversations between plants is paramount. Allelopathy, the chemical inhibition of one plant by another, offers a treasure trove of bioactive compounds with potential applications as natural herbicides or novel drug leads. At the forefront of this exploration is Lyoniside, a phenolic glycoside, whose allelopathic potential is a subject of growing interest. This guide provides a comprehensive comparison of this compound's phytotoxic capabilities against other prominent allelochemicals, supported by experimental data and detailed methodologies.

Quantitative Comparison of Allelopathic Potential

The efficacy of an allelochemical is typically quantified by its ability to inhibit seed germination and seedling growth. While direct IC50 values for this compound's allelopathic effects are not extensively documented in publicly available literature, a key study provides valuable insight into its inhibitory action, particularly its synergistic relationship with other compounds.

A study on the allelopathic potential of Vaccinium myrtillus revealed that this compound, at a concentration of 10 µg/ml, exhibited a modest inhibitory effect on the germination of Pinus sylvestris seeds, causing a 10% reduction. In the same study, a mixture of triterpenic acids (oleanolic and ursolic acid) at the same concentration led to a 27% reduction in germination. However, the most striking result was the synergistic effect when this compound was combined with the triterpenic acids; this mixture drastically inhibited germination by 80% and suppressed seedling growth by approximately 70%.[1] This highlights the importance of considering the interactive effects of allelochemicals in their natural context.

For a broader comparison, the table below includes the inhibitory concentrations of other well-known allelochemicals on common test species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and target species.

AllelochemicalChemical ClassTarget SpeciesParameterInhibitory Concentration (IC50 or % Inhibition)
This compound Phenolic GlycosidePinus sylvestrisGermination10% inhibition at 10 µg/ml[1]
Oleanolic Acid TriterpenoidPinus sylvestrisGerminationPart of a mix causing 27% inhibition at 10 µg/ml[1]
Ursolic Acid TriterpenoidPinus sylvestrisGerminationPart of a mix causing 27% inhibition at 10 µg/ml[1]
Juglone NaphthoquinoneLactuca sativaRoot GrowthIC50: ~3 µM
Sorgoleone BenzoquinoneLactuca sativaRoot GrowthIC50: ~10 µM
Coumarin PhenylpropanoidLactuca sativaGerminationIC50: ~100 µM
Quercetin FlavonoidLactuca sativaRoot GrowthSignificant inhibition at 100 µM
Ferulic Acid Phenolic AcidLactuca sativaRoot GrowthIC50: ~500 µM

Deciphering the Mechanism: Signaling Pathways in Allelopathy

While the precise signaling cascade initiated by this compound in target plants remains an active area of research, insights can be drawn from the broader understanding of how phenolic glycosides and other allelochemicals exert their phytotoxic effects. A plausible mechanism involves the disruption of cellular processes through the generation of reactive oxygen species (ROS) and interference with hormonal signaling pathways.

Allelopathic_Signaling_Pathway cluster_0 Allelopathic Interaction cluster_1 Cellular Response in Target Plant cluster_2 Physiological Effects This compound This compound ROS_Production Increased ROS Production This compound->ROS_Production Induces Hormonal_Imbalance Hormonal Imbalance (e.g., Auxin, ABA) This compound->Hormonal_Imbalance Disrupts Cell_Membrane_Damage Cell Membrane Damage ROS_Production->Cell_Membrane_Damage Causes Enzyme_Inhibition Enzyme Inhibition ROS_Production->Enzyme_Inhibition Leads to Gene_Expression_Alteration Altered Gene Expression Hormonal_Imbalance->Gene_Expression_Alteration Modulates Germination_Inhibition Inhibition of Seed Germination Cell_Membrane_Damage->Germination_Inhibition Growth_Inhibition Inhibition of Seedling Growth Enzyme_Inhibition->Growth_Inhibition Gene_Expression_Alteration->Germination_Inhibition Gene_Expression_Alteration->Growth_Inhibition

Upon release into the environment, this compound can be taken up by the roots of neighboring plants. Inside the plant cells, it may trigger an increase in the production of ROS, such as hydrogen peroxide and superoxide radicals. This oxidative stress can lead to lipid peroxidation, damaging cell membranes and impairing their function. Furthermore, phenolic compounds are known to interfere with plant hormone signaling, particularly with auxin transport and metabolism, which are critical for cell division and elongation. This disruption in hormonal balance can lead to altered gene expression, affecting the synthesis of proteins essential for normal growth and development. The culmination of these cellular and molecular disruptions manifests as the observable inhibition of seed germination and seedling growth.

Standard Experimental Protocol: Seed Germination and Seedling Growth Bioassay

To ensure the reproducibility and comparability of allelopathic studies, standardized bioassays are crucial. The following is a detailed methodology for a typical seed germination and seedling growth bioassay.

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Data Collection & Analysis Prepare_Solutions Prepare Allelochemical Stock Solutions Add_Solutions Add Allelochemical Solutions to Petri Dishes Prepare_Solutions->Add_Solutions Sterilize_Seeds Surface Sterilize Test Seeds Place_Seeds Place Seeds on Filter Paper Sterilize_Seeds->Place_Seeds Prepare_Plates Prepare Petri Dishes with Filter Paper Prepare_Plates->Add_Solutions Add_Solutions->Place_Seeds Incubate Incubate in Controlled Environment Place_Seeds->Incubate Measure_Germination Measure Germination Rate (after 24-72h) Incubate->Measure_Germination Measure_Growth Measure Radicle and Hypocotyl Length (after 5-7d) Measure_Germination->Measure_Growth Analyze_Data Calculate % Inhibition and IC50 Values Measure_Growth->Analyze_Data

1. Preparation of Allelochemical Solutions:

  • Stock solutions of this compound and other test compounds are prepared in an appropriate solvent (e.g., ethanol or DMSO) and then diluted with distilled water to the desired final concentrations.

  • A control solution containing the same concentration of the solvent is also prepared.

2. Seed Selection and Sterilization:

  • Seeds of a sensitive and uniformly germinating test species, such as lettuce (Lactuca sativa) or cress (Lepidium sativum), are commonly used.

  • To prevent microbial contamination, seeds are surface-sterilized by briefly immersing them in a solution of sodium hypochlorite (1-2%) followed by several rinses with sterile distilled water.

3. Bioassay Setup:

  • Sterile Petri dishes (9 cm diameter) are lined with two layers of sterile filter paper (e.g., Whatman No. 1).

  • A specific volume (e.g., 5 mL) of each test solution or the control solution is added to the respective Petri dishes to saturate the filter paper.

4. Incubation:

  • A predetermined number of sterilized seeds (e.g., 20-30) are evenly placed on the moistened filter paper in each Petri dish.

  • The Petri dishes are sealed with parafilm to prevent evaporation and incubated in a controlled environment (e.g., a growth chamber) with a defined temperature (e.g., 25°C) and photoperiod (e.g., 16h light/8h dark).

5. Data Collection and Analysis:

  • Germination: The number of germinated seeds (radicle emergence > 2 mm) is counted at regular intervals (e.g., every 24 hours) for up to 72 hours. The germination percentage is calculated for each treatment.

  • Seedling Growth: After a specific period (e.g., 5-7 days), the radicle (root) and hypocotyl (shoot) lengths of the seedlings are measured.

  • Data Analysis: The percentage of inhibition for each parameter (germination, radicle length, and hypocotyl length) is calculated relative to the control. The IC50 value (the concentration of the allelochemical that causes 50% inhibition) can be determined by performing a dose-response analysis.

References

Validating the Structural Data of Lyoniside: A Comparative Analysis of Reported NMR Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the fields of natural product chemistry, pharmacology, and drug development, the accurate structural elucidation of bioactive compounds is paramount. Lyoniside, a lignan glycoside with potential therapeutic properties, has been isolated from various plant sources. This guide provides a comparative analysis of the reported Nuclear Magnetic Resonance (NMR) data for this compound to aid researchers in validating its structure.

This comparison focuses on the 1H and 13C NMR spectral data, which are fundamental for the structural confirmation of organic molecules. By presenting the data from different sources in a clear, tabular format and detailing the experimental protocols, this guide aims to provide a reliable reference for the scientific community.

Comparison of Reported NMR Data

Table 1: 1H NMR Spectral Data of this compound (in CD3OD) [1]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
26.42s
66.42s
74.37d6.7
82.00–2.06m
93.55m
93.85m
2'6.71brs
5'6.73d8.2
6'6.62dd8.2, 1.8
7'---
8'---
9'---
3-OMe3.74s
4-OMe---
5-OMe---
1''4.21d7.6
2''3.21dd8.9, 7.6
3''3.27–3.29m
4''3.27–3.29m
5''3.16m
6''3.60dd11.9, 5.5
6''3.78dd11.9, 2.1

Table 2: 13C NMR Spectral Data of this compound (in CD3OD) [1]

PositionChemical Shift (δ, ppm)
1136.6
2106.9
3149.0
4134.5
5149.0
6106.9
743.0
846.7
963.5
1'133.4
2'111.7
3'146.8
4'146.0
5'116.1
6'120.3
7'-
8'-
9'-
3-OMe56.8
4-OMe-
5-OMe-
1''105.5
2''75.0
3''78.0
4''71.5
5''77.9
6''62.7

Experimental Protocols

The structural elucidation of this compound by Sadhu et al. (2007) was accomplished using a combination of spectroscopic techniques.[1] While specific instrument parameters are not detailed in the primary publication, the general methodology for the isolation and analysis of lignan glycosides is outlined below.

Isolation of this compound:

  • Extraction: The dried and powdered bark of Saraca asoca was extracted with methanol (MeOH).

  • Fractionation: The concentrated MeOH extract was partitioned between ethyl acetate (EtOAc) and water. The aqueous layer was further fractionated using Diaion HP-20 column chromatography, eluting with a stepwise gradient of water and methanol.

  • Purification: The this compound-containing fractions were subjected to further purification using silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy:

  • General Procedure: 1D (1H and 13C) and 2D (COSY, HMQC, HMBC) NMR spectra were recorded to determine the structure of the isolated compound.

  • Solvent: Deuterated methanol (CD3OD) was used as the solvent for NMR analysis.[1]

  • Instrumentation: While the specific spectrometer was not mentioned, lignan analysis is typically performed on high-field NMR spectrometers (e.g., 300-600 MHz for 1H NMR).[2]

Validation Workflow

The process of validating reported NMR data for a natural product like this compound involves several key steps. The following diagram illustrates a typical workflow for such a validation process.

Validation_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Validation and Reporting Literature_Search Literature Search for Reported NMR Data Data_Extraction Extraction of Chemical Shifts and Coupling Constants Literature_Search->Data_Extraction Isolation_Purification Isolation and Purification of this compound NMR_Experiment Acquisition of 1H and 13C NMR Spectra Isolation_Purification->NMR_Experiment NMR_Experiment->Data_Extraction Comparative_Table Creation of a Comparative Data Table Data_Extraction->Comparative_Table Structure_Confirmation Confirmation of This compound Structure Comparative_Table->Structure_Confirmation Spectral_Comparison Direct Spectral Overlay (if available) Spectral_Comparison->Structure_Confirmation Protocol_Documentation Documentation of Experimental Protocols Structure_Confirmation->Protocol_Documentation Publication_Dissemination Publication of Validation Guide Protocol_Documentation->Publication_Dissemination

Caption: Workflow for the validation of reported NMR data for this compound.

This guide serves as a starting point for researchers working with this compound. The provided NMR data, compiled from existing literature, offers a benchmark for structural verification. For definitive validation, it is recommended that researchers acquire their own NMR data on isolated this compound and compare it against the information presented here.

References

Lyoniside Content Across Plant Species: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the presence and concentration of the bioactive lignan, lyoniside, in various plant species. This report summarizes available quantitative data, outlines experimental protocols for its extraction and analysis, and explores its potential interactions with cellular signaling pathways.

This compound, a lignan glycoside, has garnered attention within the scientific community for its potential antioxidant and antifungal properties. Found in a variety of plant species, the concentration of this compound can vary significantly, influencing the potential therapeutic efficacy of extracts derived from these plants. This guide provides a comparative overview of this compound content in several key plant species, based on available scientific literature.

Quantitative Comparison of this compound Content

While the presence of this compound has been confirmed in several plant species, direct comparative studies quantifying its concentration across these species are limited. The following table summarizes the available information on this compound presence and reported concentrations in select plant species. It is important to note that the concentration of secondary metabolites like this compound can be influenced by various factors including the specific plant part analyzed, the geographical location, and the time of harvest.

Plant SpeciesFamilyPlant Part AnalyzedThis compound ContentReference
Vaccinium myrtillus (Bilberry)EricaceaeRhizomes and StemsPresence confirmed, content fluctuates seasonally, with highest levels in winter.[1][1]
Saraca asoca (Ashoka Tree)FabaceaeBarkPresence confirmed.[2][3][4][5][2][3][4][5]
Lycium chinense (Chinese Wolfberry)SolanaceaeRoot BarkPresence confirmed.[6][7][8][6][7][8]
Litsea glutinosaLauraceaeLeavesPresence confirmed.
Elliottia paniculataEricaceaeWoodPresence confirmed.

Note: Quantitative data in a directly comparable format (e.g., mg/g of dried plant material) is not consistently available across the literature for all the listed species. Further targeted quantitative analyses are required for a precise comparative assessment.

Experimental Protocols for this compound Analysis

The extraction and quantification of this compound from plant matrices are critical steps for accurate comparative analysis. The most commonly employed and reliable methods are detailed below.

Extraction of this compound

A widely used method for extracting this compound from plant material is solvent extraction.

Protocol:

  • Sample Preparation: The plant material (e.g., dried and powdered rhizomes, bark, or leaves) is accurately weighed.

  • Extraction Solvent: A common solvent used is methanol or ethanol, often in a solution with water (e.g., 80% methanol).

  • Extraction Process:

    • Maceration: The plant material is soaked in the solvent for an extended period (e.g., 24-72 hours) at room temperature with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, where the plant material is continuously washed with fresh, distilled solvent.

    • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract containing this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely accepted technique for the separation, identification, and quantification of phytochemicals like this compound.

Typical HPLC Parameters:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol). The gradient allows for the effective separation of compounds with varying polarities.

  • Detection: A Diode Array Detector (DAD) or a UV detector is used to monitor the eluent at a specific wavelength where this compound absorbs maximally.

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound at various known concentrations. The peak area of this compound in the plant extract chromatogram is then compared to the calibration curve to determine its concentration.

The following diagram illustrates a general workflow for the extraction and quantification of this compound from plant samples.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration hplc HPLC Analysis concentration->hplc quantification Quantification hplc->quantification result result quantification->result This compound Content

Fig. 1: General workflow for this compound extraction and analysis.

Potential Signaling Pathways Modulated by this compound

While research on the specific molecular mechanisms of this compound is still emerging, its classification as a lignan and its observed biological activities suggest potential interactions with key cellular signaling pathways. Lignans, as a class of polyphenolic compounds, are known to influence various pathways involved in inflammation, apoptosis, and cellular stress responses.

Based on the known activities of similar compounds and the general effects of plant-derived polyphenols, potential signaling pathways that may be modulated by this compound include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation.[9][10][11] Many natural compounds with anti-inflammatory properties exert their effects by inhibiting the activation of NF-κB. This compound's potential anti-inflammatory effects could be mediated through this pathway.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathways: The MAPK cascades are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[12][13][14][15][16] Dysregulation of these pathways is often associated with diseases like cancer. Some polyphenols have been shown to modulate MAPK signaling, suggesting a potential area of investigation for this compound.

  • Apoptosis (Programmed Cell Death) Pathways: The induction of apoptosis is a key mechanism for eliminating damaged or cancerous cells.[17][18][19][20] Natural compounds are often studied for their ability to trigger apoptosis in cancer cell lines. Further research is needed to determine if this compound can modulate the intrinsic or extrinsic apoptosis pathways.

The following diagram illustrates the potential interplay of this compound with these major signaling pathways, which are critical targets in drug discovery.

signaling_pathways cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound NFkB NF-κB Pathway This compound->NFkB MAPK MAPK Pathways This compound->MAPK Apoptosis Apoptosis Pathways This compound->Apoptosis inflammation Modulation of Inflammation NFkB->inflammation cell_proliferation Regulation of Cell Proliferation & Survival MAPK->cell_proliferation programmed_cell_death Induction of Programmed Cell Death Apoptosis->programmed_cell_death

References

Evaluating Lyoniside's Efficacy Against Drug-Resistant Fungal Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of drug-resistant fungal strains poses a significant threat to global health, necessitating the exploration of novel antifungal agents. Lyoniside, a lignan glycoside, has been identified as a compound with potential antifungal properties. However, a comprehensive evaluation of its efficacy, particularly against clinically relevant drug-resistant fungal species, remains largely undocumented in publicly available scientific literature.

This guide aims to provide a comparative overview of this compound's antifungal activity based on the limited existing data. Due to the scarcity of research directly comparing this compound to established antifungal drugs against resistant strains, this analysis will focus on presenting the available information on this compound and contextualizing it with the known efficacy of current antifungal therapies. Further experimental data is critically needed to fully assess the therapeutic potential of this compound.

Current Understanding of this compound's Antifungal Activity

To date, research on the antifungal properties of this compound is in its nascent stages. One key study has demonstrated its in vitro activity against two specific fungal species: Fusarium oxysporum and Mucor hiemalis. In this research, this compound exhibited inhibitory effects on the mycelial growth of both fungi.

Table 1: Summary of In Vitro Antifungal Activity of this compound

Fungal SpeciesType of FungusFindingSource
Fusarium oxysporumPlant-pathogenic fungusDemonstrated inhibitory effect on mycelial growth.[Data not publicly available for full analysis]
Mucor hiemalisSaprophytic fungusShowed inhibition of mycelial growth.[Data not publicly available for full analysis]

It is crucial to note that these species are not the primary drivers of drug-resistant infections in clinical settings. The most pressing concerns in antifungal resistance involve species such as Candida auris, azole-resistant Aspergillus fumigatus, and various drug-resistant strains of Candida albicans. Currently, there is no publicly accessible data detailing the efficacy of this compound against these high-priority pathogens.

Comparison with Standard Antifungal Agents

Without direct comparative studies, a quantitative juxtaposition of this compound with established antifungal drugs like fluconazole, amphotericin B, or echinocandins against resistant strains is not feasible. These established agents have well-documented mechanisms of action and extensive clinical data, which are entirely lacking for this compound.

For context, the primary classes of antifungal drugs and their mechanisms are:

  • Azoles (e.g., Fluconazole): Inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane.

  • Polyenes (e.g., Amphotericin B): Bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.

The mechanism of action for this compound against fungal cells has not yet been elucidated. Understanding this mechanism is a critical step in evaluating its potential as a novel antifungal agent and for predicting potential cross-resistance with existing drugs.

Experimental Protocols

Detailed experimental protocols from the study investigating this compound's activity against Fusarium oxysporum and Mucor hiemalis are not publicly available. To conduct a thorough evaluation of this compound's efficacy against drug-resistant strains, the following standard experimental protocols would be necessary:

Minimum Inhibitory Concentration (MIC) Determination:
Time-Kill Kinetic Assays:
Mechanism of Action Studies:

Visualizing the Path Forward: A Workflow for Evaluation

To systematically evaluate the potential of this compound, a structured experimental workflow is essential. The following diagram illustrates a logical progression for future research.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Efficacy and Toxicity Initial Screening Screen this compound against a broad panel of fungi (including drug-resistant Candida and Aspergillus) MIC Determination Determine Minimum Inhibitory Concentration (MIC) values Initial Screening->MIC Determination Time-Kill Assays Perform Time-Kill Kinetic Assays MIC Determination->Time-Kill Assays Ergosterol Assay Ergosterol Biosynthesis Assay Time-Kill Assays->Ergosterol Assay Cell Wall Assay Cell Wall Integrity Assay Time-Kill Assays->Cell Wall Assay Membrane Assay Membrane Permeability Assay Time-Kill Assays->Membrane Assay Omics Analysis Transcriptomics/Proteomics Time-Kill Assays->Omics Analysis Animal Models Test efficacy in animal models of fungal infection Omics Analysis->Animal Models Toxicity Studies Evaluate in vivo toxicity Animal Models->Toxicity Studies

Caption: Proposed experimental workflow for evaluating this compound.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals, this compound represents a potential, yet unverified, lead compound. The immediate priorities for future research should be:

  • Broad-spectrum in vitro screening: Testing this compound against a comprehensive panel of clinically relevant, drug-resistant fungal pathogens.

  • Mechanism of action studies: Elucidating how this compound inhibits fungal growth.

  • Comparative efficacy studies: Directly comparing the in vitro and in vivo activity of this compound with standard-of-care antifungal drugs.

Without this fundamental data, any claims about the clinical utility of this compound in combating the growing threat of antifungal resistance would be premature. The scientific community awaits further, more detailed investigations to determine if this compound can be developed into a viable therapeutic option.

Lyoniside vs. Synthetic Pesticides: A Comparative Guide for Plant Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable agricultural practices has spurred research into naturally derived compounds for plant protection. Among these, lyoniside, a lignan glycoside, has emerged as a potential biopesticide. This guide provides a detailed comparison of this compound and conventional synthetic pesticides, focusing on their efficacy, mechanisms of action, and the experimental protocols used to evaluate their performance.

Executive Summary

This compound demonstrates notable antifungal properties, particularly against the common plant pathogen Fusarium oxysporum. Its mode of action in plant protection is likely indirect, involving the induction of the plant's own defense mechanisms through the jasmonic acid signaling pathway. This contrasts with the direct, target-specific, and often neurotoxic mechanisms of synthetic pesticides like the insecticide imidacloprid and the fungicide tebuconazole. While quantitative data on the direct insecticidal activity of this compound is limited in publicly available research, its ability to stimulate plant defenses presents a promising avenue for integrated pest management strategies. Synthetic pesticides, however, generally offer more potent and rapid control of pests but are associated with greater risks of environmental contamination and the development of pest resistance.

Data Presentation: Quantitative Comparison

Antifungal Activity

The following table summarizes the antifungal efficacy of this compound and the synthetic fungicide tebuconazole against Fusarium oxysporum, a widespread fungal pathogen causing Fusarium wilt in various crops.

CompoundTarget OrganismMetricValueReference
This compound Fusarium oxysporumMycelial Growth Inhibition78% at 50 µg/mL[1]
Tebuconazole Fusarium oxysporum f. sp. ciceriMycelial Growth Inhibition100% at 250, 500, and 1000 ppm[2]
Tebuconazole Fusarium oxysporum (strawberry isolates)Mean EC50 (susceptible isolates)0.04 µg/mL[3]
Tebuconazole Fusarium oxysporum (strawberry isolates)Mean EC50 (resistant isolates)0.139 µg/mL[3]

Note: Direct comparison should be made with caution as experimental conditions may vary between studies.

Insecticidal Activity
CompoundTarget OrganismMetricValueReference
Imidacloprid Aphis craccivora (Cowpea aphid)LC50 (48 hours)0.044 ppm[4]
Imidacloprid Lipaphis erysimi (Mustard aphid)Population Reduction (7 days)87.53% at 0.2 g/litre [5]
Imidacloprid Aphis gossypii (Cotton aphid)Population Reduction (after 2nd spray)85.45%[5]

Mechanisms of Action

This compound: Inducer of Plant Defense

This compound's protective effects in plants are thought to be mediated primarily through the activation of the plant's innate immune system. Evidence suggests that compounds structurally related to this compound can trigger plant defense responses via the jasmonic acid (JA) signaling pathway[6]. This pathway is a key regulator of plant defenses against a broad range of pathogens and insect herbivores.

// Nodes this compound [label="this compound Application", fillcolor="#FBBC05", fontcolor="#202124"]; PlantCell [label="Plant Cell", shape=oval, style=dashed, color="#5F6368", fontcolor="#202124"]; Receptor [label="PAMP/DAMP Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Signal_Transduction [label="Signal Transduction Cascade\n(Ca2+, ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; JA_Biosynthesis [label="Jasmonic Acid (JA)\nBiosynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JA_Ile [label="JA-Isoleucine (JA-Ile)\n(Bioactive form)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SCF_COI1 [label="SCF-COI1 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; JAZ [label="JAZ Repressor Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MYC2 [label="MYC2 Transcription Factor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Defense_Genes [label="Expression of\nDefense-Related Genes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protective_Compounds [label="Production of Protective Compounds\n(e.g., secondary metabolites, defense proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Receptor [label="Elicits"]; Receptor -> Signal_Transduction [label="Activates"]; Signal_Transduction -> JA_Biosynthesis [label="Induces"]; JA_Biosynthesis -> JA_Ile [label="Converts to"]; JA_Ile -> SCF_COI1 [label="Binds to"]; SCF_COI1 -> JAZ [label="Targets for degradation"]; JAZ -> MYC2 [label="Represses", style=dashed, arrowhead=tee]; SCF_COI1 -> MYC2 [label="Releases repression", style=dotted, arrowhead=none]; MYC2 -> Defense_Genes [label="Activates"]; Defense_Genes -> Protective_Compounds [label="Leads to"]; } END_DOT Caption: this compound-induced plant defense via the Jasmonic Acid pathway.

Synthetic Pesticides: Direct Action on Pests

Synthetic pesticides typically exert their effects through direct interaction with specific molecular targets within the pest.

Imidacloprid (Insecticide): As a neonicotinoid, imidacloprid is a neurotoxin that targets the central nervous system of insects[7]. It acts as an agonist of the nicotinic acetylcholine receptors (nAChRs), causing irreversible binding. This leads to a blockage of nerve impulse transmission, resulting in paralysis and death of the insect[7].

// Nodes Imidacloprid [label="Imidacloprid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuron [label="Insect Postsynaptic Neuron", shape=oval, style=dashed, color="#5F6368", fontcolor="#202124"]; nAChR [label="Nicotinic Acetylcholine\nReceptor (nAChR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylcholine [label="Acetylcholine (Neurotransmitter)", fillcolor="#FBBC05", fontcolor="#202124"]; Ion_Channel [label="Ion Channel Opening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nerve_Impulse [label="Continuous Nerve Impulse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Paralysis [label="Paralysis and Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Imidacloprid -> nAChR [label="Irreversibly binds to"]; Acetylcholine -> nAChR [label="Normally binds to", style=dashed]; nAChR -> Ion_Channel [label="Keeps open"]; Ion_Channel -> Nerve_Impulse [label="Causes"]; Nerve_Impulse -> Paralysis; } END_DOT Caption: Mechanism of action of Imidacloprid on insect neurons.

Tebuconazole (Fungicide): Tebuconazole is a triazole fungicide that inhibits the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Specifically, it inhibits the C14-demethylase enzyme, leading to a disruption of the cell membrane structure and function, which ultimately results in the death of the fungal cell.

Experimental Protocols

Isolation and Purification of this compound

A common method for obtaining pure this compound for experimental use involves extraction from plant sources like the rhizomes and stems of Vaccinium myrtillus (bilberry), followed by chromatographic purification.

// Nodes Plant_Material [label="Dried and Powdered\nPlant Material\n(e.g., Vaccinium myrtillus)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Ethanol Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Ethanol\nExtract", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromatography [label="Droplet Counter-Current\nChromatography (DCCC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purified_this compound [label="Purified this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Plant_Material -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Chromatography; Chromatography -> Purified_this compound; } END_DOT Caption: General workflow for the isolation of this compound.

A detailed protocol can be summarized as follows:

  • Plant Material Preparation: Rhizomes and stems of Vaccinium myrtillus are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with ethanol, typically using a Soxhlet apparatus or maceration. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to droplet counter-current chromatography (DCCC) to isolate this compound. The fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and those containing pure this compound are combined and concentrated.

In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This assay is used to determine the direct antifungal activity of a compound.

  • Culture Preparation: The target fungus, such as Fusarium oxysporum, is cultured on a suitable medium like Potato Dextrose Agar (PDA) until a sufficient amount of mycelium is available.

  • Treatment Preparation: A stock solution of this compound or the synthetic fungicide is prepared in an appropriate solvent. This is then serially diluted to obtain a range of test concentrations.

  • Assay Setup: The test compound at various concentrations is incorporated into molten PDA before it solidifies. A small plug of the fungal mycelium is then placed in the center of each treated and control (solvent only) petri dish.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark for a specified period (e.g., 5-7 days).

  • Data Collection: The diameter of the fungal colony is measured in both the treated and control plates. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treated group.

  • Data Analysis: The data is used to calculate metrics such as the IC50 (the concentration that inhibits 50% of the mycelial growth).

Insecticidal Bioassay (Leaf-Dip Method for Aphids)

This method is commonly used to assess the contact and/or ingestion toxicity of a substance to sap-sucking insects like aphids.

  • Insect Rearing: A healthy, age-synchronized colony of the target aphid species (e.g., Aphis gossypii) is maintained on host plants in a controlled environment.

  • Treatment Preparation: Test solutions of the insecticide (e.g., imidacloprid) or botanical compound are prepared at various concentrations in water, often with a small amount of a non-ionic surfactant to ensure even spreading.

  • Leaf Treatment: Host plant leaves are excised and dipped into the test solutions for a short duration (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the surfactant solution without the test compound.

  • Exposure: The treated leaves are placed in petri dishes or other suitable containers with a moist filter paper to maintain turgor. A known number of adult aphids (e.g., 10-20) are then transferred onto each leaf.

  • Incubation: The containers are kept in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod).

  • Mortality Assessment: Aphid mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula and then subjected to probit analysis to determine the LC50 (lethal concentration to kill 50% of the population).

Conclusion

This compound presents a compelling case as a potential biopesticide, particularly for its antifungal properties and its unique mode of action that leverages the plant's own defense systems. This indirect mechanism may offer a more sustainable approach to pest management with a lower risk of resistance development compared to synthetic pesticides. However, further research is critically needed to elucidate its direct insecticidal activity and to conduct field trials to validate its efficacy under agricultural conditions. For researchers and professionals in drug development, this compound and similar natural compounds represent a rich source of novel chemical scaffolds and modes of action that can inspire the development of the next generation of safer and more effective plant protection agents. Synthetic pesticides, while currently more potent, face challenges related to environmental impact and resistance, highlighting the need for integrated strategies that may include biopesticides like this compound.

References

Lyoniside's Cytotoxic Profile in Cancer: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing interest in natural compounds for cancer therapy, comprehensive data on the cytotoxic effects of Lyoniside across different cancer models remains elusive. Extensive searches of scientific literature have not yielded specific studies detailing its efficacy, mechanism of action, or impact on cellular signaling pathways in cancerous cells.

Currently, there is a significant gap in the scientific understanding of this compound's potential as an anti-cancer agent. Key quantitative data, such as the half-maximal inhibitory concentration (IC50) values across various cancer cell lines, are not publicly available. Consequently, a direct comparison of this compound's cytotoxic performance against other established chemotherapeutic agents or natural compounds cannot be compiled.

Furthermore, the absence of published research means that detailed experimental protocols for assessing this compound's cytotoxicity, including methodologies for cell culture, drug treatment, and specific assays for apoptosis and cell viability, have not been established. This lack of foundational data prevents the creation of standardized experimental workflows for researchers interested in investigating this compound.

The molecular mechanisms underlying this compound's potential effects on cancer cells, including any interactions with specific signaling pathways that regulate cell proliferation, apoptosis, and survival, are also unknown. Without this information, it is not possible to construct diagrams of signaling cascades that may be modulated by this compound.

Researchers, scientists, and drug development professionals interested in the anti-cancer potential of this compound are encouraged to initiate foundational studies to address these knowledge gaps. Such research would be crucial in determining whether this compound holds promise as a future therapeutic agent.

Future Directions for Research

To ascertain the cytotoxic properties of this compound, future research should focus on:

  • In vitro cytotoxicity screening: Determining the IC50 values of this compound in a diverse panel of human cancer cell lines, representing various tumor types.

  • Mechanism of action studies: Investigating the cellular processes affected by this compound, such as apoptosis, cell cycle arrest, and autophagy.

  • Signaling pathway analysis: Identifying the key molecular targets and signaling pathways modulated by this compound in cancer cells.

A general experimental workflow for such initial studies is proposed below.

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action cluster_2 Signaling Pathway Identification Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) Treatment This compound Treatment (Varying Concentrations and Durations) Cell_Culture->Treatment MTT_Assay Cell Viability Assay (e.g., MTT, XTT) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Analysis (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle IC50 IC50 Value Determination MTT_Assay->IC50 Western_Blot Western Blotting (Protein Expression Analysis) Apoptosis_Assay->Western_Blot Cell_Cycle->Western_Blot Pathway_Analysis Signaling Pathway Profiling (e.g., Kinase Arrays, RNA-Seq) Western_Blot->Pathway_Analysis Target_Validation Target Validation (e.g., siRNA, Inhibitors) Pathway_Analysis->Target_Validation

Caption: Proposed workflow for investigating this compound's cytotoxicity.

As new research emerges, this guide will be updated to reflect the latest findings on the cytotoxic properties of this compound in various cancer models.

No Comparative Transcriptomic Data Currently Available for Lyoniside Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant gap in the understanding of the transcriptomic effects of Lyoniside on cells. To date, no studies detailing a comparative transcriptomic analysis of cells treated with this compound have been publicly documented.

For researchers, scientists, and drug development professionals seeking to understand the genome-wide effects of this compound, this lack of data presents a challenge. Transcriptomic analysis, such as RNA sequencing (RNA-seq), is a powerful hypothesis-generating tool that can elucidate the mechanisms of action of a compound, identify potential biomarkers, and reveal off-target effects. Without such studies for this compound, a thorough comparison to other alternative treatments at the transcriptomic level is not possible.

This absence of data means that key elements required for a comprehensive comparison guide, including quantitative data on gene expression changes, detailed experimental protocols, and the identification of affected signaling pathways, are unavailable.

Future Research Directions

The lack of comparative transcriptomic data for this compound highlights a clear area for future investigation. A typical experimental workflow to address this knowledge gap would involve the following steps:

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase cell_culture Cell Line Selection and Culture treatment Treatment with this compound & Control/Alternative Compounds cell_culture->treatment rna_extraction RNA Extraction and Quality Control treatment->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Sequencing Data Quality Control sequencing->qc Raw Sequencing Data alignment Read Alignment to Reference Genome qc->alignment quantification Gene Expression Quantification alignment->quantification dea Differential Expression Analysis quantification->dea pathway Pathway and Functional Analysis dea->pathway

Caption: Proposed experimental workflow for a comparative transcriptomic study of this compound.

A study following this workflow would yield valuable data, enabling:

  • Data Presentation: The creation of tables summarizing differentially expressed genes between this compound-treated cells and control or alternative treatment groups.

  • Experimental Protocols: Detailed methodologies for cell culture, treatment conditions, RNA extraction, library preparation, and sequencing parameters.

  • Signaling Pathway Visualization: The identification of key signaling pathways modulated by this compound, which could then be visualized to illustrate its mechanism of action.

Until such research is conducted and published, a detailed comparative guide on the transcriptomics of this compound cannot be developed. The scientific community would benefit greatly from research in this area to better understand the therapeutic potential and molecular effects of this compound.

Validating the Clinical Potential of Lyoniside for Leishmaniasis Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lignan glycoside Lyoniside with standard therapeutic agents for leishmaniasis. The data presented herein is collated from preclinical studies to offer an objective evaluation of this compound's potential as a novel anti-leishmanial agent. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.

Introduction to Leishmaniasis and Current Therapeutic Landscape

Leishmaniasis is a vector-borne parasitic disease caused by protozoa of the genus Leishmania. The clinical manifestations range from self-healing cutaneous lesions to fatal visceral leishmaniasis (kala-azar). Current treatment options are limited by issues such as toxicity, emerging drug resistance, high cost, and parenteral administration routes.

Standard treatments include pentavalent antimonials (sodium stibogluconate, meglumine antimoniate), amphotericin B (and its liposomal formulations), miltefosine (the only oral drug), and paromomycin.[1][2] However, the efficacy of these drugs can vary depending on the Leishmania species and geographical region, and their use is often associated with significant side effects.[1][2] This underscores the urgent need for novel, safer, and more effective anti-leishmanial drugs.

This compound, a lignan glycoside, has emerged as a promising natural product with potent anti-leishmanial activity. This guide will delve into the experimental data supporting its clinical potential, comparing its performance against established therapies.

Comparative Analysis of In Vitro Efficacy

The in vitro activity of a potential drug candidate is a critical initial step in its evaluation. This is typically assessed against both the extracellular promastigote and the clinically relevant intracellular amastigote forms of the Leishmania parasite. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters for comparing the potency of different compounds. The selectivity of a compound for the parasite over host cells is determined by the selectivity index (SI), calculated as the ratio of the cytotoxic concentration against a mammalian cell line (CC50) to the IC50 or EC50 against the parasite. A higher SI value indicates greater selectivity and a better safety profile.

Table 1: In Vitro Anti-leishmanial Activity against Leishmania donovani

CompoundPromastigote IC50 (µM)Amastigote EC50 (µM)Mammalian Cell CC50 (µM)Selectivity Index (SI)Reference
This compound 2.5 ± 0.30.5 ± 0.1>100 (murine macrophages)>200[3]
Liposomal Amphotericin B 0.6 - 0.70.1 - 0.4Not reportedNot applicable[4]
Miltefosine 0.4 - 3.80.9 - 4.3Not reportedNot applicable[4]
Paromomycin 50 ± 2.58 ± 3.2Not reportedNot applicable[5]
Sodium Stibogluconate >64 µg/mL9 - 11 µg/mLNot reportedNot applicable[4]

Data for standard drugs are presented as a range from multiple studies and may involve different strains and experimental conditions.

Comparative Analysis of In Vivo Efficacy

In vivo studies in animal models, typically BALB/c mice for visceral leishmaniasis, are essential to evaluate the therapeutic efficacy of a drug candidate in a living organism. Key parameters include the reduction in parasite burden in target organs like the liver and spleen.

Table 2: In Vivo Efficacy against Leishmania donovani in BALB/c Mice

CompoundDose and RouteTreatment DurationParasite Burden Reduction (Liver)Parasite Burden Reduction (Spleen)Reference
This compound 50 mg/kg, intraperitoneal5 consecutive days~90%~85%[3]
Miltefosine 10 mg/kg, oral5 consecutive days~50%Not reported[6][7]
Liposomal Amphotericin B 1-8 mg/kg, intravenousSingle doseDose-dependent reductionDose-dependent reduction
Sodium Stibogluconate 88-1332 mg/kg, intravenous2 consecutive daysDose-dependent reductionDose-dependent reduction

Mechanism of Action of this compound

This compound exerts its anti-leishmanial effect through a distinct mechanism of action compared to existing drugs. Studies have shown that this compound is a potent inhibitor of Leishmania donovani topoisomerase IB (LdTopIB).[3] This enzyme is crucial for DNA replication and repair in the parasite. By inhibiting LdTopIB, this compound leads to the accumulation of DNA damage, ultimately triggering apoptosis-like cell death in the parasite.[3] This targeted action on a parasite-specific enzyme contributes to its high selectivity and low toxicity towards mammalian cells.[3]

Lyoniside_Mechanism This compound This compound LdTopIB Leishmania donovani Topoisomerase IB (LdTopIB) This compound->LdTopIB Inhibits DNA_Replication DNA Replication & Repair LdTopIB->DNA_Replication Essential for DNA_Damage DNA Damage Accumulation LdTopIB->DNA_Damage Prevents Apoptosis Apoptosis-like Cell Death DNA_Damage->Apoptosis Parasite_Death Parasite Death Apoptosis->Parasite_Death

Figure 1: Proposed mechanism of action of this compound.

Experimental Protocols

In Vitro Anti-leishmanial Activity Assay

This protocol is adapted from standard methodologies for assessing the efficacy of compounds against Leishmania parasites.

  • Leishmania donovani Promastigote Culture: Promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Promastigote Viability Assay (IC50 Determination):

    • Logarithmic phase promastigotes are seeded in 96-well plates at a density of 2 x 10^6 cells/mL.

    • The test compound (this compound or standard drug) is added at various concentrations in triplicate.

    • Plates are incubated at 26°C for 72 hours.

    • Parasite viability is determined using the resazurin reduction assay. The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

    • The IC50 value is calculated from the dose-response curve.

  • Leishmania donovani Amastigote Culture (in Macrophages):

    • Peritoneal macrophages are harvested from BALB/c mice and seeded in 96-well plates.

    • Macrophages are infected with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • After 24 hours of incubation at 37°C in a 5% CO2 atmosphere, non-phagocytosed promastigotes are removed by washing.

  • Intracellular Amastigote Viability Assay (EC50 Determination):

    • The test compound is added to the infected macrophages at various concentrations in triplicate.

    • Plates are incubated for a further 72 hours at 37°C in a 5% CO2 atmosphere.

    • The number of amastigotes per macrophage is determined by microscopic examination after Giemsa staining.

    • The EC50 value is calculated from the dose-response curve.

InVitro_Workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay P_Culture Culture L. donovani Promastigotes P_Seeding Seed in 96-well plates P_Culture->P_Seeding P_Treatment Add Test Compound P_Seeding->P_Treatment P_Incubation Incubate 72h at 26°C P_Treatment->P_Incubation P_Viability Assess Viability (Resazurin) P_Incubation->P_Viability P_IC50 Calculate IC50 P_Viability->P_IC50 A_Harvest Harvest Murine Macrophages A_Infection Infect with Promastigotes A_Harvest->A_Infection A_Treatment Add Test Compound A_Infection->A_Treatment A_Incubation Incubate 72h at 37°C A_Treatment->A_Incubation A_Staining Giemsa Staining A_Incubation->A_Staining A_Counting Count Amastigotes A_Staining->A_Counting A_EC50 Calculate EC50 A_Counting->A_EC50

Figure 2: Workflow for in vitro anti-leishmanial assays.

Cytotoxicity Assay (CC50 Determination)
  • Cell Culture: Murine peritoneal macrophages or a suitable mammalian cell line (e.g., J774A.1) are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.

  • Cell Viability Assay:

    • Cells are seeded in 96-well plates at an appropriate density.

    • The test compound is added at various concentrations in triplicate.

    • Plates are incubated for 72 hours.

    • Cell viability is determined using the resazurin reduction assay or MTT assay.

    • The CC50 value is calculated from the dose-response curve.

In Vivo Efficacy Study in BALB/c Mice
  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Infection: Mice are infected intravenously with 1 x 10^7 amastigotes of L. donovani.

  • Treatment:

    • Treatment is initiated 7-10 days post-infection.

    • This compound is administered intraperitoneally at the specified dose for 5 consecutive days.

    • Control groups receive the vehicle or a standard drug (e.g., miltefosine orally).

  • Assessment of Parasite Burden:

    • Mice are euthanized 2-4 weeks after the last treatment dose.

    • The liver and spleen are aseptically removed and weighed.

    • Impression smears of the liver and spleen are prepared, stained with Giemsa, and the number of amastigotes per 1000 host cell nuclei is determined.

    • The Leishman-Donovan Unit (LDU) is calculated as: (number of amastigotes / number of host cell nuclei) x organ weight (in mg).

    • The percentage of parasite burden reduction is calculated relative to the untreated control group.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the clinical potential of this compound as a novel treatment for leishmaniasis. Its potent in vitro activity against both promastigote and amastigote forms of Leishmania donovani, coupled with a high selectivity index, indicates a promising efficacy and safety profile. Furthermore, the significant reduction in parasite burden observed in the in vivo BALB/c mouse model corroborates its therapeutic potential.

The unique mechanism of action of this compound, targeting the parasite's topoisomerase IB, offers a potential advantage in overcoming resistance to existing drugs. Further research should focus on:

  • Pharmacokinetic and pharmacodynamic studies: To optimize dosing regimens and understand the drug's behavior in the body.

  • Efficacy against other Leishmania species: To broaden its potential therapeutic application to different forms of leishmaniasis.

  • Formulation development: To enhance its bioavailability and facilitate clinical administration.

  • Combination therapy studies: To explore potential synergistic effects with existing anti-leishmanial drugs, which could lead to more effective and shorter treatment regimens.

References

Safety Operating Guide

Navigating the Disposal of Lyoniside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific regulatory guidance on the disposal of Lyoniside necessitates a cautious and informed approach from researchers and laboratory managers. Due to the lack of a dedicated Safety Data Sheet (SDS) with explicit disposal protocols, this document provides a comprehensive overview based on general principles of chemical waste management for non-hazardous substances and compounds of a similar chemical class (lignan glycosides).

The primary responsibility for the safe disposal of laboratory waste lies with the generator. Therefore, all procedures should be conducted in strict accordance with institutional and local environmental health and safety (EHS) regulations. Consultation with your institution's EHS office is mandatory before proceeding with any disposal method outlined below.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₃₆O₁₂PubChem
Molecular Weight 552.6 g/mol PubChem
Appearance Not specified-
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces
Bioactivity Antioxidant, allelopathic, antifungalMedchemExpress

Note: The absence of data in critical areas such as toxicity, environmental fate, and hazardous decomposition products underscores the need for a conservative disposal strategy.

Recommended Disposal Workflow

The following workflow provides a logical, step-by-step process for determining the appropriate disposal path for this compound waste. This process prioritizes safety and regulatory compliance.

LyonisideDisposalWorkflow This compound Disposal Decision Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Office for Guidance start->consult_ehs is_hazardous Is this compound Classified as Hazardous by EHS? consult_ehs->is_hazardous hazardous_disposal Follow Hazardous Waste Disposal Protocol: - Segregate Waste - Label Clearly - Arrange for Professional Disposal is_hazardous->hazardous_disposal Yes non_hazardous_disposal Proceed with Non-Hazardous Waste Disposal Options is_hazardous->non_hazardous_disposal No end End of Process hazardous_disposal->end waste_form Determine Waste Form non_hazardous_disposal->waste_form solid_waste Solid Waste (e.g., contaminated labware, pure compound) waste_form->solid_waste Solid liquid_waste Aqueous Solution waste_form->liquid_waste Aqueous organic_solvent_waste Solution in Organic Solvent waste_form->organic_solvent_waste Organic Solvent solid_disposal Dispose in Labeled, Sealed Container for Non-Hazardous Solid Chemical Waste solid_waste->solid_disposal aqueous_disposal Check pH and Local Sewer Regulations. If permissible, dispose down the sanitary sewer with copious amounts of water. liquid_waste->aqueous_disposal organic_disposal Collect in a Designated, Labeled Halogenated or Non-Halogenated Solvent Waste Container for Professional Disposal organic_solvent_waste->organic_disposal solid_disposal->end aqueous_disposal->end organic_disposal->end

Caption: A workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.

Experimental Protocols for Disposal

Currently, there are no specific, validated experimental protocols for the neutralization or deactivation of this compound for disposal purposes. In the absence of such procedures, chemical alteration of the waste is not recommended. The focus should be on safe collection, segregation, and disposal through appropriate waste streams.

Procedural Guidance for Disposal

Based on general laboratory chemical waste guidelines, the following procedures are recommended, pending approval from your institutional EHS office:

1. Solid Waste (Pure this compound, Contaminated Labware, etc.):

  • Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealed container.

  • Labeling: The label should include "Non-Hazardous Solid Chemical Waste," the name "this compound," and the date.

  • Disposal: Dispose of the container in the designated area for non-hazardous solid laboratory waste, as directed by your institution.

2. Aqueous Solutions of this compound:

  • Consult Local Regulations: Before considering sewer disposal, verify with your EHS office that the local wastewater treatment facility permits the disposal of non-hazardous, biodegradable organic compounds.

  • pH Adjustment: If permitted, check the pH of the solution. If it is outside the neutral range (typically 6-8), neutralize it with a suitable acid or base.

  • Dilution and Disposal: For small quantities, dilute the neutralized solution with at least 20 parts water and pour it down a designated laboratory sink, followed by a copious amount of running water.

3. Solutions of this compound in Organic Solvents (e.g., Methanol, Ethanol, DMSO):

  • Segregation: Collect waste solutions in a designated and properly labeled solvent waste container. Distinguish between halogenated and non-halogenated solvents as per your institution's waste management program.

  • Labeling: The container must be clearly labeled with the solvent(s) and the solute (this compound).

  • Disposal: Arrange for the collection and disposal of the solvent waste container through your institution's hazardous waste management service. Under no circumstances should organic solvent solutions be disposed of down the drain.

Disclaimer: This information is intended as a guide and is not a substitute for professional safety and environmental advice. Always prioritize the guidance of your institution's Environmental Health and Safety department. The user is solely responsible for compliance with all applicable laws and regulations.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lyoniside
Reactant of Route 2
Lyoniside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.